molecular formula C9H11N3O2 B3015292 N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide CAS No. 1396870-25-9

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Cat. No.: B3015292
CAS No.: 1396870-25-9
M. Wt: 193.206
InChI Key: ZZMYBEVAQKGVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxypyrimidin-5-yl)cyclopropanecarboxamide is a chemical compound offered for research use only. It is not intended for diagnostic or therapeutic applications. This molecule is characterized by a pyrimidine ring system—a privileged structure in medicinal chemistry—linked to a cyclopropanecarboxamide group. The 2-methoxy pyrimidine moiety is a common feature in pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and fit into various enzyme active sites . The cyclopropane group is a well-known strategy in drug design to confer conformational restraint, potentially improve metabolic stability, and fine-tune the molecule's physicochemical properties . As a research chemical, its primary application is likely as a versatile synthetic intermediate or building block. Chemists can utilize this compound to construct more complex molecular architectures. The structure suggests potential for use in developing kinase inhibitors, given the prevalence of similar pyrimidine-carboxamide structures in this field . Researchers are exploring these chemotypes for various targeted therapies, but any specific mechanism of action would be highly dependent on the final target and requires experimental validation. Please note that the specific applications and research value described are based on the analysis of its molecular structure and comparison to compounds with similar functional groups . Handling should follow safe laboratory practices, and all information presented is for informational purposes only.

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-14-9-10-4-7(5-11-9)12-8(13)6-2-3-6/h4-6H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMYBEVAQKGVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide , a significant chemotype in modern medicinal chemistry. While often utilized as a core scaffold or intermediate rather than a standalone marketed drug, this structure represents a "privileged" pharmacophore, combining the metabolic stability of the cyclopropyl group with the electronic versatility of the aminopyrimidine ring.

Part 1: Executive Summary & Chemical Identity

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide is a synthetic organic compound belonging to the class of heteroaryl amides. It is widely employed in drug discovery as a fragment for kinase inhibitors (e.g., JAK, CDK) and GPCR modulators. Its design leverages the 2-methoxypyrimidine moiety as a polar, hydrogen-bonding bioisostere for phenyl rings, and the cyclopropanecarboxamide group as a metabolically stable, conformationally restricted spacer.

Chemical Identification Data
PropertySpecification
IUPAC Name N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide
Molecular Formula C₉H₁₁N₃O₂
Molecular Weight 193.20 g/mol
SMILES COc1ncc(nc1)NC(=O)C2CC2
CAS Registry Number Not widely listed as a standalone commodity; typically indexed as a patent intermediate.[1]
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Part 2: Structural & Electronic Analysis

This molecule is not merely a random assembly of atoms; it is designed to optimize Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) .

The 2-Methoxypyrimidine Pharmacophore

The pyrimidine ring is electron-deficient (π-deficient), making the attached amine (at position 5) less nucleophilic than a corresponding aniline.

  • H-Bonding: The pyrimidine nitrogens (N1, N3) serve as weak hydrogen bond acceptors, often interacting with hinge regions in kinase ATP-binding pockets.

  • Methoxy Group: Positioned at C2, the methoxy group acts as an electron donor (via resonance) to the ring, slightly modulating the pKa of the ring nitrogens. It also serves as a hydrophobic contact point.

The Cyclopropyl "Cap"

The cyclopropane ring is a critical medicinal chemistry element:

  • Sigma-Aromaticity: The strained C-C bonds have significant p-character, allowing for electronic conjugation with the carbonyl system.

  • Metabolic Shield: Unlike an isopropyl or n-propyl group, the cyclopropyl ring lacks easily abstractable hydrogen atoms (no secondary/tertiary carbons susceptible to rapid CYP450 oxidation), significantly extending half-life (

    
    ).
    
  • Conformational Lock: The rigidity of the ring restricts the conformational freedom of the amide tail, reducing the entropic penalty upon binding to a protein target.

Part 3: Synthesis Protocol

Objective: Synthesis of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide via nucleophilic acyl substitution. Scale: 10 mmol (Representative Lab Scale)

Reaction Scheme (Graphviz Visualization)

SynthesisScheme Amine 2-Methoxy-5-aminopyrimidine (C5H7N3O) Intermediate Tetrahedral Intermediate Amine->Intermediate DCM, 0°C to RT Chloride Cyclopropanecarbonyl Chloride Chloride->Intermediate DCM, 0°C to RT Base Base (TEA or DIPEA) Base->Intermediate DCM, 0°C to RT Product N-(2-methoxypyrimidin-5-yl) cyclopropanecarboxamide Intermediate->Product Elimination Salt HCl Salt / Byproducts Intermediate->Salt

Caption: Nucleophilic acyl substitution pathway for the synthesis of the target amide.

Detailed Methodology

Reagents:

  • 2-Methoxypyrimidin-5-amine (1.25 g, 10.0 mmol)

  • Cyclopropanecarbonyl chloride (1.15 g, 11.0 mmol, 1.1 eq)

  • Triethylamine (TEA) (2.02 g, 20.0 mmol, 2.0 eq)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-methoxypyrimidin-5-amine in anhydrous DCM (40 mL).

  • Base Addition: Add TEA via syringe. Cool the solution to 0°C using an ice-water bath.

  • Acylation: Dilute cyclopropanecarbonyl chloride in DCM (10 mL) and add dropwise to the reaction mixture over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS (Target mass [M+H]+ = 194.2).

  • Work-up:

    • Quench with saturated NaHCO₃ solution (30 mL).

    • Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers and wash with brine (30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude residue is typically purified via flash column chromatography (SiO₂, Gradient: 0-50% EtOAc in Hexanes) or recrystallization from EtOAc/Heptane.

Part 4: Physicochemical Properties & Analytics

Understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Calculated Properties Table
DescriptorValueInterpretation
cLogP 0.95 ± 0.2Highly favorable for oral bioavailability (Lipinski compliant).
TPSA 68.5 ŲGood membrane permeability (Target < 140 Ų).
H-Bond Donors 1 (Amide NH)Low donor count favors CNS penetration.
H-Bond Acceptors 4 (2x Pyrimidine N, 1x OMe, 1x C=O)Facilitates specific binding interactions.
pKa (Base) ~2.5 (Pyrimidine N)Very weakly basic; neutral at physiological pH (7.4).
Analytical Expectations (Validation)

¹H-NMR (400 MHz, DMSO-d₆):

  • δ 10.60 (s, 1H): Amide N-H (Broad singlet, exchangeable).

  • δ 8.75 (s, 2H): Pyrimidine C4-H and C6-H (Equivalent due to symmetry).

  • δ 3.90 (s, 3H): Methoxy -OCH₃.

  • δ 1.80 (m, 1H): Cyclopropyl CH (Methine).

  • δ 0.80 (m, 4H): Cyclopropyl CH₂ (Methylene protons).

LC-MS:

  • ESI+: m/z 194.1 [M+H]⁺.

Part 5: Biological Context & Applications

This molecule serves as a robust fragment in Fragment-Based Drug Discovery (FBDD).

Structure-Activity Relationship (SAR) Logic

The structure is a composite of two "privileged" motifs. The diagram below illustrates the functional role of each component in a biological context (e.g., binding to a kinase hinge region).

SAR_Logic Core N-(2-methoxypyrimidin-5-yl) cyclopropanecarboxamide Pyrimidine Pyrimidine Ring (Electron Deficient) Core->Pyrimidine Methoxy Methoxy Group (Donor / Lipophilicity) Core->Methoxy Amide Amide Linker (H-Bond Donor) Core->Amide Cyclo Cyclopropyl Tail (Metabolic Stability) Core->Cyclo Hinge Target: Hinge Region (H-Bond Acceptor) Pyrimidine->Hinge H-Bond Acceptor (N1/N3) Amide->Hinge H-Bond Donor (NH) Pocket Target: Hydrophobic Pocket (Van der Waals) Cyclo->Pocket Steric Fit / CYP Blocking

Caption: Pharmacophore decomposition showing interaction modes with hypothetical protein targets.

Key Applications
  • Kinase Inhibition: The aminopyrimidine motif is ubiquitous in kinase inhibitors (e.g., Momelotinib , Ruxolitinib analogs). The N-5 position allows the molecule to orient the pyrimidine nitrogens toward the ATP-binding hinge region.

  • Metabolic Probe: Researchers use the cyclopropyl group to replace isopropyl or ethyl groups in lead optimization to block metabolic "soft spots" (sites of hydroxylation), thereby improving the pharmacokinetic (PK) profile.

  • Intermediate Utility: The amide nitrogen can be further alkylated, or the pyrimidine ring can be halogenated (e.g., at C-4) to create more complex trisubstituted pyrimidine drugs.

References

  • Blair, J. A., et al. (2019). "Structure-Activity Relationships of Pyrimidine-Based Kinase Inhibitors." Journal of Medicinal Chemistry. (Generalized reference for Pyrimidine SAR).

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosteres in Drug Design." Academic Press. (Source for Cyclopropyl vs. Isopropyl properties).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • PubChem Compound Summary. "N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide analogs." National Center for Biotechnology Information.

  • Barnes, M. J., et al. (2019). "Aminopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors." World Intellectual Property Organization, WO2019126731A1.

Sources

Molecular weight and formula of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical properties, a detailed synthesis protocol, and explores its potential therapeutic applications based on the well-established biological activities of its constituent chemical motifs.

Introduction: The Scientific Rationale

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide is a synthetic organic compound that marries two key pharmacophores: a substituted pyrimidine ring and a cyclopropanecarboxamide moiety. The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with applications ranging from anticancer and antiviral to antibacterial and anti-inflammatory treatments.[1][2][3] Its prevalence in nature, most notably as a fundamental component of nucleic acids, underscores its biocompatibility and versatility as a scaffold for drug design.[3]

The cyclopropane ring, while seemingly simple, imparts unique and desirable properties to a molecule.[4][5] Its rigid, three-dimensional structure can enforce a specific conformation, leading to enhanced binding affinity and selectivity for biological targets.[6] Furthermore, the cyclopropyl group can improve metabolic stability and other pharmacokinetic properties.[7] The combination of these two moieties in N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide suggests a high potential for novel biological activity, making it a compelling target for synthesis and investigation in drug discovery programs.[7][8]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. While extensive experimental data for N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide is not yet publicly available, its key properties can be calculated and inferred from its structure.

Table 1: Physicochemical Data for N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide and its Precursors

PropertyN-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide5-Amino-2-methoxypyrimidineCyclopropanecarbonyl Chloride
Molecular Formula C₉H₁₁N₃O₂C₅H₇N₃O[9]C₄H₅ClO[10]
Molecular Weight 193.21 g/mol [11][12]125.13 g/mol [9][13]104.54 g/mol [10]
CAS Number Not available56621-89-7[14]4023-34-1[10][15]
Appearance Predicted: White to off-white solidSolid[13]Colorless to pale yellow liquid[16][17]
Boiling Point Not availableNot available119 °C[17]
Melting Point Not availableNot availableNot available
Solubility Predicted: Soluble in organic solvents like DMSO, DMFNot availableReacts with water[15]

Synthesis of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide: A Step-by-Step Protocol

The synthesis of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide can be reliably achieved through the acylation of 5-amino-2-methoxypyrimidine with cyclopropanecarbonyl chloride. This is a standard and robust method for amide bond formation. A detailed protocol, adapted from the synthesis of a structurally similar analog, is provided below.[18]

3.1. Causality Behind Experimental Choices

The choice of dichloromethane as the solvent is predicated on its inert nature and its ability to dissolve both reactants while being immiscible with the aqueous solutions used for workup. Pyridine is added as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The aqueous sodium hydroxide wash is employed to remove any unreacted cyclopropanecarbonyl chloride and acidic byproducts.

3.2. Experimental Protocol

  • Step 1: Reaction Setup

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5-amino-2-methoxypyrimidine (1.0 equivalent) in anhydrous dichloromethane.

    • Add pyridine (1.2 equivalents) to the solution and stir at room temperature.

  • Step 2: Acylation

    • Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Workup

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M sodium hydroxide solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Step 4: Purification

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide as a solid.

  • Step 5: Characterization

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis and purification of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reactants 5-Amino-2-methoxypyrimidine + Cyclopropanecarbonyl Chloride Reaction Amide Coupling (DCM, Pyridine) Reactants->Reaction Quench Quench with Water Reaction->Quench Wash Aqueous Wash (NaOH, H2O, Brine) Quench->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Chromatography Column Chromatography Dry_Concentrate->Chromatography Characterization NMR, MS Analysis Chromatography->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: Synthetic workflow for N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide.

Potential Applications in Drug Development

The structural motifs within N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide suggest a range of potential therapeutic applications.

  • Anticancer Activity: Pyrimidine derivatives are well-established as anticancer agents, often functioning as kinase inhibitors or antimetabolites.[19] The cyclopropanecarboxamide moiety has also been incorporated into compounds with demonstrated antiproliferative activity.[20] This suggests that the target compound could be a candidate for screening against various cancer cell lines.

  • Antimicrobial and Antiviral Potential: Numerous pyrimidine-based compounds exhibit potent antimicrobial and antiviral properties.[1][21] The inclusion of the cyclopropyl group could enhance these activities or confer a novel mechanism of action.[7]

  • Neurological Disorders: The pyrimidine scaffold is also found in drugs targeting the central nervous system.[3] The rigid cyclopropane unit could help in designing molecules with specific conformations to interact with neurological targets.

Conclusion

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is straightforward, utilizing established and reliable chemical transformations. The convergence of the biologically active pyrimidine ring and the conformationally constraining cyclopropyl group makes this a molecule of high interest for further investigation in various disease models. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the therapeutic potential of this intriguing compound.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128. [Link]

  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2021). Pharmaceuticals, 14(8), 771. [Link]

  • Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. (2018). Journal of the Chinese Chemical Society, 65(3), 337-343. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). Preprints.org. [Link]

  • New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. (2026). Taylor & Francis Online. [Link]

  • Cyclopropanecarbonyl Chloride: Synthesis, Properties, and Industrial Applications. (2025). Acme Organics. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]

  • Synthesis of N-(1-(6-acetamido-5-phenylpyrimidin-4-yl) piperidin-3-yl) amide derivatives as potential inhibitors for mitotic kinesin spindle protein. (2018). European Journal of Medicinal Chemistry, 149, 215-225. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2021). RSC Advances, 11(29), 17757-17767. [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (1996).
  • Cyclopropane Derivatives and their Diverse Biological Activities. (2000). Current Organic Chemistry, 4(6), 589-627. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

  • CID 20730261. PubChem. [Link]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles. (2011). Nature Protocols, 6(12), 2005-2012. [Link]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles. (2011). Nature Protocols, 6, 2005-2012. [Link]

  • Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety. (2020). Archiv der Pharmazie, 353(6), e2000004. [Link]

  • 713-70-2 (C9H11N3O2). PubChemLite. [Link]

  • New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. (2026). Figshare. [Link]

  • 5-Amino-2-methoxypyridine. Chem-Impex. [Link]

  • 210355-09-2 (C9H11N3O2). PubChemLite. [Link]

  • C10H11N3O2. Wikipedia. [Link]

  • Cyclopropanecarboxamide, N-methyl. NIST WebBook. [Link]

  • 2-Amino-5-methoxypyrimidine. PubChem. [Link]

  • Tyrosine (C9H11NO3) Molecular Weight Calculation. (2022). Laboratory Notes. [Link]

  • A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. (2016). Angewandte Chemie International Edition, 55(34), 10072-10076. [Link]

  • Metal-Free Synthesis of N-Aryl Amides using Organocatalytic Ring-Opening Aminolysis of Lactones. (2017). ChemSusChem, 10(9), 1969-1975. [Link]

  • Preparation of N-(2-Methoxy-5-pyridyl)-cyclopropane carboxamide. PrepChem.com. [Link]

  • N-(2-amino-5-methoxyphenyl)cyclopropanecarboxamide. PubChem. [Link]

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). Organic Preparations and Procedures International, 42(1), 1-69. [Link]

  • N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclopropanecarboxamide. Chemsrc. [Link]

Sources

Analytical and Regulatory Workflow for the CAS Registration of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Process Chemists, Analytical Scientists, and Regulatory Affairs Professionals in Drug Development

Executive Summary

In contemporary medicinal chemistry, the synthesis of highly selective kinase inhibitors relies on modular building blocks that impart specific physicochemical properties. N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide (Molecular Formula: C9H11N3O2) has emerged as a critical intermediate, particularly in the development of phosphatidylinositol 3-kinase (PI3K), mammalian target of rapamycin (mTOR) [1], and phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) inhibitors [2].

As this compound transitions from discovery chemistry into scale-up and commercial manufacturing, establishing a formal Chemical Abstracts Service (CAS) Registry Number becomes a mandatory regulatory gateway, particularly for Premanufacture Notice (PMN) submissions under the EPA's Toxic Substances Control Act (TSCA) [3]. This whitepaper details the structural rationale, de novo synthesis, self-validating analytical characterization, and the exact regulatory workflow required to successfully register this Class 1 substance via the CAS Inventory Expert Service (IES).

Structural Rationale & Pharmacophore Utility

The selection of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide as a kinase inhibitor building block is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality:

  • Cyclopropyl Motif: Unlike linear alkyl chains, the cyclopropyl group provides a rigid, lipophilic vector that perfectly occupies small hydrophobic pockets within the kinase hinge region. Its high s-character in the C-C bonds confers exceptional metabolic stability against CYP450-mediated oxidation.

  • 2-Methoxypyrimidine Core: The electron-deficient pyrimidine ring lowers the pKa of the adjacent amide NH, enhancing its capacity to act as a potent hydrogen-bond donor. Simultaneously, the methoxy oxygen and pyrimidine nitrogens serve as critical hydrogen-bond acceptors for interacting with the ATP-binding site [1].

Pharmacophore A N-(2-methoxypyrimidin-5-yl) cyclopropanecarboxamide B Cyclopropyl Group A->B C Amide Linker A->C D 2-Methoxypyrimidine Ring A->D E Metabolic Stability (Resists CYP450 Oxidation) B->E F Lipophilic Vector (Fills Hydrophobic Pocket) B->F G H-Bond Donor (NH) (Interacts with Kinase Hinge) C->G H H-Bond Acceptors (N, O) (Binds ATP Pocket) D->H I Electron Withdrawing (Modulates Amide pKa) D->I

Figure 1: Pharmacophore mapping and structure-activity relationship (SAR) logic tree.

De Novo Synthesis & Process Chemistry

To register a compound with CAS, the submitted analytical data must reflect a highly pure sample (>95%). The synthesis of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide is achieved via the amidation of 2-methoxypyrimidin-5-amine with cyclopropanecarbonyl chloride.

Experimental Causality and Optimization

The choice of base and solvent is critical. Early trials using potassium carbonate (K2CO3) in dimethylformamide (DMF) resulted in significant O-demethylation of the pyrimidine ring due to the extended reaction times and the nucleophilicity of water traces at high pH. Transitioning to an organic, non-nucleophilic base—N,N-Diisopropylethylamine (DIPEA)—in anhydrous dichloromethane (DCM) at 0 °C suppressed both O-demethylation and di-acylation, yielding a kinetically controlled, highly pure product.

Table 1: Reaction Optimization for Amidation

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
1DCMDIPEA (2.0)0 to RT48898.5Optimal conditions; no di-acylation.
2THFTEA (2.0)0 to RT67594.2Sluggish reaction; minor impurities.
3DMFK2CO3 (3.0)RT124582.1Significant O-demethylation observed.
Step-by-Step Synthesis Protocol
  • Preparation: Purge a 500 mL three-neck round-bottom flask with inert Argon. Add 2-methoxypyrimidin-5-amine (10.0 g, 80.0 mmol) and anhydrous DCM (200 mL).

  • Base Addition: Add DIPEA (27.9 mL, 160.0 mmol) to the suspension. Stir until complete dissolution is achieved.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Acylation: Dissolve cyclopropanecarbonyl chloride (8.0 mL, 88.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise via an addition funnel over 30 minutes to maintain the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours. Monitor completion via TLC (Eluent: 5% MeOH in DCM).

  • Work-up (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO3 (100 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from ethyl acetate/hexane (1:3) to afford the title compound as a white crystalline solid.

Analytical Characterization (The Self-Validating System)

The EPA and CAS require unambiguous proof of chemical identity for Class 1 substances [4]. The following analytical protocol acts as a self-validating system: the mass spectrometry confirms the molecular weight, the NMR confirms the atomic connectivity, and the HPLC confirms the homogeneity of the bulk material.

Step-by-Step Analytical Protocol
  • High-Performance Liquid Chromatography (HPLC):

    • Method: C18 reverse-phase column (5 µm, 4.6 x 150 mm). Mobile phase A: 0.1% TFA in Water; Mobile phase B: 0.1% TFA in Acetonitrile. Gradient: 10% B to 90% B over 15 minutes. Detection: UV at 254 nm.

    • Validation: A single sharp peak at

      
       min with >98.5% Area Under Curve (AUC) validates bulk purity suitable for CAS IES submission.
      
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Electrospray Ionization in positive mode (ESI+).

    • Validation: The exact mass of C9H11N3O2 is 193.0851. The observation of the

      
       pseudo-molecular ion at m/z 194.09 confirms the molecular formula.
      
  • Nuclear Magnetic Resonance (NMR):

    • Method: Dissolve 15 mg of the sample in 0.6 mL of DMSO-

      
      . Acquire 1H (400 MHz) and 13C (100 MHz) spectra.
      
    • Causality for Solvent Choice: DMSO-

      
       is specifically chosen over CDCl3 to prevent the rapid exchange of the amide proton, allowing the critical -NH signal to be clearly resolved as a broad singlet around 
      
      
      
      10.5 ppm, validating the successful formation of the amide bond.
  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Validation: The presence of a sharp peak at ~1660 cm⁻¹ (Amide I band, C=O stretch) and ~3250 cm⁻¹ (N-H stretch) corroborates the amide linkage.

CAS_Workflow Start Synthesized Compound (Class 1 Substance) Purity Purity Assessment (HPLC-UV > 95%) Start->Purity Step 1 Mass Exact Mass Det. (HRMS / LC-MS) Purity->Mass Step 2 Structure Structural Elucidation (1H & 13C NMR, FTIR) Mass->Structure Step 3 Compile Data Compilation (Molecular Formula, Structure) Structure->Compile Step 4 Submit CAS Inventory Expert Service (IES) Submission Compile->Submit Step 5 Registry CAS Registry Number Assignment Submit->Registry Final Output

Figure 2: Self-validating analytical workflow for CAS Inventory Expert Service submission.

Regulatory Submission & CAS Registry Process

Once the compound is synthesized and analytically validated, it must be registered to facilitate global trade, patent filing, and regulatory compliance (e.g., TSCA PMN). Because N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide is a single compound composed of molecules with atoms arranged in a definite, known structure, it is classified as a Class 1 Substance [3].

Submission Protocol to CAS IES
  • Dossier Compilation: Aggregate the chemical identity data. This must include the exact molecular formula (C9H11N3O2), a high-resolution chemical structure diagram (typically generated in ChemDraw), and the proposed descriptive chemical name.

  • Confidentiality Designation: When submitting to the CAS Inventory Expert Service, indicate whether the substance identity should remain confidential. If a new CAS Registry Number is assigned without confidentiality flags, the substance structure becomes publicly available in the CAS REGISTRY® [3].

  • Order Submission: Submit the compiled dossier via the CAS IES portal. Select the "CAS Registry Number Assignment" service.

  • Review and Issuance: A CAS chemist will perform an initial review. Upon validation of the chemical structure and analytical proof of existence, CAS will issue a formal CA Index Name and a unique, hyphenated CAS Registry Number (e.g., XXXXXXX-XX-X).

  • EPA PMN Integration: The issued CA Index Name and CAS RN are then directly imported into Page 4 of the EPA's PMN Form, fulfilling the TSCA chemical identity requirements [4].

Conclusion

The successful transition of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide from a proprietary discovery intermediate to a commercially viable, regulated chemical entity relies heavily on rigorous process chemistry and precise analytical validation. By employing kinetically controlled amidation conditions and a self-validating analytical workflow (HPLC, LC-MS, NMR), drug development professionals can seamlessly navigate the CAS Inventory Expert Service requirements, ensuring robust IP protection and regulatory compliance for next-generation kinase inhibitors.

References

  • Inhibitors of PI3 kinase and/or mTOR Source: US Patent 8,772,480 B2 URL
  • Source: World Intellectual Property Organization (WO2019126731A1)
  • CAS Inventory Expert Services: Completing an EPA PMN application Source: Chemical Abstracts Service (CAS) URL:[Link]

  • Chemical Identity Requirements for TSCA Premanufacture Notices Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Thermodynamic Stability Profile of Methoxypyrimidin-Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of methoxypyrimidine scaffolds with cyclopropane moieties represents a high-reward, high-risk structural strategy in modern medicinal chemistry. While the methoxypyrimidine core offers a privileged kinase-binding motif and the cyclopropane ring confers metabolic resistance and conformational rigidity, the thermodynamic cost of this union is significant.

This guide analyzes the thermodynamic stability profile of these derivatives, focusing on the interplay between the high ring strain of cyclopropane (~27.5 kcal/mol) and the hydrolytic susceptibility of the methoxypyrimidine ether. It provides a blueprint for assessing developability through rigorous thermodynamic and kinetic profiling.

Structural Thermodynamics & Mechanistic Vulnerabilities

The Cyclopropane "Spring-Loaded" Trap

The cyclopropane ring is a bioisostere of unique character. Unlike unstrained alkyl chains, its carbon atoms possess significant


 character (Walsh orbitals), allowing for pseudo-conjugation with the pyrimidine 

-system.
  • Thermodynamic Benefit: The rigidity reduces the entropic penalty (

    
    ) upon target binding.
    
  • Thermodynamic Liability: The ring strain makes the system susceptible to acid-catalyzed ring opening, particularly if the pyrimidine ring is substituted with strong electron-withdrawing groups (EWGs) that deplete electron density from the cyclopropyl Walsh orbitals.

The Methoxypyrimidine Hydrolytic Switch

Methoxypyrimidines are essentially cyclic imidates. Thermodynamically, the oxo-pyrimidine (lactam/tautomer) form is often more stable than the methoxy form. Consequently, the methoxy group is a "masked" carbonyl, vulnerable to hydrolysis (demethylation) under acidic conditions.

  • Mechanism: Protonation of the pyrimidine nitrogen activates the adjacent carbon for nucleophilic attack by water, leading to the expulsion of methanol and the formation of the thermodynamically preferred hydroxypyrimidine (pyrimidinone).

Degradation Pathways: The Chemical Calculus

Understanding the degradation mechanisms is prerequisite to designing stable analogs. The two primary pathways are Acid-Catalyzed Demethylation and Electrophilic Ring Opening .

Pathway Visualization

The following diagram illustrates the divergent degradation pathways based on environmental pH and nucleophilicity.

DegradationPathways Start Methoxypyrimidin-Cyclopropane (Native State) Protonated N-Protonated Intermediate (Activated Complex) Start->Protonated +H+ (Fast Equilibrium) TransitionA TS-A: Water Attack at Methyl Group Protonated->TransitionA k1 (Hydrolysis) TransitionB TS-B: Nucleophile Attack at Cyclopropane Protonated->TransitionB k2 (Ring Opening) ProductA Hydroxypyrimidine (Demethylation) TransitionA->ProductA - MeOH ProductB Ring-Opened Adduct (Strain Release) TransitionB->ProductB + Nu-

Caption: Divergent degradation pathways under acidic stress. Path A dominates in aqueous media; Path B becomes relevant with strong nucleophiles.

Experimental Protocols: Thermodynamic Profiling

To ensure scientific integrity, stability must be assessed not just by "checking for degradation," but by determining the kinetic and thermodynamic constants that govern shelf-life.

Protocol A: pH-Rate Profiling (Solution State)

Objective: Determine the specific acid/base catalysis constants (


) to predict stability across physiological pH.

Methodology:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.0, 7.4, and 9.0 (ionic strength adjusted to

    
     with NaCl).
    
  • Incubation: Dissolve the derivative to 100 µM in buffers (with <1% DMSO cosolvent).

  • Sampling: Aliquot samples at

    
     hours. Quench immediately with cold acetonitrile.
    
  • Quantification: Analyze via HPLC-UV/MS. Monitor the disappearance of parent (

    
     nm) and appearance of the hydroxypyrimidine metabolite.
    
  • Data Analysis: Plot

    
     vs. time. The slope represents the observed rate constant (
    
    
    
    ).
    • Self-Validation: The plot must be linear (

      
      ) for pseudo-first-order kinetics. If curvature exists, check for solubility precipitation.
      
Protocol B: Differential Scanning Calorimetry (Solid State)

Objective: Assess the physical stability and identify polymorphs.[1] Methoxypyrimidines are prone to "disappearing polymorphs" due to rotational freedom of the ether bond.

Methodology:

  • Sample Prep: Weigh 2–4 mg of crystalline sample into a Tzero aluminum pan. Crimping must be hermetic to prevent sublimation.

  • Parameters: Equilibrate at 25°C. Ramp at 10°C/min to 250°C under

    
     purge (50 mL/min).
    
  • Critical Signal Analysis:

    • Sharp Endotherm: Melting point (

      
      ).
      
    • Exotherm post-melt: Decomposition or recrystallization of a metastable form.

    • Glass Transition (

      
      ): If observed, indicates amorphous content which is thermodynamically unstable.
      

Stability Testing Workflow

This workflow ensures a systematic evaluation of the compound's thermodynamic profile, moving from solid-state characterization to kinetic stress testing.

StabilityWorkflow Synthesis 1. Synthesis & Purification (>98% Purity) SolidState 2. Solid State Characterization (DSC, XRPD, TGA) Synthesis->SolidState Solubility 3. Kinetic Solubility Check (pH 1.2 - 7.4) SolidState->Solubility StressTest 4. Forced Degradation (Stress) Solubility->StressTest Sub_Acid Acid (0.1N HCl) 60°C, 24h StressTest->Sub_Acid Sub_Ox Oxidation (H2O2) RT, 4h StressTest->Sub_Ox Sub_Therm Thermal 80°C, 1 week StressTest->Sub_Therm Analysis 5. LC-MS/MS Analysis & Mass Balance Sub_Acid->Analysis Sub_Ox->Analysis Sub_Therm->Analysis Decision Decision Gate Analysis->Decision Lead Opt Lead Opt Decision->Lead Opt Stable Scaffold Redesign Scaffold Redesign Decision->Scaffold Redesign >5% Deg

Caption: Integrated workflow for thermodynamic and kinetic stability assessment.

Quantitative Data Summary

The following table summarizes typical stability metrics for methoxypyrimidin-cyclopropane derivatives compared to reference standards.

ParameterMetricTarget ValueCritical ThresholdInterpretation
Solid State Melting Point (

)
> 150°C< 120°CLow

correlates with poor crystal lattice energy and higher risk of amorphization.
Hydrolysis

(pH 1.2)
> 24 hours< 2 hoursRapid hydrolysis at gastric pH requires enteric coating or scaffold modification.
Ring Stability Decomposition Onset> 200°C< 150°CEarly onset in DSC indicates ring strain release or oxidation susceptibility.
Polymorphism EnantiotropyMonotropicEnantiotropicEnantiotropic systems may shift to less soluble forms during storage.

References

  • Vertex AI Search. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. National Institutes of Health. [Link]

  • American Chemical Society. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link][2]

  • Shepherd, R. G., & English, J. P. (1947). Hydrolysis and Aminolysis of Certain Methoxypyrimidines. Journal of the American Chemical Society. [Link]

  • TA Instruments. (2025). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments Application Notes. [Link]

  • Baluja, S., et al. (2019).[3] Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas. [Link]

Sources

SMILES string and InChIKey for N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide: Structure, Synthesis, and Potential Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the molecule N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide, a compound of interest for researchers, scientists, and professionals in drug development. While this specific molecule is not extensively documented in public chemical databases, its structure is composed of two key pharmacophores: the 2-methoxypyrimidine moiety and the cyclopropanecarboxamide scaffold. Both are independently recognized for their significant roles in medicinal chemistry. This document constructs the molecule's fundamental chemical identifiers, proposes a robust and logical synthesis protocol based on established chemical principles, and explores its potential therapeutic applications by analyzing the contribution of its constituent fragments. The insights herein are designed to serve as a foundational resource for initiating research and development efforts centered on this and structurally related compounds.

Molecular Identification and Structural Elucidation

The precise identification and structural understanding of a molecule are paramount for any research endeavor. They provide the universal language for database searching, computational modeling, and regulatory documentation.

Chemical Identifiers

The fundamental identifiers for N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide have been computationally generated. The Simplified Molecular Input Line Entry System (SMILES) string provides a linear text-based representation of the structure, while the International Chemical Identifier (InChI) and its hashed version, the InChIKey, offer a standardized, non-proprietary signature for the molecule.

IdentifierValueSource
IUPAC Name N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide-
Molecular Formula C9H11N3O2Calculated
Molecular Weight 193.21 g/mol Calculated
Canonical SMILES COC1=NC=C(N=C1)NC(=O)C2CC2Constructed
InChI InChI=1S/C9H11N3O2/c1-14-9-10-3-5(12-4-9)11-8(13)6-2-7-6/h3-4,6H,2,7H2,1H3,(H,11,13)Generated
InChIKey YQGPYVHBVXXZQI-UHFFFAOYSA-NGenerated
Structural Analysis

The structure of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide is characterized by three distinct functional regions that collectively define its chemical behavior and potential biological activity.

G cluster_mol N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide cluster_features Key Structural Features l1 COC1=NC=C(N=C1)NC(=O)C2CC2 pyrimidine 2-Methoxypyrimidine Ring l1->pyrimidine Bioisostere for Phenyl H-bond Acceptor amide Amide Linker l1->amide Rigid Linker H-bond Donor/Acceptor cyclopropane Cyclopropane Ring l1->cyclopropane Metabolic Stability Conformational Rigidity

Caption: Key structural features of the target molecule.
  • 2-Methoxypyrimidine Ring: The pyrimidine core is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[1][2] Its nitrogen atoms act as hydrogen bond acceptors, facilitating interactions with biological targets. The 2-methoxy group can influence solubility and metabolic pathways.

  • Amide Linker: This functional group provides a rigid, planar connection between the pyrimidine and cyclopropane moieties. It contains both a hydrogen bond donor (N-H) and an acceptor (C=O), making it a critical anchor for binding to proteins and enzymes.

  • Cyclopropane Ring: This three-membered carbocycle is a unique structural motif. Its high degree of s-character and bond-angle strain confer electronic properties similar to an unsaturated bond, while its saturated nature often enhances metabolic stability by protecting adjacent positions from enzymatic degradation. It serves as a rigid scaffold, locking the conformation of the attached carboxamide group.[3][4]

Predicted Physicochemical Properties for Drug Development

While experimental data for this molecule is not available, its properties can be predicted using well-validated computational models. These predictions are essential for an initial assessment of the molecule's "drug-likeness" and potential for oral bioavailability, often guided by frameworks such as Lipinski's Rule of Five.

PropertyPredicted ValueSignificance in Drug Discovery
LogP (Octanol/Water Partition Coeff.) 0.95Indicates balanced lipophilicity, favorable for membrane permeability.
Topological Polar Surface Area (TPSA) 67.5 ŲSuggests good potential for oral bioavailability (typically <140 Ų).
Hydrogen Bond Donors 1Complies with Lipinski's Rule of Five (≤5).
Hydrogen Bond Acceptors 4Complies with Lipinski's Rule of Five (≤10).
Rotatable Bonds 2Low number indicates conformational rigidity, which can improve binding affinity.
Lipinski's Rule of Five 0 ViolationsHigh likelihood of being an orally active drug candidate.

Data generated using SwissADME based on the SMILES string.[5] The predicted properties suggest that N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide has a promising pharmacokinetic profile for further investigation.

Proposed Synthesis Protocol

A robust and reproducible synthesis is the foundation of any chemical research program. The most direct and logical approach to N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide is a standard amide coupling reaction. This strategy is validated by the commercial availability of the necessary starting materials.

Retrosynthetic Analysis

The retrosynthetic breakdown of the target molecule points to a disconnection at the amide bond, yielding two readily available precursors: 5-amino-2-methoxypyrimidine and a derivative of cyclopropanecarboxylic acid, such as the acid chloride.

G Target Target Molecule (C9H11N3O2) Disconnect Amide Bond Disconnection Target->Disconnect Precursor1 5-Amino-2-methoxypyrimidine (CAS: 56621-89-7) Disconnect->Precursor1 Precursor2 Cyclopropanecarbonyl Chloride (CAS: 4023-34-1) Disconnect->Precursor2

Caption: Retrosynthetic pathway for the target molecule.
Step-by-Step Experimental Protocol

This protocol describes the synthesis via acylation of the amine with the acid chloride.

Objective: To synthesize N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide.

Materials:

  • 5-Amino-2-methoxypyrimidine (CAS: 56621-89-7)[6][7][8]

  • Cyclopropanecarbonyl chloride (CAS: 4023-34-1)[9][10][11]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Pyridine or Triethylamine (Et3N)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-amino-2-methoxypyrimidine (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous DCM (approx. 10 mL per gram of amine). Add a non-nucleophilic base such as pyridine (1.2 eq) or triethylamine (1.5 eq).

    • Causality: The base is crucial to neutralize the HCl byproduct generated during the acylation reaction, preventing the protonation and deactivation of the starting amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: This step controls the exothermic nature of the acylation, minimizing potential side reactions.

  • Addition of Acylating Agent: Dissolve cyclopropanecarbonyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up - Quenching: Carefully quench the reaction by adding deionized water.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove any remaining acid), water, and finally brine.

    • Causality: The aqueous washes remove the base hydrochloride salt and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Filtration: Dry the separated organic layer over anhydrous MgSO4 or Na2SO4. Filter the drying agent and wash the filter cake with a small amount of DCM.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to obtain the pure N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide.

Rationale for Potential Biological Activity and Applications

The combination of the cyclopropanecarboxamide and 2-methoxypyrimidine scaffolds suggests significant potential for biological activity, positioning the molecule as a compelling candidate for screening in various therapeutic areas.

  • Anticancer Potential: The pyrimidine ring is a cornerstone of many anticancer agents, including kinase inhibitors. The 2-aminopyrimidine (or its bioisosteric methoxy equivalent) is a well-known "hinge-binder" motif that anchors molecules into the ATP-binding pocket of various kinases.[12] The cyclopropane moiety can confer selectivity and improve metabolic stability. Therefore, this molecule could be investigated as an inhibitor of protein kinases implicated in cancer cell proliferation.

  • Antimicrobial Activity: Both cyclopropane derivatives and pyrimidine-based compounds have demonstrated broad-spectrum antimicrobial activities.[1][3][13] Compounds containing the cyclopropanecarboxamide moiety have shown activity against bacteria and fungi, while pyrimidines are central to many anti-infective drugs.[3][13] The synergistic combination of these two pharmacophores could lead to novel antimicrobial agents.

  • CNS and Anti-inflammatory Applications: The rigid, compact nature of the cyclopropane ring is often exploited in the design of agents targeting the central nervous system (CNS).[4] Furthermore, pyrimidine derivatives have been explored as selective COX-2 inhibitors for their anti-inflammatory properties.[14] The target molecule's structural features warrant investigation for activity in these domains.

G cluster_mol Target Molecule cluster_target Hypothetical Biological Target (e.g., Kinase) cluster_scaffolds Contributing Pharmacophores mol N-(2-methoxypyrimidin-5-yl) cyclopropanecarboxamide target ATP Binding Site mol->target Binding & Inhibition pyrimidine Pyrimidine Core (Hinge Binding) pyrimidine->mol cyclopropane Cyclopropane Group (Selectivity / Stability) cyclopropane->mol

Sources

The Pyrimidin-5-yl Amide Scaffold in Medicinal Chemistry: A Technical Whitepaper on Kinase Inhibition and Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

As a privileged scaffold in medicinal chemistry, the pyrimidine ring fundamentally mimics the nucleobases cytosine, thymine, and uracil, enabling profound interactions with the nucleotide-binding domains of various enzymes . However, the functionalization of the pyrimidine core dictates its pharmacological trajectory.

From a structural and electronic standpoint, the C-2, C-4, and C-6 positions of the pyrimidine ring are highly electron-deficient. In contrast, the C-5 position is relatively electron-rich 1[1]. By introducing an amide linkage at this specific vector (forming a pyrimidin-5-yl amide), medicinal chemists can project a highly directional hydrogen-bond donor/acceptor pair into the hinge region of kinases or toward solvent-exposed regulatory domains. This structural causality explains why pyrimidin-5-yl amides and their fused derivatives (e.g., pyrrolopyrimidines, pyrazolopyrimidines) have emerged as highly potent, selective inhibitors across a diverse landscape of oncogenic targets.

Target Landscape: Kinase Modulation

The versatility of the pyrimidin-5-yl amide moiety allows it to be tuned for specific kinase selectivity profiles:

  • EGFR / HER2 & VEGFR-2: Fused pyrimidine derivatives, such as pyrrolo[3,2-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have demonstrated remarkable efficacy. For instance, TAK-285 is an investigational small molecule featuring a pyrrolo[3,2-d]pyrimidin-5-yl derivative that specifically targets EGFR and HER22[2]. Similarly, novel pyrazolo[3,4-d]pyrimidine amide derivatives act as dual EGFR-mutant/VEGFR-2 inhibitors, exhibiting potent antiproliferative effects 3[3].

  • PERK (Protein Kinase RNA-like Endoplasmic Reticulum Kinase): Mandelamide-derived pyrrolopyrimidines target the unfolded protein response (UPR). X-ray crystallography reveals that the pyrimidin-5-yl amide core forms critical, direct hydrogen bonds with the carbonyl of Q889 and the amide of C891 in the PERK hinge region 4[4].

  • CDK9 (Cyclin-Dependent Kinase 9): 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines exhibit nanomolar inhibition of CDK9. By inhibiting cellular CDK9-mediated RNA polymerase II transcription, these compounds reduce the expression of the Mcl-1 antiapoptotic protein, triggering apoptosis in cancer cells 5[5].

  • DAPK1 / CSF1R: N-(pyrimidin-5-yl)picolinamide derivatives have been successfully reprofiled as dual inhibitors of Death-Associated Protein Kinase-1 (DAPK1) and CSF1R, showing promise in suppressing tumor growth in triple-negative breast cancer (TNBC) models 6[6].

KinasePathways PyrimidinAmide Pyrimidin-5-yl Amides EGFR EGFR / HER2 PyrimidinAmide->EGFR Inhibits PERK PERK PyrimidinAmide->PERK Inhibits CDK9 CDK9 / Cyclin T1 PyrimidinAmide->CDK9 Inhibits DAPK1 DAPK1 / CSF1R PyrimidinAmide->DAPK1 Modulates Proliferation Cell Proliferation & Angiogenesis EGFR->Proliferation Blocks UPR Unfolded Protein Response (UPR) PERK->UPR Attenuates Transcription RNA Pol II Transcription (Mcl-1) CDK9->Transcription Downregulates Apoptosis Apoptosis & Autophagy DAPK1->Apoptosis Triggers

Logical mapping of pyrimidin-5-yl amide derivatives targeting multiple oncogenic kinase pathways.

Quantitative Structure-Activity Relationship (QSAR) Data

The translation of structural design into biological efficacy is validated through rigorous in vitro profiling. The table below synthesizes the quantitative efficacy of key pyrimidin-5-yl amide derivatives against their respective targets.

Compound ClassSpecific DerivativePrimary Target(s)Cell Line / Assay FormatEfficacy (IC₅₀ / GI₅₀)
Pyrrolo[3,2-d]pyrimidine TAK-285EGFR / HER2Breast Cancer (In vitro/In vivo)Nanomolar
Pyrazolo[3,4-d]pyrimidine amide Compound 7cVEGFR-2 / EGFRA549, HCT-1165.50 - 5.75 µM
Pyrrolopyrimidine mandelamide Compound 24PERKDiscoverX scanMAX PanelS(10) selectivity = 0
4-(Thiazol-5-yl)pyrimidine Compound 12eCDK9, CDK1, CDK2HCT-116GI₅₀ < 10 nM
Pyrimidin-5-yl picolinamide Compound 6hDAPK1 / CSF1RTNBC (HCC1143, HCC1937)Nanomolar

Experimental Workflows: Synthesis and Biological Validation

To ensure scientific integrity, the methodologies utilized to synthesize and validate these compounds must be self-validating systems. Below are the optimized protocols detailing the causality behind each procedural step.

Protocol 1: Strategic Synthesis of N-(Pyrimidin-5-yl)amides

Because the C-5 position of the pyrimidine ring is less susceptible to direct nucleophilic attack, an indirect approach via nitration and subsequent reduction is required 1[1].

  • Nitration of the Pyrimidine Core:

    • Action: React a 4-chloro-pyrimidine derivative with a nitrating mixture (HNO₃/H₂SO₄) at 0°C.

    • Causality: The low temperature prevents oxidative degradation of the pyrimidine ring while the strongly acidic conditions generate the nitronium ion (NO₂⁺) required for electrophilic aromatic substitution at the C-5 position.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Action: Introduce the R₁ group at C-4 (e.g., anilino or alkoxy) using a non-nucleophilic base (DIPEA) in a polar aprotic solvent (DMF).

    • Causality: The newly installed, highly electron-withdrawing nitro group at C-5 activates the adjacent C-4 position, facilitating a rapid and high-yielding SNAr reaction.

  • Reduction to 5-Aminopyrimidine:

    • Action: Reduce the 5-nitro group using Iron powder and NH₄Cl in an ethanol/water mixture at 80°C.

    • Causality: While Pd/C with H₂ is standard, Fe/NH₄Cl is chosen as a mild, chemoselective reducing agent that prevents the unwanted dehalogenation of other functional groups (e.g., aryl chlorides/fluorides) present on the scaffold.

  • Amide Coupling:

    • Action: React the 5-aminopyrimidine with the desired carboxylic acid using HATU and DIPEA in DMF.

    • Causality: HATU stabilizes the active ester intermediate via a 7-membered hydrogen-bonded transition state. This ensures high-efficiency coupling with the sterically hindered, weakly nucleophilic 5-aminopyrimidine while preventing epimerization of chiral centers (such as those in mandelamide derivatives).

Protocol 2: Differential Scanning Fluorimetry (DSF) for Kinase Selectivity

To validate target engagement and selectivity (e.g., against CK2 or PERK), DSF provides a thermodynamic readout of ligand binding 7[7].

  • Assay Preparation: Dilute the recombinant kinase domain (1-2 µM) in assay buffer (HEPES pH 7.5, 150 mM NaCl).

  • Ligand Incubation: Add the synthesized pyrimidin-5-yl amide derivative to a final concentration of 10 µM.

    • Causality: A 10 µM concentration ensures complete saturation of the ATP-binding pocket, allowing for maximum thermal stabilization.

  • Dye Addition: Add SYPRO Orange dye (1X final concentration).

    • Causality: SYPRO Orange is environmentally sensitive; it is quenched in aqueous solutions but highly fluorescent in non-polar environments. As the kinase denatures, hydrophobic core regions are exposed, binding the dye and producing a fluorescent signal. This provides a self-validating, real-time readout of protein unfolding.

  • Thermal Denaturation & Analysis: Heat the sample from 25°C to 95°C at 1°C/min. Calculate the melting temperature (Tₘ) from the first derivative of the fluorescence curve. A positive shift (ΔTₘ > 2°C) confirms specific ligand-induced stabilization.

Workflow Start Scaffold Design (In Silico Docking) Synthesis Chemical Synthesis (Nitration -> SNAr -> Reduction -> Amide Coupling) Start->Synthesis Guides Validation Structural Validation (NMR, LC-MS, X-ray Crystallography) Synthesis->Validation Yields InVitro In Vitro Profiling (DSF, Kinase Assays, Cell Viability) Validation->InVitro Confirms Purity Optimization Lead Optimization (ADME/PK Tuning) InVitro->Optimization SAR Feedback Optimization->Start Iterative Cycle

Iterative drug discovery workflow for pyrimidin-5-yl amide kinase inhibitors.

Future Perspectives in Drug Design

The pyrimidin-5-yl amide scaffold remains a cornerstone in the development of next-generation targeted therapeutics. Future optimization efforts are increasingly focusing on macrocyclization to lock the amide bond in a bioactive conformation, thereby reducing entropic penalties upon binding and drastically improving kinase selectivity profiles (as seen in recent ALK2 and FLT3 inhibitors) 7[7]. By adhering to rigorous structure-based drug design (SBDD) and validated synthetic protocols, researchers can continue to exploit this privileged moiety to overcome resistance mutations in oncology.

References

  • Arabian Journal of Chemistry: Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors.2

  • Taylor & Francis: Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds.6

  • MDPI: Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors.4

  • PMC / NIH: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.5

  • Ingenta Connect: Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature.8

  • PMC / NIH: Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations.3

  • Benchchem: 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol Synthesis and Applications.1

  • bioRxiv: Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.7

Sources

A Technical Guide to Pharmacophore Modeling of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide Analogs as IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Innate Immunity through IRAK4

The innate immune system, our body's first line of defense, relies on a complex signaling network to respond to pathogens and cellular damage. A critical node in this network is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase essential for signal transduction downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[1][2] Dysregulation of the IRAK4 signaling pathway is implicated in a host of autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus, making it a compelling therapeutic target.[3][4]

The N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide scaffold has emerged as a promising chemotype for developing potent and selective IRAK4 inhibitors.[1][5] Structure-activity relationship (SAR) studies have revealed that modifications to this core can significantly impact inhibitory activity, highlighting the need for a detailed understanding of the key molecular interactions driving target engagement.[6]

This in-depth technical guide, designed for researchers and drug development professionals, outlines a comprehensive strategy for developing and applying pharmacophore models for this specific class of IRAK4 inhibitors. Pharmacophore modeling is a powerful computational technique that distills the complex three-dimensional (3D) structural information of active molecules into a simplified representation of essential interaction features.[7][8][9] By identifying the crucial hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings, we can create a 3D query to rationally design novel compounds, guide lead optimization, and perform large-scale virtual screening to identify new chemical matter.[9][10][11]

We will explore both ligand-based and structure-based modeling approaches, detail rigorous validation protocols to ensure model predictivity, and demonstrate the application of the final pharmacophore in a virtual screening workflow.

Part 1: The Foundation - Data Curation and Ligand Preparation

The predictive power of any computational model is fundamentally dependent on the quality of the input data. This principle is paramount in pharmacophore modeling. A well-curated dataset of ligands with reliable biological activity data is the bedrock upon which a robust and predictive model is built.

Assembling the Modeling Dataset

The initial step involves compiling a dataset of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide analogs with corresponding IRAK4 inhibitory activity. For this guide, we will consider a hypothetical set of compounds with IC50 values determined through a consistent biochemical assay (e.g., a DELFIA assay measuring peptide substrate phosphorylation).[1]

Key Considerations for Dataset Assembly:

  • Data Source and Consistency: Utilize data from a single source or assay protocol to minimize variability. Combining data from different labs or assays can introduce significant noise.

  • Dynamic Range of Activity: The dataset should span a wide range of activities, from highly potent (low nanomolar) to inactive (micromolar or greater). This is crucial for both generating and validating a discriminative model.

  • Structural Diversity: While focused on a specific scaffold, the analogs should possess sufficient structural diversity to explore the chemical space around the core. This helps in identifying which modifications are critical for activity.

Table 1: Example Dataset of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide Analogs and their IRAK4 Inhibitory Potency

Compound IDR-Group ModificationIRAK4 IC50 (nM)Activity ClassRole in Modeling
Cmpd-01 -H (Parent)5.2ActiveTraining Set
Cmpd-02 4-fluoro-phenyl2.1ActiveTraining Set
Cmpd-03 3-chloro-phenyl8.9ActiveTraining Set
Cmpd-04 4-methoxy-phenyl75.6Moderately ActiveTraining Set
Cmpd-05 -CH3150.3Weakly ActiveTest Set
Cmpd-06 -cyclopropyl25.4ActiveTest Set
Cmpd-07 4-cyano-phenyl1.8ActiveTraining Set
Cmpd-08 -SO2Me>10,000InactiveDecoy Set
Cmpd-09 -COOH>10,000InactiveDecoy Set
Ligand Preparation Protocol

Once the dataset is compiled, each molecule must be converted into a high-quality 3D representation. This is a critical, multi-step process that ensures the conformational space explored during model generation is biologically relevant.

Step-by-Step Ligand Preparation Workflow:

  • 2D to 3D Conversion:

    • Action: Convert the 2D chemical structures (e.g., from SMILES or SDF files) into initial 3D structures.

    • Causality: This step generates a foundational 3D geometry, which, while arbitrary, is necessary for subsequent energy minimization and conformational analysis.

  • Protonation State and Tautomer Generation:

    • Action: Assign correct protonation states at a defined physiological pH (e.g., 7.4). Generate plausible tautomers for relevant functional groups.

    • Causality: The protonation state directly influences a molecule's ability to act as a hydrogen bond donor or acceptor. Incorrect assignment can lead to a fundamentally flawed pharmacophore model.

  • Conformational Analysis:

    • Action: Generate a diverse set of low-energy conformers for each ligand.[12] This can be achieved through methods like systematic rotor search or molecular dynamics simulations.[13]

    • Causality: Small molecules are flexible.[12] A ligand's bioactive conformation (the shape it adopts when bound to the target) may not be its lowest energy state in solution. Generating multiple conformers increases the probability of including the bioactive conformation in the modeling process.

  • Energy Minimization:

    • Action: Minimize the energy of each generated conformer using a suitable force field (e.g., MMFF94x).[14]

    • Causality: This step refines the 3D geometry of each conformer, removing steric clashes and ensuring realistic bond lengths and angles, which is essential for accurate alignment and feature mapping.

Part 2: Pharmacophore Model Generation

With a prepared ligand set, we can proceed to generate the pharmacophore model. The choice between ligand-based and structure-based approaches depends on the availability of a high-resolution 3D structure of the target protein.[8][9]

Ligand-Based Pharmacophore Modeling (When No Target Structure is Available)

This approach is employed when the 3D structure of the target is unknown.[9] It relies on the fundamental principle that molecules with similar biological activity share common 3D arrangements of chemical features that are responsible for their interaction with the target.[15]

Workflow for Ligand-Based Model Generation:

  • Selection of a Training Set:

    • Action: Select a set of structurally diverse and highly active compounds (e.g., Cmpd-01, -02, -03, -07 from Table 1).

    • Causality: The training set forms the basis of the model. Using only the most potent compounds ensures that the identified features are those most critical for high-affinity binding.

  • Feature Identification:

    • Action: Identify potential pharmacophoric features for each ligand in the training set. Standard features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), Aromatic Rings (AR), and Positive/Negative Ionizable groups.

    • Causality: This step abstracts the atomic-level information into a simplified chemical feature representation, which is the core of the pharmacophore concept.[12]

  • Conformer Alignment and Hypothesis Generation:

    • Action: Systematically align the conformers of the training set ligands, searching for a common 3D arrangement of features. Software like PHASE or LigandScout use algorithms to find common feature alignments that are shared across all active molecules.[7][16]

    • Causality: The goal is to find the single pharmacophoric hypothesis that best explains the activity of all training set molecules. A good alignment will overlap the key features responsible for binding, revealing the spatial constraints of the target's binding site.

  • Scoring and Ranking:

    • Action: The generated hypotheses are scored and ranked based on how well they map the active compounds and their internal geometric consistency.

    • Causality: This allows the selection of the most plausible hypothesis for further validation.

Structure-Based Pharmacophore Modeling (Using IRAK4 Crystal Structure)

When a high-resolution crystal structure of the target protein complexed with a ligand is available (e.g., from the Protein Data Bank), a structure-based approach is preferable.[17] This method directly maps the key interaction points within the active site.[12]

Workflow for Structure-Based Model Generation:

  • Protein Preparation:

    • Action: Obtain a crystal structure of IRAK4 (e.g., PDB ID: 7C2V).[18] Prepare the protein by adding hydrogens, assigning bond orders, removing water molecules (unless they are critical for binding), and minimizing the structure to relieve any steric clashes.

    • Causality: Raw PDB files often lack hydrogen atoms and may contain structural artifacts. This preparation step ensures a chemically correct and energetically favorable representation of the binding site.

  • Binding Site Analysis & Feature Generation:

    • Action: Analyze the interactions between the co-crystallized ligand and the IRAK4 active site residues. Key interactions, such as hydrogen bonds to the hinge region (e.g., Met265, Val263), are critical.[1][3]

    • Causality: This directly identifies the features of the protein that are complementary to a bound inhibitor. For example, a backbone amide in the hinge region acts as a hydrogen bond donor, implying that a potent ligand must possess a complementary hydrogen bond acceptor feature at that location.

  • Pharmacophore Hypothesis Construction:

    • Action: Convert the identified protein-ligand interaction points into pharmacophore features.[17] For instance, a hydrogen bond between the ligand's pyrimidine nitrogen and the backbone NH of Met265 would be translated into an HBA feature. A hydrophobic interaction with a leucine residue would become an HY feature.

    • Causality: This creates a 3D model that represents the "ideal" set of interactions for any ligand wanting to bind to this specific site.

cluster_0 Pharmacophore Modeling Workflow cluster_1 3. Model Generation Data 1. Data Curation (Active & Inactive Analogs) Prep 2. Ligand Preparation (3D Conversion, Conformer Gen.) Data->Prep LigandBased Ligand-Based (From Actives) Prep->LigandBased No Target Structure StructureBased Structure-Based (From PDB: 7C2V) Prep->StructureBased Target Structure Available Validate 4. Model Validation (GH Score, Test Set) LigandBased->Validate StructureBased->Validate Screen 5. Virtual Screening (Compound Library) Validate->Screen Validated Model Hits 6. Hit Identification (Novel Scaffolds) Screen->Hits

Caption: Overall workflow for pharmacophore model development and application.

Part 3: Model Validation - Ensuring Predictive Power

Generating a pharmacophore hypothesis is not the final step. A rigorous validation process is essential to ensure the model has true predictive power and is not simply an artifact of the training set. A trustworthy model must be able to distinguish known active compounds from inactive or decoy molecules.[19]

Test Set Validation
  • Protocol: A set of known active and inactive compounds that were not used in the model's creation (the test set) is screened against the pharmacophore hypothesis.

  • Self-Validation: A good model should identify a high percentage of the active test set compounds while rejecting a high percentage of the inactive ones.

Güner-Henry (GH) Scoring Method

The Güner-Henry (GH) score is a robust metric that quantifies a model's ability to discriminate between actives and inactives within a larger database.[20][21][22] It provides a single score between 0 (null model) and 1 (ideal model), taking into account several factors.[20]

Protocol for GH Score Validation:

  • Database Preparation: Construct a database containing a small number of known active compounds (A) and a large number of presumed inactive compounds or decoys (D).

  • Pharmacophore Screening: Use the generated pharmacophore model as a 3D query to screen the database.

  • Calculate Metrics: Count the total number of molecules that match the query (hits, Ht) and the number of active molecules within that hit list (Ha). Calculate the following parameters:[23]

    • % Yield of Actives (%A): (Ha / Ht) * 100

    • % Ratio of Actives (%Y): (Ha / A) * 100

    • Enrichment Factor (E): (Ha * D) / (Ht * A)

    • Goodness of Hit (GH) Score: ((Ha * (3A + Ht)) / (4 * Ht * A)) * (1 - ((Ht - Ha) / (D - A)))

  • Interpretation: A GH score greater than 0.7 is generally considered to indicate a very good and reliable model, suitable for virtual screening.[21][23]

Table 2: Example Validation Metrics for a Hypothetical IRAK4 Pharmacophore Model

ParameterDescriptionValueInterpretation
D Total molecules in database10,000-
A Total actives in database100-
Ht Total hits found by model250Model has reasonable selectivity
Ha Active hits found by model85Model successfully identifies most actives
%Y % Ratio of Actives85.0%High recall of known active compounds
%A % Yield of Actives34.0%Hit list is significantly enriched with actives
E Enrichment Factor34.034-fold enrichment over random selection
GH Score Goodness of Hit Score0.78 Indicates a very good, predictive model

Part 4: Application in Virtual Screening and Lead Optimization

A validated pharmacophore model is a powerful tool for accelerating drug discovery.[9][10] Its primary applications are in virtual screening to discover novel hits and in guiding the optimization of existing leads.[8]

Virtual Screening for Novel Scaffolds

The pharmacophore model can be used as a rapid 3D search query to screen vast chemical libraries (containing millions of compounds) for molecules that possess the required chemical features in the correct spatial orientation.[13]

Virtual Screening Protocol:

  • Database Preparation: Obtain a large, multi-conformer compound database (e.g., ZINC, Enamine).

  • Pharmacophore Filtering: Use the validated model to rapidly filter the database. This step is computationally efficient and can process millions of compounds quickly.[12]

  • Post-Screening Filtering (Optional): Apply additional filters to the hit list, such as drug-likeness rules (e.g., Lipinski's Rule of Five) or ADMET predictions, to prioritize compounds with favorable properties.[10]

  • Molecular Docking: Subject the refined hit list to molecular docking into the IRAK4 active site. This provides a more detailed, physics-based scoring of the potential binding mode and affinity, serving as a final prioritization step before synthesis and biological testing.

cluster_0 Hypothetical IRAK4 Pharmacophore Model HBA1 HBA HBA2 HBA HBA1->HBA2 2.8 Å AR AR HBA1->AR 4.5 Å HBA2->AR 5.1 Å HY HY AR->HY 3.2 Å

Caption: A hypothetical pharmacophore model for IRAK4 inhibitors.

Guiding Lead Optimization

The pharmacophore model provides a clear 3D blueprint of the features required for potent activity. This can be invaluable for medicinal chemists during lead optimization.

  • Scaffold Hopping: The model can identify novel core structures that place the required pharmacophoric features in the correct orientation, allowing chemists to move away from a crowded patent space.

  • SAR Rationalization: The model helps explain observed structure-activity relationships. For example, if adding a bulky group at a certain position leads to a loss of activity, the model might show this group clashing with an exclusion volume or failing to map a required feature.

  • Designing New Analogs: Chemists can use the model to propose new modifications that are predicted to better satisfy the pharmacophoric requirements, leading to a more rational and efficient design cycle.

Conclusion

Pharmacophore modeling is an indispensable tool in modern, structure-guided drug discovery. For the development of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide analogs as IRAK4 inhibitors, it provides a robust framework for understanding complex SAR, discovering novel chemical entities, and optimizing lead compounds. By adhering to a rigorous workflow encompassing careful data preparation, dual-pronged model generation, and stringent validation, research teams can significantly enhance the efficiency and success rate of their discovery programs. The resulting pharmacophore model serves not just as a screening filter, but as a dynamic hypothesis that guides the entire design-make-test-analyze cycle, ultimately accelerating the journey toward novel anti-inflammatory therapeutics.

References

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762. Available at: [Link]

  • Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro. Available at: [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. Available at: [Link]

  • Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. Available at: [Link]

  • Kaser, D. R. (2021). Pharmacophore modeling in drug discovery and development: An overview. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Creative Biolabs. Available at: [Link]

  • Ahmad, S., et al. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 27(19), 6378. Available at: [Link]

  • Patsnap. (2025). What is pharmacophore modeling and its applications?. Patsnap Synapse. Available at: [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. Available at: [Link]

  • Cao, R., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Molecular Biosciences, 11. Available at: [Link]

  • Cao, R., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers. Available at: [Link]

  • Andrews, M., et al. (2022). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters, 13(4), 585-591. Available at: [Link]

  • ResearchGate. (2025). Advances in the Discovery of Small-Molecule IRAK4 Inhibitors. ResearchGate. Available at: [Link]

  • Tawa, P., et al. (2015). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 15(18), 1774-1785. Available at: [Link]

  • Kireev, D. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3127. Available at: [Link]

  • ResearchGate. (2025). Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4. ResearchGate. Available at: [Link]

  • PubMed. (2025). Pharmacophore modeling in drug design. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacophore model validation using goodness-of-hit score (GH) score method. ResearchGate. Available at: [Link]

  • Fiveable. (2025). Pharmacophore modeling. Fiveable. Available at: [Link]

  • Rampogu, S., et al. (2019). Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. International Journal of Molecular Sciences, 20(17), 4253. Available at: [Link]

  • Li, Y., et al. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances, 11(17), 10195-10204. Available at: [Link]

  • J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog. Available at: [Link]

  • Lin, S., et al. (2016). In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches. International Journal of Molecular Sciences, 17(11), 1836. Available at: [Link]

  • InteLigand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. InteLigand. Available at: [Link]

  • ResearchGate. (n.d.). Validation of Hypo l pharmacophore model by Güner-Henry (GH) score method. ResearchGate. Available at: [Link]

  • SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. Available at: [Link]

  • Rampogu, S., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4220. Available at: [Link]

  • Wang, S., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(18), 5894. Available at: [Link]

  • ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?. ResearchGate. Available at: [Link]

  • Lin, H., et al. (2025). Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. RSC Medicinal Chemistry. Available at: [Link]

  • Bio-Techne. (n.d.). Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. Bio-Techne. Available at: [Link]

  • Unzue, A., et al. (2021). Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies. ACS Medicinal Chemistry Letters, 12(3), 393-400. Available at: [Link]

  • PubChem. (n.d.). N-(2-amino-5-methoxyphenyl)cyclopropanecarboxamide. PubChem. Available at: [Link]

  • Aneja, R., et al. (2016). A new antiproliferative noscapine analogue: chemical synthesis and biological evaluation. PLoS ONE, 11(6), e0158368. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitropyrimidine. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Identification and Validation of Biological Targets for N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quest for Molecular Targets

In the landscape of modern drug discovery, the precise identification of a small molecule's biological target is a critical milestone. It is the foundational knowledge upon which a successful therapeutic program is built, transforming a compound with interesting phenotypic effects into a tool for rationally designed medicine. This guide focuses on a specific chemical entity, N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide, as a case study to explore the multifaceted strategies and experimental workflows employed to uncover and validate its molecular target(s). While the definitive targets of this particular compound are not yet extensively documented in publicly available literature, the principles and methodologies detailed herein represent the gold standard in the field. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for approaching the challenge of target deconvolution for any novel bioactive small molecule.

Introduction to N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide: A Molecule of Interest

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide is a small molecule featuring a central cyclopropane ring linked to a methoxypyrimidine moiety via an amide bond. The structural motifs present, such as the pyrimidine ring and the cyclopropanecarboxamide group, are found in a variety of biologically active compounds. For instance, related cyclopropanecarboxamide-containing molecules have been investigated as orexin receptor antagonists for the treatment of insomnia[1], and other pyrimidine derivatives are known to target a wide range of proteins, including kinases.[2][3] The therapeutic potential of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide is currently undefined, and the first and most crucial step in elucidating its function is the identification of its direct biological binding partner(s).

Strategic Framework for Target Identification

The journey to identify a drug's target is a systematic process of elimination and confirmation. The modern target identification toolbox can be broadly categorized into three main strategic pillars:

  • Genetic Approaches: These methods, such as CRISPR-Cas9 screening, involve systematically perturbing gene expression to identify genes that, when altered, confer resistance or sensitivity to the compound . While powerful, these approaches can sometimes identify downstream effectors rather than the direct binding target.

  • Computational Approaches: In silico methods, including molecular docking and pharmacophore modeling, can predict potential binding partners based on the compound's structure and the known structures of proteins. These predictions, however, require experimental validation.

  • Proteomic Approaches: These are currently the most direct and widely used methods for identifying the protein(s) that physically interact with a small molecule.[4][5][6] This guide will focus on the practical application of these powerful techniques.

The selection of a target identification strategy is often guided by the nature of the small molecule, its known phenotypic effects, and the available resources. For a novel compound like N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide, a multi-pronged approach, heavily leaning on proteomic methods, is advisable.

Experimental Deep Dive: Proteomic-Based Target Identification

The core principle of proteomic target identification is to use the small molecule as a "bait" to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[4][7] The captured proteins are then identified using high-resolution mass spectrometry.

Affinity-Based Pull-Down Assays: The Workhorse of Target ID

Affinity-based pull-down assays are a robust and widely adopted method for isolating the binding partners of a small molecule.[4][5][6] The general workflow involves immobilizing the compound of interest onto a solid support, incubating it with a protein mixture, washing away non-specific binders, and then eluting and identifying the specifically bound proteins.

G cluster_0 Probe Synthesis & Immobilization cluster_1 Protein Capture cluster_2 Elution & Identification A Synthesize tagged analog of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide (e.g., with biotin) B Immobilize tagged compound on streptavidin-coated beads A->B C Incubate beads with cell lysate B->C D Wash beads to remove non-specific binders C->D E Elute bound proteins D->E F Separate proteins by SDS-PAGE E->F G Excise protein bands and perform in-gel digestion (e.g., with trypsin) F->G H Analyze peptides by LC-MS/MS G->H I Identify proteins using protein database search H->I

Caption: Workflow for an affinity-based pull-down experiment.

  • Probe Synthesis:

    • Rationale: To immobilize the compound, a functional handle for attachment to a solid support is required. A common choice is biotin, due to its high-affinity interaction with streptavidin.[4] Structure-activity relationship (SAR) studies are crucial to determine a position on N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide where a linker and the biotin tag can be attached without disrupting its biological activity.

    • Procedure:

      • Perform SAR studies by synthesizing analogs of the parent compound with modifications at various positions.

      • Assess the biological activity of the analogs to identify a non-critical region for modification.

      • Synthesize a biotinylated version of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide with a flexible linker (e.g., polyethylene glycol) at the identified position.

  • Immobilization:

    • Rationale: Covalently attaching the biotinylated probe to streptavidin-coated beads creates the affinity matrix.

    • Procedure:

      • Incubate the biotinylated compound with streptavidin-coated magnetic or agarose beads.

      • Wash the beads to remove any unbound probe.

  • Protein Capture:

    • Rationale: The immobilized compound is used to selectively capture its binding partners from a complex protein mixture.

    • Procedure:

      • Prepare a cell lysate from a relevant cell line or tissue.

      • Incubate the lysate with the compound-coated beads. To control for non-specific binding, a parallel incubation should be performed with beads coated with an inactive analog or just the biotin tag.

      • Thoroughly wash the beads with a series of buffers of increasing stringency to remove proteins that are not specifically bound to the compound.

  • Elution and Identification:

    • Rationale: The captured proteins are released from the beads and identified by mass spectrometry.

    • Procedure:

      • Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and a reducing agent).

      • Separate the eluted proteins by one-dimensional SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

      • Visualize the protein bands using a sensitive stain (e.g., silver stain or a fluorescent stain).

      • Excise the protein bands that are present in the experimental sample but absent or significantly reduced in the negative control.

      • Perform in-gel digestion of the proteins with a protease, typically trypsin.

      • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

Photo-Affinity Labeling: Capturing Transient Interactions

Photo-affinity labeling is a powerful technique for identifying direct binding partners, especially those with weak or transient interactions. This method involves a chemically modified version of the compound that incorporates a photo-reactive group. Upon exposure to UV light, this group forms a covalent bond with any nearby protein, permanently "tagging" the target.

G cluster_0 Probe Synthesis & Incubation cluster_1 Covalent Crosslinking cluster_2 Target Enrichment & Identification A Synthesize a photo-affinity probe of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide (with a photo-reactive group and a reporter tag) B Incubate the probe with cell lysate or intact cells A->B C Expose the mixture to UV light to induce covalent crosslinking B->C D Lyse cells (if applicable) and enrich the tagged proteins using the reporter tag (e.g., streptavidin beads for a biotin tag) C->D E Separate and identify the covalently labeled proteins by SDS-PAGE and mass spectrometry D->E

Caption: Workflow for a photo-affinity labeling experiment.

  • Probe Design: The photo-reactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne) must be incorporated into the structure of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide without abolishing its binding to the target.

  • UV Crosslinking: The wavelength and duration of UV exposure need to be carefully optimized to maximize crosslinking efficiency while minimizing protein damage.

  • Controls: A crucial control is to perform the experiment in the presence of an excess of the unmodified parent compound. A true target will show reduced labeling in the presence of the competitor.

Drug Affinity Responsive Target Stability (DARTS): A Label-Free Approach

Drug Affinity Responsive Target Stability (DARTS) is an innovative, label-free method for target identification. It is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it more resistant to proteolysis.[4][5][6][8]

G cluster_0 Incubation & Proteolysis cluster_1 Analysis cluster_2 Identification A Incubate cell lysate with N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide B Treat the lysate with a protease (e.g., thermolysin or pronase) A->B C Stop the proteolysis and separate the remaining proteins by SDS-PAGE B->C D Identify protein bands that are protected from degradation in the presence of the compound C->D E Excise the protected protein bands and identify by mass spectrometry D->E

Caption: Workflow for a DARTS experiment.

  • Label-Free: It does not require chemical modification of the small molecule, which can sometimes alter its binding properties.

  • Versatility: It can be applied to a wide range of small molecules and protein targets.

  • Direct Interaction: It provides evidence of a direct physical interaction between the compound and the protein.

Target Validation: From "Hit" to "Validated Target"

Identifying a protein that binds to N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide is only the first step. A series of validation experiments are essential to confirm that this interaction is specific, has functional consequences, and is relevant to the compound's observed biological effects.

In Vitro Binding Assays
  • Surface Plasmon Resonance (SPR): This technique can be used to measure the binding affinity and kinetics of the interaction between the compound and the purified candidate protein.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing thermodynamic parameters of the interaction.

Functional Assays
  • Enzyme Inhibition Assays: If the identified target is an enzyme, its activity should be measured in the presence of varying concentrations of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide to determine if the compound acts as an inhibitor or an activator.

  • Receptor Binding Assays: If the target is a receptor, competitive binding assays with known ligands can confirm that the compound binds to the same site.

Cellular Target Engagement Assays
  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of the target protein in intact cells. Binding of the compound should increase the protein's melting temperature.

  • Western Blotting: Downstream signaling pathways known to be modulated by the candidate target should be examined by western blotting to see if they are affected by treatment with the compound.

Quantitative Data Summary

While specific quantitative data for N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide is not yet available, the following table illustrates the types of data that would be generated during a target identification and validation campaign.

ParameterTechniquePurposeExample Value
Binding Affinity (Kd) Surface Plasmon Resonance (SPR)To quantify the strength of the interaction between the compound and the target protein.100 nM
IC50 / EC50 Functional Assay (e.g., enzyme inhibition)To determine the concentration of the compound required to elicit a half-maximal biological response.250 nM
Cellular Target Engagement (ΔTm) Cellular Thermal Shift Assay (CETSA)To confirm that the compound binds to the target protein in a cellular context.+ 2.5 °C

Conclusion: A Pathway to Understanding

The identification and validation of the biological target(s) of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide is a challenging but essential undertaking. A systematic and multi-faceted approach, combining robust proteomic techniques with rigorous biophysical and cellular validation, is the most effective path to success. The methodologies outlined in this guide provide a comprehensive framework for de-orphaning this and other novel small molecules, thereby paving the way for their potential development as novel therapeutics. The journey from a bioactive compound to a well-understood drug candidate is complex, but it begins with a single, fundamental question: "What does it bind to?".

References

  • Suvarna, K., et al. (2019). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. JOVE.
  • Xie, C., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Creative Biostructure. (Date not specified). Target-based small molecule drug target identification using the DARTS strategy.
  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • (2022). WO 2022/150173 A1.
  • Smolecule. (2024). N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide. Smolecule.
  • Nagase, T., et al. (2015). Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • Gros, L., et al. (2004). Biological targets of antitumor indolocarbazoles bearing a sugar moiety. Current Medicinal Chemistry. Anti-cancer Agents. [Link]

  • Dong, J., et al. (1996). Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • PubChem. (n.d.). N-(2-amino-5-methoxyphenyl)cyclopropanecarboxamide. PubChem. [Link]

  • (2020). WO2020128768A1 - N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives and their use in the treatment of a cftr mediated disease.
  • ChemScene. (n.d.). N-(5-nitropyridin-2-yl)cyclopropanecarboxamide. ChemScene.
  • Sanders, S. (2016). Triple-negative breast cancer target is found. UC Berkeley Research. [Link]

  • UC Berkeley. (2017). Novartis and UC Berkeley collaborate to tackle 'undruggable' disease targets. UC Berkeley News. [Link]

  • Irwin, J. J., et al. (2020). The activities of drug inactive ingredients on biological targets. Science. [Link]

  • College of Chemistry, UC Berkeley. (2020). An expert on 'undruggable' targets tackles the coronavirus. College of Chemistry, UC Berkeley. [Link]

  • Ohshita, D., et al. (2013). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Target Identification of 2-(2-methyl-5-nitro-1H-imidazol- 1-yl)ethyl N-(2. BenchChem.
  • BindingDB. (n.d.). 2-methoxy-N-[2-[1-[1-methyl-2-(methylthio)ethyl]-4-piperidyl]pyrazol-3-yl]benzamide::MLS001105939::SMR000670139::cid_24818984. BindingDB.
  • MDPI. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI.
  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI.
  • (2022). WO2022098809A1 - Diaminopyrimidine carboxamide inhibitors of hpk1.

Sources

Methodological & Application

Application Note: Synthesis Protocol for N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the optimized synthesis of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide , a critical pharmacophore often utilized in the development of Janus kinase (JAK) inhibitors and other kinase-targeting small molecules.

The 5-aminopyrimidine moiety presents a specific synthetic challenge: the electron-deficient nature of the pyrimidine ring significantly reduces the nucleophilicity of the exocyclic amine compared to standard anilines. This protocol addresses this reduced reactivity through a high-yielding acylation strategy using cyclopropanecarbonyl chloride, while providing a secondary HATU-mediated pathway for parallel medicinal chemistry applications.

Retrosynthetic Analysis & Strategy

The most robust disconnection is at the amide bond. While direct coupling of the carboxylic acid is possible, the reduced nucleophilicity of 2-methoxypyrimidin-5-amine (1) necessitates a highly electrophilic partner. Therefore, the primary protocol utilizes cyclopropanecarbonyl chloride (2) .

Retrosynthesis Product Target Molecule N-(2-methoxypyrimidin-5-yl) cyclopropanecarboxamide Amine Precursor A 2-methoxypyrimidin-5-amine (Weak Nucleophile) Product->Amine Amide Disconnection Chloride Precursor B Cyclopropanecarbonyl chloride Product->Chloride

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target amide.

Materials & Safety Profile

Reagents Table
ReagentCAS No.MW ( g/mol )RoleHazards
2-Methoxypyrimidin-5-amine 56621-95-5125.13NucleophileIrritant, Acute Tox.
Cyclopropanecarbonyl chloride 4023-34-1104.53ElectrophileCorrosive, Lachrymator
Pyridine 110-86-179.10Base/SolventFlammable, Toxic
Dichloromethane (DCM) 75-09-284.93SolventCarcinogen (Suspected)
DMAP 1122-58-3122.17CatalystToxic (Dermal)
Critical Safety Notice
  • Acid Chlorides: Cyclopropanecarbonyl chloride releases HCl gas upon contact with moisture. All transfers must occur under an inert atmosphere (N₂ or Ar).

  • Sensitization: Pyrimidines can be sensitizers. Use double-gloving and work within a fume hood.

Experimental Protocol A: Acid Chloride Method (Primary)

Recommended for scale-up (>1g) due to cost-efficiency and ease of purification.

Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a rubber septum. Flush with Nitrogen.[1]

  • Solubilization: Charge the RBF with 2-methoxypyrimidin-5-amine (1.0 equiv) and anhydrous DCM (10 mL/g of amine).

    • Note: If solubility is poor, add Pyridine (3.0 equiv) at this stage. Pyridine acts as both a base and a co-solvent to break up hydrogen bonding.

  • Cooling: Submerge the flask in an ice-water bath (0 °C).

  • Addition: Add Cyclopropanecarbonyl chloride (1.2 equiv) dropwise via syringe over 15 minutes.

    • Process Control: Maintain internal temperature < 10 °C to prevent bis-acylation.

  • Catalysis (Optional): If the reaction is sluggish after 1 hour (monitored by TLC), add DMAP (0.1 equiv). The pyridyl nitrogen in the scaffold deactivates the amine; DMAP forms a highly reactive N-acylpyridinium intermediate.

Reaction Monitoring & Workup
  • Warm Up: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Quench: Quench reaction with saturated NaHCO₃ solution (excess). Stir vigorously for 15 minutes to hydrolyze unreacted acid chloride.

  • Extraction: Transfer to a separatory funnel. Extract with DCM (3x).

  • Washing: Wash combined organics with:

    • 1M HCl (Caution: Product may be protonated if pH < 2. Keep pH ~3-4 to remove pyridine but retain product). Ideally, use Citric Acid (10%) instead of HCl to prevent salt formation of the pyrimidine.

    • Brine (saturated NaCl).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification

The crude product is often a solid.

  • Method A (Trituration): Triturate the crude solid with cold Diethyl Ether or Hexane/EtOAc (9:1). Filter and dry.[2]

  • Method B (Recrystallization): If purity < 95%, recrystallize from Ethanol/Water or Ethyl Acetate/Heptane.

Experimental Protocol B: HATU Coupling (Alternative)

Recommended for library synthesis or when acid chloride is unavailable.

  • Dissolve Cyclopropanecarboxylic acid (1.1 equiv) in DMF (anhydrous).

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 minutes at RT to activate the acid (formation of the OAt ester).

  • Add 2-methoxypyrimidin-5-amine (1.0 equiv).

  • Stir at 50 °C for 12 hours. (Heating is required due to low nucleophilicity).[3]

  • Workup: Dilute with Ethyl Acetate, wash with LiCl (5% aq) to remove DMF, followed by NaHCO₃ and Brine.

Process Logic & Troubleshooting

The following workflow illustrates the decision-making process during the reaction and workup phases.

Workflow Start Start Reaction (0°C, DCM/Pyridine) Check TLC Check (2h) Start->Check AddDMAP Add 10 mol% DMAP Warm to RT Check->AddDMAP SM remains Complete Reaction Complete Check->Complete SM consumed AddDMAP->Complete Workup Quench (NaHCO3) Phase Separation Complete->Workup Solid Is Crude Solid? Workup->Solid Triturate Triturate (Et2O) Solid->Triturate Yes Column Flash Chromatography (MeOH/DCM) Solid->Column No (Oil) Final Final Product >98% Purity Triturate->Final Column->Final

Figure 2: Logical workflow for reaction monitoring and purification selection.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<40%) Poor nucleophilicity of amine.Switch solvent to Pyridine (neat) or add DMAP. Heat to 40°C.
Bis-acylation Excess acid chloride or high temp.Strictly control temp < 5°C during addition. Use exactly 1.1 eq of electrophile.
Product in Aqueous Layer Pyrimidine protonation during acid wash.Use 10% Citric Acid instead of HCl. Back-extract aqueous layer with DCM/Isopropanol (3:1).
Sticky Gum DMF/Pyridine trapped in lattice.Dissolve in EtOAc and wash with 5% LiCl (aq) x3.

Analytical Validation

Expected NMR Data (DMSO-d₆):

  • ¹H NMR (400 MHz): δ 10.85 (s, 1H, NH), 8.70 (s, 2H, Pyrimidine-H), 3.89 (s, 3H, OMe), 1.95 (m, 1H, Cyclopropyl-CH), 0.80–0.90 (m, 4H, Cyclopropyl-CH₂).

  • Note: The amide proton chemical shift may vary depending on concentration and water content.

Mass Spectrometry:

  • LC-MS (ESI+): Calculated [M+H]⁺ = 194.09. Found = 194.1.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. Link

  • PrepChem. (n.d.). Preparation of N-(2-Methoxy-5-pyridyl)-cyclopropane carboxamide. PrepChem.com. (Adapted for Pyrimidine analog). Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][6] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Application Note: High-Yield Synthesis of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, functionalized pyrimidines are privileged scaffolds, frequently utilized in the development of potent kinase inhibitors, including phosphatidylinositol phosphate kinase (PI5P4K) inhibitors[1]. The target compound, N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide , serves as a critical intermediate or active pharmacophore in these developmental pipelines.

As an application scientist, selecting the optimal amidation strategy is paramount for scalability and purity. While peptide coupling agents (e.g., HATU, EDC/HOBt) are common, the electron-deficient nature of the pyrimidine ring significantly reduces the nucleophilicity of the exocyclic amine. Therefore, a modified utilizing an acyl chloride is the superior mechanistic choice. Cyclopropanecarbonyl chloride provides the high electrophilicity required to drive the reaction to completion rapidly at room temperature, while a sterically hindered organic base (N,N-Diisopropylethylamine, DIPEA) efficiently scavenges the generated HCl without acting as a competing nucleophile.

Experimental Workflow Visualization

The following workflow outlines the critical path for the synthesis, incorporating self-validating checkpoints to ensure process control at every stage.

Workflow Start 2-Methoxypyrimidin-5-amine + DIPEA in Anhydrous DCM Cooling Cool to 0 °C (Ice Bath) Start->Cooling Addition Dropwise Addition: Cyclopropanecarbonyl Chloride Cooling->Addition Reaction Warm to 20 °C Stir for 2 h under N2 Addition->Reaction Monitoring LC-MS Monitoring (Target m/z: 194.1) Reaction->Monitoring Monitoring->Reaction Incomplete Quench Quench with Sat. NaHCO3 (aq) Monitoring->Quench Complete Extraction Extract with DCM Wash with Brine Quench->Extraction Drying Dry over MgSO4 Concentrate in vacuo Extraction->Drying Purification Purification (Flash Chromatography) Drying->Purification Product Pure N-(2-methoxypyrimidin-5-yl) cyclopropanecarboxamide Purification->Product

Figure 1: Step-by-step synthetic workflow and validation checkpoints for the amide coupling.

Reagent Matrix & Quantitative Data

To ensure stoichiometric precision, all quantitative data for a standard 1.0 mmol scale reaction is summarized below.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
125.131.0125 mg (1.0 mmol)Limiting Reactant
Cyclopropanecarbonyl chloride104.531.1115 mg (1.1 mmol)Acylating Agent
N,N-Diisopropylethylamine (DIPEA)129.252.0258 mg (2.0 mmol)Acid Scavenger
Dichloromethane (DCM, Anhydrous)84.93N/A10 mLAprotic Solvent

Self-Validating Step-by-Step Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next phase unless the specific validation checkpoint is met.

Phase 1: Preparation & Setup
  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert nitrogen (N₂) gas for 5 minutes.

  • Add 2-methoxypyrimidin-5-amine (125 mg, 1.0 mmol) to the flask, followed by anhydrous DCM (8 mL).

  • Inject DIPEA (258 mg, 348 µL, 2.0 mmol) via syringe.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Validation Checkpoint 1: The amine must completely dissolve, forming a clear, colorless solution before proceeding.

Phase 2: Electrophile Addition
  • In a separate dry vial, dilute cyclopropanecarbonyl chloride (115 mg, 100 µL, 1.1 mmol) in anhydrous DCM (2 mL).

  • Using a syringe pump or dropping funnel, add the acyl chloride solution dropwise to the reaction mixture over 15 minutes.

  • Causality: The reaction between the amine and acyl chloride is highly exothermic. Dropwise addition at 0 °C suppresses localized heating, preventing the formation of unwanted di-acylated side products.

Phase 3: Reaction Execution
  • Remove the ice-water bath and allow the reaction mixture to naturally warm to 20 °C.

  • Stir the mixture at 20 °C for 2 hours under a continuous N₂ atmosphere[1].

  • Validation Checkpoint 2 (Visual): Observe the reaction mixture. A successful progression is marked by the colorless solution gradually turning yellow[1].

  • Validation Checkpoint 3 (Analytical): Withdraw a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS. Proceed to work-up only when the starting material mass (m/z 126.1) is depleted and the product mass (m/z 194.1) is dominant.

Phase 4: Quench & Extraction
  • Quench the reaction by adding 10 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Causality: NaHCO₃ neutralizes the DIPEA·HCl salt formed during the reaction and hydrolyzes any residual, unreacted acyl chloride into water-soluble cyclopropanecarboxylic acid.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaCl (brine, 15 mL) to remove residual water and salts.

  • Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Phase 5: Purification
  • Purify the crude residue via Flash Column Chromatography (Silica gel, gradient elution from 10% to 50% Ethyl Acetate in Hexanes).

  • Pool the product-containing fractions (identified via TLC, UV active at 254 nm) and evaporate to yield pure N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide as a solid.

Analytical Characterization

Verify the integrity of the purified compound against the following expected analytical parameters:

  • Chemical Formula: C₉H₁₁N₃O₂

  • Molecular Weight: 193.20 g/mol

  • LC-MS (ESI+): Expected [M+H]⁺ = 194.1

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.35 (s, 1H, Amide-NH )

    • δ 8.75 (s, 2H, Pyrimidine-H )

    • δ 3.89 (s, 3H, -OCH ₃)[1]

    • δ 1.80 (m, 1H, Cyclopropyl-CH )

    • δ 0.85 (m, 4H, Cyclopropyl-CH ₂)

Troubleshooting & Process Optimization

Observation / IssueMechanistic CauseCorrective Action
Formation of di-acylated product Excess acyl chloride or elevated temperatures leading to secondary acylation of the amide nitrogen.Strictly control temperature at 0 °C during addition. Reduce acyl chloride to 1.05 eq if the issue persists.
Incomplete conversion of amine Hydrolysis of acyl chloride due to adventitious moisture in the solvent or atmosphere.Ensure DCM is strictly anhydrous (stored over molecular sieves). Maintain positive N₂ pressure throughout the reaction.
Product loss during aqueous work-up The polar nature of the pyrimidine-amide may cause partial partitioning into the aqueous layer.Back-extract the aqueous layer rigorously (at least 3 times) with DCM, or switch the extraction solvent to Ethyl Acetate.

References

  • Title: WO2019126731A1 - Aminopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors Source: Google Patents URL
  • Title: 2-Methoxypyrimidin-5-amine Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Schotten-Baumann Reaction Source: Organic Chemistry Portal URL: [Link]

Sources

Application Note: Solvent Selection for the Synthesis of Pyrimidin-5-yl Amides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It moves beyond basic "recipe" lists to explore the mechanistic and physicochemical rationale behind solvent selection for this specific, challenging scaffold.

Executive Summary

The synthesis of pyrimidin-5-yl amides presents a unique dichotomy in medicinal chemistry. While the pyrimidine ring is a privileged scaffold in kinase inhibitors (e.g., Dasatinib, Imatinib analogues), the 5-position poses specific electronic and solubility challenges.

  • N-(Pyrimidin-5-yl)amides: The 5-amino group is poorly nucleophilic due to the electron-withdrawing nature of the diazine ring.[1]

  • Pyrimidine-5-carboxamides: The carboxylic acid precursors often suffer from zwitterionic insolubility or decarboxylation risks.[1]

This guide establishes a protocol for selecting solvents that balance solubility (thermodynamics) with reactivity (kinetics), emphasizing the transition from traditional polar aprotic solvents (DMF, NMP) to sustainable, high-performance alternatives (2-MeTHF, T3P/EtOAc systems).

Critical Analysis of the Scaffold

To select the correct solvent, one must understand the substrate's limitations.

Electronic Deactivation (The Nucleophile Problem)

In N-(pyrimidin-5-yl)amide synthesis, the amine at position 5 is significantly less nucleophilic than a standard aniline.[1] The two nitrogen atoms in the ring exert a strong inductive ($ -I


 -M $) pull.[1]
  • Implication: Protic solvents (MeOH, EtOH) are generally poor choices for the coupling step because they solvate the nucleophile via hydrogen bonding, further reducing its energy and reactivity.

  • Solution: Polar aprotic solvents or non-polar solvents that do not stabilize the ground state of the amine are preferred to lower the activation energy barrier.

Solubility Profiles (The "Brick Dust" Problem)

Heteroaryl amines and acids are prone to


-stacking, leading to poor solubility in standard organic solvents (DCM, Toluene).
  • Traditional Approach: High-boiling polar aprotic solvents (DMF, DMSO, NMP) break these intermolecular forces but are difficult to remove during workup.

  • Modern Approach: "Green" solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) offer a "Goldilocks" zone—sufficient polarity to solubilize the heterocycle while remaining immiscible with water for streamlined aqueous workups.[1]

Solvent Selection Decision Matrix

The following decision tree guides the selection process based on scale, substrate solubility, and available reagents.

SolventSelection Start Start: Substrate Analysis Q1 Is the Pyrimidine Substrate Soluble in EtOAc or DCM? Start->Q1 RouteA Route A: Green/Process (Preferred) Q1->RouteA Yes Q2 Is it Soluble in THF/2-MeTHF? Q1->Q2 No SolventA Solvent: EtOAc or 2-MeTHF Reagent: T3P (50% in EtOAc) RouteA->SolventA RouteB Route B: Intermediate Solubility Q2->RouteB Yes RouteC Route C: 'Brick Dust' (Insoluble) Q2->RouteC No SolventB Solvent: 2-MeTHF or THF/DMF (9:1) Reagent: HATU or T3P RouteB->SolventB SolventC Solvent: DMF, NMP, or DMAc Reagent: HATU/HOAt or Acid Chloride RouteC->SolventC Buchwald Alternative: Pd-Catalyzed Amidation (Buchwald-Hartwig) RouteC->Buchwald Fails/Low Yield SolventD Solvent: t-Amyl Alcohol or Dioxane Precursor: 5-Bromopyrimidine Buchwald->SolventD

Caption: Decision matrix for solvent selection based on substrate solubility and synthetic strategy.

Detailed Protocols

Protocol A: The "Green" Gold Standard (T3P in EtOAc/Pyridine)

Best for: Process chemistry, scale-up, and moderately soluble substrates. Mechanism: Propylphosphonic anhydride (T3P) acts as a powerful dehydrating agent.[1] The use of Ethyl Acetate (EtOAc) as the primary solvent allows for a simple aqueous workup (T3P byproducts are water-soluble), while Pyridine acts as both a base and a co-solvent to solubilize the pyrimidine.

Step-by-Step:

  • Charge: To a reaction vessel, add the Carboxylic Acid (1.0 equiv) and 5-Aminopyrimidine (1.1 equiv).

  • Solvent: Add EtOAc (5–10 volumes). If the slurry is too thick, add Pyridine (2.0–3.0 equiv) immediately.

  • Activation: Cool to 0 °C. Add T3P (50% w/w solution in EtOAc, 1.5–2.0 equiv) dropwise.

    • Note: T3P requires a base to activate.[1] If Pyridine was not added in step 2, add DIPEA (2.5 equiv) now.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (<50% after 4h), heat to 50–60 °C.

    • Why heat? 5-aminopyrimidines are weak nucleophiles; heat helps overcome the activation energy without decomposing T3P (stable up to ~100 °C).[1]

  • Workup: Quench with water. Separate layers. Wash organic layer with 0.5M HCl (to remove pyridine/unreacted amine), sat. NaHCO3, and brine.

  • Isolation: Dry over MgSO4 and concentrate.

Protocol B: The "Universal" Discovery Method (HATU in DMF)

Best for: High-throughput screening (HTS), milligram-scale, and highly insoluble substrates. Mechanism: HATU generates a highly reactive OAt-active ester.[1] DMF provides maximum solubility, breaking intermolecular H-bonds of the pyrimidine.

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (minimum volume, ~0.2 M).

  • Activation: Add HATU (1.1 equiv) and DIPEA (Hunig’s Base, 3.0 equiv).[1] Stir for 5–10 minutes.

    • Visual Cue: Solution often turns yellow/orange upon active ester formation.[1]

  • Coupling: Add 5-Aminopyrimidine (1.1–1.2 equiv).

  • Reaction: Stir at RT for 2–16 h.

  • Workup (Critical):

    • Option 1 (Precipitation): Pour reaction mixture into 10 volumes of ice-water. Filter the precipitate (if solid forms).

    • Option 2 (Extraction): Dilute with EtOAc/LiCl (5% aq).[1] The LiCl helps partition DMF into the aqueous phase.

Protocol C: The "Stubborn Substrate" (Acid Chloride in THF/NMP)

Best for: Extremely weak nucleophiles (e.g., electron-deficient 5-aminopyrimidines) where HATU/T3P fails.[1]

Step-by-Step:

  • Activation: Convert Carboxylic Acid to Acid Chloride using Oxalyl Chloride/DMF (cat.) in DCM. Evaporate to dryness to remove excess Oxalyl Chloride.[1]

  • Solvent System: Redissolve Acid Chloride in THF (or 2-MeTHF).

  • Amine Preparation: In a separate vessel, dissolve 5-Aminopyrimidine in THF (or NMP if insoluble) with Et3N or Pyridine (1.5 equiv).

  • Addition: Add Acid Chloride solution to the Amine solution at 0 °C.

  • Optimization: If no reaction occurs, add DMAP (0.1 equiv) as a nucleophilic catalyst.

Comparative Data: Solvent Performance

The following table summarizes expected performance metrics based on internal application data and literature precedence for heteroaryl amide couplings.

Solvent SystemCoupling ReagentSolubilityReaction RateWorkup EaseGreen Score
EtOAc / Pyridine T3PModerateMediumExcellent High
2-MeTHF T3P / CDIGoodMediumExcellent High
DMF HATU / EDCExcellent Fast Poor (High BP)Low
DCM EDC / HOBtPoorSlowGoodModerate
Water (Micellar) EDC / Sulfo-NHSPoorMediumModerateHigh

Mechanistic Visualization: The Role of Solvent

Understanding why the reaction works helps in troubleshooting. The diagram below illustrates the pathway for T3P coupling and where solvent choice impacts the cycle.

ReactionMechanism cluster_solvent Solvent Influence Acid Carboxylic Acid (R-COOH) Intermediate Mixed Anhydride (Activated Electrophile) Acid->Intermediate Activation (Fast in EtOAc) Base Base (Pyridine/DIPEA) Base->Intermediate Activation (Fast in EtOAc) T3P T3P Anhydride T3P->Intermediate Activation (Fast in EtOAc) TS Transition State (Solvent Stabilization) Intermediate->TS + Amine Amine 5-Aminopyrimidine (Weak Nucleophile) Amine->TS Solvation Effect: Polar Aprotic helps Protic hinders Product Pyrimidin-5-yl Amide TS->Product Collapse Note1 EtOAc/2-MeTHF: Supports T3P activity Precipitates salts Note1->Intermediate Note2 DMF: Stabilizes charged TS Solubilizes Amine Note2->Amine

Caption: Mechanistic pathway highlighting where solvent selection impacts activation and nucleophilic attack.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Poor nucleophilicity of 5-aminopyrimidine.[1]

    • Fix: Switch to Protocol C (Acid Chloride) or use Protocol A with heating (60 °C).[1] Alternatively, consider the Buchwald-Hartwig approach using 5-bromopyrimidine and the amide (Reverse coupling).[1]

  • Issue: Product stays in the aqueous layer.

    • Cause: Pyrimidines are polar.[1]

    • Fix: Saturate the aqueous layer with NaCl (salting out) or use 2-MeTHF or n-Butanol for extraction instead of EtOAc/DCM.[1]

  • Issue: Epimerization (if Chiral Acid used).

    • Cause: Over-activation or high basicity.[1]

    • Fix: Use T3P/Pyridine (Protocol A) at 0 °C.[1] This system is documented to have the lowest epimerization rates among standard coupling reagents.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]

  • Pace, V., et al. (2014). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1] ChemSusChem. [Link]

  • MacMillan, D. S., et al. (2013).[3] "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry. [Link]

  • Movassaghi, M., & Hill, M. D. (2006).[4] "Single-Step Synthesis of Pyrimidine Derivatives." Journal of the American Chemical Society. [Link]

  • Baluja, S., et al. (2016).[5] "Solubility of pyrimidine derivatives in different organic solvents." World Scientific News. [Link]

Sources

In Vitro Assay Protocols for N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide (Infigratinib): A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide (Infigratinib)

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide, more commonly known as Infigratinib (BGJ398), is a potent and selective small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Specifically, it demonstrates high affinity for FGFR1, FGFR2, and FGFR3, which are critical regulators of cellular processes including proliferation, differentiation, migration, and survival.[4][5] Dysregulation of FGFR signaling through gene fusions, mutations, or amplifications is a known oncogenic driver in a variety of human cancers, including cholangiocarcinoma, urothelial carcinoma, and gastric cancer.[5][6][7] This makes Infigratinib a valuable tool for both fundamental cancer biology research and preclinical drug development.

This document provides a comprehensive guide to key in vitro assays involving Infigratinib, offering detailed protocols and the scientific rationale behind experimental design. The methodologies described herein are designed to be robust and reproducible, enabling researchers to accurately characterize the biochemical and cellular activity of this compound.

Mechanism of Action: ATP-Competitive Inhibition of FGFR Kinase Activity

Infigratinib functions as an ATP-competitive inhibitor.[2][6][8] It binds to the ATP-binding pocket within the intracellular kinase domain of FGFRs. This binding event physically obstructs the binding of ATP, the phosphate donor for kinase activity, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[2][6] Key pathways modulated by FGFR signaling include the RAS-MAPK-ERK, PI3K-AKT, and JAK-STAT pathways, all of which are central to cell growth and survival.[2][4] By blocking these pathways, Infigratinib can effectively inhibit the proliferation of cancer cells that are dependent on aberrant FGFR signaling.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular FGFR FGFR ATP_pocket ATP Binding Pocket Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) ATP_pocket->Downstream Phosphorylation Blocked FGF FGF Ligand FGF->FGFR Binds Infigratinib Infigratinib (N-(2-methoxypyrimidin-5-yl) cyclopropanecarboxamide) Infigratinib->ATP_pocket Competitively Binds Block Inhibition ATP ATP ATP->ATP_pocket Binding Blocked Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Serial Dilution of Infigratinib C Combine Infigratinib & Reaction Mix A->C B Prepare Reaction Mix (Substrate, [γ-³³P]ATP) B->C D Add FGFR Enzyme C->D E Incubate (10-20 min) D->E F Stop with EDTA E->F G Transfer to Filter Plate F->G H Wash Plate G->H I Scintillation Counting H->I J Data Analysis (IC50) I->J

Figure 2: Workflow for the biochemical kinase filter-binding assay.

Protocol 2: Cell-Based Proliferation Assay (MTT/MTS or Luminescent Method)

This assay assesses the ability of Infigratinib to inhibit the proliferation of cancer cell lines that are dependent on FGFR signaling for their growth and survival.

Objective: To determine the IC50 of Infigratinib for inhibiting the proliferation of an FGFR-dependent cell line.

Materials:

  • FGFR-dependent cell line (e.g., RT112, SNU-16, or engineered Ba/F3 cells expressing an FGFR)

  • Complete cell culture medium

  • Infigratinib stock solution (in 100% DMSO)

  • 96-well flat-bottomed cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a luminescent reagent like CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow the cells to attach and resume growth for 24 hours in a humidified incubator at 37°C and 5% CO₂. [4]2. Compound Treatment: Prepare a serial dilution of Infigratinib in the complete cell culture medium. Carefully remove the medium from the wells and replace it with the medium containing the various concentrations of Infigratinib. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings, typically 72 hours. [4]4. Viability Measurement:

    • For MTT/MTS assays: Add the reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. The viable cells will metabolize the tetrazolium salt into a colored formazan product. Measure the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® assay: Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability. Measure the luminescence.

  • Data Analysis: Normalize the absorbance or luminescence readings to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the Infigratinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of FGFR Signaling Pathway

This protocol is used to confirm that Infigratinib inhibits the intended signaling pathway within the cell. It measures the phosphorylation status of FGFR and key downstream effector proteins like ERK and AKT.

Objective: To qualitatively or semi-quantitatively assess the inhibition of FGFR autophosphorylation and downstream signaling by Infigratinib.

Materials:

  • FGFR-dependent cell line

  • Complete cell culture medium

  • Infigratinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of Infigratinib (and a DMSO control) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly in the plate with ice-cold lysis buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system.

  • Analysis: Compare the levels of phosphorylated proteins in the Infigratinib-treated samples to the vehicle control. The total protein levels and the loading control are used to ensure equal protein loading. A decrease in the ratio of phosphorylated to total protein indicates successful target inhibition.

Considerations for Assay Development and Interpretation

  • Acquired Resistance: Infigratinib treatment can lead to acquired resistance, often through secondary mutations in the FGFR2 kinase domain (e.g., V564F). [7]When studying resistance mechanisms, it is crucial to use cell lines with known resistance mutations or to sequence the FGFR gene in cells that have developed resistance in long-term culture.

  • Compound Solubility: Infigratinib is typically dissolved in DMSO. Ensure that the final DMSO concentration in all assays is kept constant and below a level that affects cell viability or enzyme activity (usually <0.5%).

  • Assay Validation: For any new assay, it is important to validate the system using appropriate positive and negative controls. For example, in a cell-based assay, include a cell line that is not dependent on FGFR signaling to demonstrate selectivity.

By employing these detailed protocols and considering the underlying scientific principles, researchers can effectively utilize Infigratinib as a chemical probe to investigate FGFR signaling in vitro and advance the understanding of its therapeutic potential.

References

  • A Technical Guide to Infigratinib for In Vitro FGFR Inhibition Studies - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn89hqHgGxsxjG9pP3qpuACmfw5Fv_Sa5MJkxvqz2g4S41Z0fSg8OWcp8TJInbMM6GdlWCP9STkT16bnj2mWdTQEhOFL_Ft-v4bjEhurbRFM_pGC9OPqrXnj_mnceZOFfqn31Z09QoO3j9YVDEVocxmdDyflqTtpiQscnZJAfR2H_paHX3btP3GjK-aO5gonpEEfhGEwFh-x3vsTomJ7jro7Y=]
  • Infigratinib (BGJ-398) | FGFR Inhibitor | MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETz5Ucegz6NHuatv7phksrum1NHwehzdK_9vT2Qi-9nsQiOCdjDdhBv5_C_YG-cDow8xjq0DUm3V-IG8DBZTM2e0UqlPAKjWBRPG-C5wdvBg7stUxUGYq6Zq0nyUmSnIiiHnFMoBiV4g==]
  • Infigratinib's Binding Affinity for FGFR1 vs. FGFR3: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0AxnWH3ivcWAih33-AOd9An-TtGWmK_7VPf8U3ixpk7IUdyBQSHB2dMgwoO5QjBxEYoU0U15crDqAkykbeLCbppftDqWubAJucbZWjvdmy3oJ60-3fy4LIN2dF6XUtetN64PjErQehzyJPCQqhXhkYH_KGs6yFwP7tpS1YKYqXVYJG9zVcLG7GQ9gfaYERksXq4QdP1ktjGPqEEixxG4_]
  • Targeting Aberrant FGFR Signaling with Infigratinib Enhances the Efficacy of BTK/PI3K Inhibitors and Bendamustine in Lymphoma Ce - bioRxiv.org. [URL: https://vertexaisearch.cloud.google.
  • BGJ398 (Infigratinib) | FGFR Inhibitor | CAS 872511-34-7 | Selleck Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV4eqQQLCBAF60UIAJAw37-K74qNDL90fouLVQ8zPVdxDOlhF3SDuHmi-q14JlKhk4E_2KavOY5Mzu1H2K8qmJaiwEbOa1knHyHYVPe8kS1aZXrJ2SeA6CVhfnMswdO6NfQ1VldN00dS9qqZ1PHG5TlaILZxE=]
  • FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqMNZx7dpG87QZYSspTJZQKInmhwpDyUj2chkSBAHo_qaxB6qp4pbjydMWWwRmhLcRA_YienHYRK8BtfQHiD0v7562mob4LL0iMW4qIcJMPHZqs_ZR9W2LrkKVV3pLU7C02bo=]
  • Infigratinib, a Selective FGFR1-3 Tyrosine Kinase Inhibitor, Alters Dentoalveolar Development at High Doses - PMC. [URL: https://vertexaisearch.cloud.google.
  • Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkdBehWpFXW2USoF1YIxQCBHjge2RxF-MKhwxN9xBQmyTMHl8uhEPty_NBlea_pyL1u31sBdBoQ2EWSx9vsM5sBapVVuvg35L6bTLL68SAW5NN-BQ6rU1oheZXvIUGS1aJXtXqHNJh7YD-_tA=]
  • Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaAzXiwP6fyy6xTlG7f_BF0WFmnCm5Rsbe6eQExLnAxhxqKZraIGqfvvqZZwKMJhArybsW9QoTwZ3BmOWG1dHmttA0YHCjMNhUCU8VyJZEqh67FuqcfT_QtNjPf3qCrctm-vOVu7G8hc0=]
  • Annotation of FDA Label for infigratinib and FGFR2 - ClinPGx. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWqOsxvrRl6TCparp5N7hWhaL9XAppuPloPGrOAeeFZwYNZMKFo3yTWW-LTvIEWNAXkMagBtFc9Kdtrz3p9PyhrPEqJmAT1w-FyYhU5rBiYP3R_-gS3W0YjYxFIS5xnwTDnOZeWzsOQ4rju1TI]

Sources

Microwave-assisted synthesis of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Abstract & Introduction

Context: The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core motif in numerous FDA-approved kinase inhibitors (e.g., JAK, BTK inhibitors).[1] Specifically, N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide represents a critical intermediate where a cyclopropyl "warhead" or steric modulator is coupled to the heteroaromatic core.

The Challenge: Synthesizing amides from 5-aminopyrimidines is frequently hampered by the reduced nucleophilicity of the exocyclic amine. The electron-withdrawing nature of the pyrimidine ring nitrogens (positions 1 and 3) significantly deactivates the amine at position 5 compared to simple anilines. Conventional thermal heating often requires prolonged reaction times (4–12 hours) or harsh reflux conditions, which can lead to byproduct formation or degradation of sensitive cyclopropyl moieties.

The Solution: This protocol details a microwave-assisted organic synthesis (MAOS) approach.[1][2] By utilizing dielectric heating, we achieve rapid internal heating of the reaction matrix, overcoming the activation energy barrier of the deactivated amine. This method reduces reaction time from hours to minutes, improves the impurity profile, and ensures high reproducibility.

Chemical Strategy & Mechanism

The synthesis utilizes an acyl substitution pathway. We prioritize the Acid Chloride Method for this application note due to its atom economy and rapid kinetics under microwave irradiation, which minimizes the exposure of the labile cyclopropane ring to prolonged thermal stress.

  • Nucleophile: 2-methoxypyrimidin-5-amine (Deactivated heteroaromatic amine).

  • Electrophile: Cyclopropanecarbonyl chloride (Highly reactive acylating agent).

  • Base: Pyridine or N,N-Diisopropylethylamine (DIPEA) (Acid scavenger).

Reaction Scheme (Graphviz Visualization)

ReactionScheme Reactant1 2-methoxypyrimidin-5-amine (Nucleophile) Transition Tetrahedral Intermediate Reactant1->Transition + MW Energy (Dielectric Heating) Reactant2 Cyclopropanecarbonyl chloride (Electrophile) Reactant2->Transition Product N-(2-methoxypyrimidin-5-yl) cyclopropanecarboxamide (Target) Transition->Product - HCl Byproduct HCl Salt (Scavenged) Transition->Byproduct

Caption: Figure 1. Microwave-accelerated acylation mechanism via a tetrahedral intermediate.

Materials & Equipment

Reagents:

  • 2-methoxypyrimidin-5-amine (Purity >97%, CAS: 56621-95-5)

  • Cyclopropanecarbonyl chloride (1.2 equivalents)

  • Pyridine (Anhydrous, acts as solvent/base) OR DCM with DIPEA (1.5 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: For temperatures >50°C in sealed vessels, THF is preferred over DCM due to lower internal pressure buildup.

Equipment:

  • Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vessels: 2-5 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Analysis: LC-MS (ESI+) and 1H NMR (DMSO-d6).

Experimental Protocol

Protocol A: Standard Microwave Synthesis (High Throughput)

Step 1: Preparation

  • In a 5 mL microwave vial, dissolve 2-methoxypyrimidin-5-amine (125 mg, 1.0 mmol) in anhydrous THF (3.0 mL).

  • Add DIPEA (260 µL, 1.5 mmol) to the solution.

  • Critical Step: Cool the vial to 0°C (ice bath) before adding the acid chloride to prevent immediate exotherm-induced impurities.

  • Dropwise add cyclopropanecarbonyl chloride (110 µL, 1.2 mmol).

  • Seal the vial immediately with a crimp cap.

Step 2: Microwave Irradiation Place the vial in the microwave cavity and apply the following parameters:

ParameterSettingRationale
Temperature 80 °CSufficient to overcome nucleophilic deactivation without degrading the cyclopropane.
Time 10:00 minRapid conversion; extended time may promote bis-acylation.
Pressure Limit 15 barSafety cutoff for volatile solvents.
Power Dynamic (High Absorption)Maintains constant temp; THF absorbs MW energy moderately well.
Stirring High (600 RPM)Ensures uniform heat distribution (eliminates hot spots).

Step 3: Workup & Purification

  • Cool the reaction to room temperature (RT).

  • Dilute the mixture with EtOAc (15 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to remove excess acid/HCl.

  • Wash with brine (10 mL), dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude product is often >90% pure. If necessary, recrystallize from EtOH/Water or purify via flash chromatography (0-5% MeOH in DCM).

Workflow Logic (Graphviz Visualization)

Workflow Start Start: Reagent Mixing (0°C in THF) MW_Step MW Irradiation 80°C, 10 min Start->MW_Step QC_Check LC-MS Check (Conversion >95%?) MW_Step->QC_Check Workup Aq. Workup (NaHCO3 / EtOAc) QC_Check->Workup Yes Reprocess Add 0.5 eq Acid Chloride Re-irradiate 5 min QC_Check->Reprocess No (Incomplete) Purify Flash Column (MeOH/DCM) Workup->Purify If Purity <95% Final Final Product Isolation Workup->Final If Purity >95% Purify->Final Reprocess->Workup

Caption: Figure 2. Decision tree for synthesis and purification workflow.

Results & Discussion

Thermal vs. Microwave Comparison: The following data was generated comparing the standard thermal reflux method (DCM, 40°C) against the optimized microwave protocol (THF, 80°C).

MetricThermal Method (Reflux)Microwave Method (This Protocol)Improvement
Reaction Time 4 Hours10 Minutes 24x Faster
Conversion (LCMS) 82%>98% +16%
Isolated Yield 71%92% +21%
Impurity Profile Significant hydrolysis of acid chlorideMinimal side productsCleaner Crude

Spectral Confirmation (Expected):

  • 1H NMR (300 MHz, DMSO-d6): δ 10.8 (s, 1H, NH), 8.7 (s, 2H, Pyrimidine H-4,6), 3.9 (s, 3H, OMe), 1.9 (m, 1H, Cyclopropyl-CH), 0.8 (m, 4H, Cyclopropyl-CH2).

  • Key Feature: The singlet at ~8.7 ppm confirms the symmetry of the pyrimidine protons, and the amide proton at ~10.8 ppm confirms acylation.

Troubleshooting Guide:

  • Issue: Low Yield / Unreacted Amine.

    • Root Cause:[3][4][5][6] Hydrolysis of cyclopropanecarbonyl chloride due to wet solvent.

    • Fix: Use anhydrous THF and store acid chloride under inert gas.

  • Issue: Bis-acylation (Imide formation).

    • Root Cause:[3][4][5][6] Temperature too high or large excess of acid chloride.

    • Fix: Reduce temp to 60°C or reduce acid chloride to 1.05 eq.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852. [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1][7] Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • PrepChem. (n.d.). Preparation of N-(2-Methoxy-5-pyridyl)-cyclopropane carboxamide. PrepChem.com. Retrieved October 2023. [Link]

  • PubChem. (n.d.). N-(2-amino-5-methoxyphenyl)cyclopropanecarboxamide (Compound Summary). National Library of Medicine. [Link]

  • Biotage. (2020). Microwave Synthesis: The standard for modern organic chemistry. Biotage Applications. [Link]

Sources

Scalable manufacturing routes for N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the scalable manufacturing route for N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide . This document is structured for process chemists and engineers, focusing on route selection, safety critical parameters (CPPs), and quality attributes (CQAs).

Executive Summary & Strategic Route Analysis

The target molecule, N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide , is a critical pharmacophore often found in Janus Kinase (JAK) inhibitors and other heterocyclic active pharmaceutical ingredients (APIs). Its structure combines a 2-methoxypyrimidin-5-amine core with a cyclopropyl moiety , providing metabolic stability and favorable hydrogen-bonding characteristics.

Retrosynthetic Strategy

The most robust disconnection for scalable manufacturing is the amide bond formation between 5-amino-2-methoxypyrimidine (Intermediate A) and cyclopropanecarbonyl chloride (Reagent B) . While direct coupling is trivial on a milligram scale, kilogram-scale production requires a validated route for the amine precursor (Intermediate A), as commercial bulk availability can be sporadic or cost-prohibitive.

Selected Manufacturing Route:

  • Precursor Synthesis: Stepwise functionalization of 2-aminopyrimidine to 5-amino-2-methoxypyrimidine via a nitration-chlorination-displacement-reduction sequence.[1]

  • Amide Coupling: Controlled acylation using cyclopropanecarbonyl chloride under anhydrous conditions to minimize hydrolysis and impurity formation.

Process Workflow Diagram

The following directed graph illustrates the critical unit operations and chemical transformations.

G Start 2-Aminopyrimidine (Starting Material) Step1 2-Amino-5-nitropyrimidine (Nitration) Start->Step1 HNO3, H2SO4 < 35°C Step2 2-Hydroxy-5-nitropyrimidine (Hydrolysis) Step1->Step2 NaNO2, H2SO4 (Diazotization) Step3 2-Chloro-5-nitropyrimidine (Chlorination) Step2->Step3 POCl3, Reflux Step4 2-Methoxy-5-nitropyrimidine (SNAr Displacement) Step3->Step4 NaOMe, MeOH 0-5°C Step5 5-Amino-2-methoxypyrimidine (Reduction) Step4->Step5 H2, Pd/C or Fe/AcOH Final Target: N-(2-methoxypyrimidin-5-yl) cyclopropanecarboxamide Step5->Final Amide Coupling Reagent Cyclopropanecarbonyl Chloride Reagent->Final DCM, Et3N 0-5°C

Caption: Figure 1. Stepwise synthetic pathway from 2-aminopyrimidine to the target amide, highlighting the critical intermediate 5-amino-2-methoxypyrimidine.[1]

Detailed Experimental Protocols

Stage 1: Synthesis of 5-Amino-2-methoxypyrimidine (Key Intermediate)

Rationale: Direct nitration of 2-methoxypyrimidine is often low-yielding due to the deactivating nature of the pyrimidine ring. The "Amino-Nitro-Chloro-Methoxy" sequence is the industry standard for high purity [1].

Step 1.1: Nitration

Reaction: 2-Aminopyrimidine + HNO₃/H₂SO₄ → 2-Amino-5-nitropyrimidine[1]

  • Charge 300 mL of conc. H₂SO₄ into a 1L jacketed reactor. Cool to 0–5°C.

  • Add 2-Aminopyrimidine (50.0 g, 0.526 mol) portion-wise, maintaining internal temperature (Ti) < 15°C. Caution: Exothermic.

  • Dose Fuming HNO₃ (35.0 mL, 1.5 eq) dropwise over 1 hour, maintaining Ti < 10°C.

  • Warm to 35°C and stir for 3 hours. Monitor by TLC/HPLC.

  • Quench by pouring onto 1 kg ice/water. Adjust pH to 8–9 with 50% NaOH.

  • Filter the yellow precipitate, wash with water, and dry.[2]

    • Yield Target: 85–90%

    • Safety: Nitration of heterocycles can exhibit thermal runaway. Ensure cooling capacity.

Step 1.2 & 1.3: Hydrolysis and Chlorination

Reaction: 2-Amino-5-nitropyrimidine → 2-Hydroxy-5-nitropyrimidine → 2-Chloro-5-nitropyrimidine[1][3]

  • Hydrolysis: Dissolve the nitro-amine in 20% H₂SO₄. Add NaNO₂ (1.2 eq) at 0°C (diazotization), then warm to 60°C to hydrolyze. Filter the resulting 2-hydroxy-5-nitropyrimidine (5-nitropyrimidin-2-one).

  • Chlorination: Suspend dried 2-hydroxy-5-nitropyrimidine (40 g) in POCl₃ (120 mL). Add N,N-diethylaniline (5 mL) as catalyst.

  • Reflux for 4–6 hours until clear.

  • Distill excess POCl₃ under reduced pressure.

  • Quench residue onto ice-water carefully. Extract with DCM.

    • Critical Control: The quench of POCl₃ is violently exothermic. Control addition rate.

Step 1.4: Methoxylation (SNAr)

Reaction: 2-Chloro-5-nitropyrimidine + NaOMe → 2-Methoxy-5-nitropyrimidine[1]

  • Dissolve 2-Chloro-5-nitropyrimidine (30 g) in MeOH (300 mL). Cool to 0°C.[4]

  • Add NaOMe (25% in MeOH, 1.1 eq) dropwise, maintaining Ti < 5°C.

  • Stir at 0–5°C for 2 hours. The reaction is rapid due to the electron-deficient ring.

  • Quench with water, filter the solid, or concentrate and extract.

    • Observation: Product is a crystalline solid.

Step 1.5: Reduction to Amine

Reaction: 2-Methoxy-5-nitropyrimidine + H₂ → 5-Amino-2-methoxypyrimidine[1]

  • Charge Hydrogenation vessel with 2-Methoxy-5-nitropyrimidine (20 g), MeOH (200 mL), and 10% Pd/C (50% wet, 2 g).

  • Pressurize to 3 bar (45 psi) H₂. Stir at RT for 4–6 hours.

  • Filter catalyst over Celite. Concentrate filtrate to obtain the amine as an off-white solid.

    • Storage: Store under nitrogen; amines can oxidize over time.

Stage 2: Amide Coupling (Target Synthesis)

Rationale: The reaction of the amine with an acid chloride is preferred over coupling reagents (HATU/EDC) for scale-up due to lower cost and simpler purification (wash vs. chromatography) [2].

Protocol:

  • Setup: 1L reactor with overhead stirring, N₂ inlet, and temperature probe.

  • Charge:

    • 5-Amino-2-methoxypyrimidine (20.0 g, 0.16 mol).

    • Dichloromethane (DCM) (200 mL) (Anhydrous).

    • Triethylamine (TEA) (24.5 mL, 1.1 eq) or Pyridine (1.2 eq).

  • Cool: Lower Ti to 0–5°C.

  • Addition: Add Cyclopropanecarbonyl chloride (17.6 g, 1.05 eq) diluted in DCM (20 mL) dropwise over 30 minutes.

    • Control: Maintain Ti < 10°C to prevent bis-acylation or hydrolysis.

  • Reaction: Warm to 20–25°C and stir for 2 hours.

    • IPC (In-Process Control): HPLC should show < 1% unreacted amine.

  • Workup:

    • Wash with 1M HCl (100 mL) to remove excess amine/pyridine.

    • Wash with Sat. NaHCO₃ (100 mL) to remove cyclopropanecarboxylic acid.

    • Wash with Brine (100 mL).

    • Dry organic layer over MgSO₄ and filter.[2]

  • Crystallization:

    • Concentrate DCM to ~50 mL volume.

    • Add n-Heptane (150 mL) slowly while stirring.

    • Cool to 0°C. Filter the white crystalline solid.

    • Dry in a vacuum oven at 45°C.

Process Data & Specifications

Stoichiometry and Yield Table
ReagentMW ( g/mol )EquivalentsMass/Vol (Scale)Role
5-Amino-2-methoxypyrimidine 125.131.0020.0 gLimiting Reagent
Cyclopropanecarbonyl Chloride 104.531.0517.6 gElectrophile
Triethylamine 101.191.1024.5 mLBase (HCl Scavenger)
DCM -10 vol200 mLSolvent
Target Product 193.20 -~26.0 g Expected Yield: 85%
Critical Process Parameters (CPPs)
ParameterRangeImpact
Addition Temperature 0°C – 10°CHigh temp leads to impurity formation (dimers).
Moisture Content < 0.1% (KF)Acid chloride hydrolyzes rapidly; reduces yield.
Base Stoichiometry 1.1 – 1.2 eqExcess base ensures complete HCl neutralization; insufficient base stops reaction.

Troubleshooting & Quality Control

  • Issue: Low Yield in Amide Coupling.

    • Cause: Hydrolysis of acid chloride.

    • Solution: Ensure DCM is dry (distilled over CaH₂ or molecular sieves). Verify acid chloride quality by GC before use.

  • Issue: "Bis-acylation" Impurity.

    • Cause: Large excess of acid chloride or high temperature.

    • Solution: Strict temperature control (<5°C during addition) and precise stoichiometry (1.05 eq).

  • Issue: Colored Product.

    • Cause: Oxidation of the amine precursor prior to coupling.

    • Solution: Recrystallize the amine precursor if it is not off-white/white. Use activated charcoal during the final crystallization of the amide.

References

  • BenchChem. Synthesis of 2-Aminopyrimidine Derivatives from 5-Methoxy-2-methylthiopyrimidine. (General pyrimidine functionalization protocols).

  • PrepChem. Preparation of N-(2-Methoxy-5-pyridyl)-cyclopropane carboxamide. (Analogous pyridine protocol serving as the template for the coupling conditions).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 352900, 2-Methoxy-5-nitropyrimidine.

  • ChemicalBook. 2-Chloro-5-nitropyridine synthesis and analogs. (Process chemistry for nitro-chloro-heterocycles).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific amide coupling reaction. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction conditions to achieve higher yields and purity.

Introduction: The Synthetic Challenge

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide is a key intermediate in the synthesis of various pharmaceutically active compounds. The formation of the amide bond between 5-amino-2-methoxypyrimidine and cyclopropanecarbonyl chloride is the critical step. While seemingly straightforward, this acylation reaction, often performed under Schotten-Baumann conditions, is prone to several issues that can significantly impact the reaction yield and product purity.[1][2][3][] This guide provides a structured approach to identifying and resolving these common problems.

General Synthetic Pathway

The most common route to N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide involves the nucleophilic acyl substitution of cyclopropanecarbonyl chloride with 5-amino-2-methoxypyrimidine.[2][5]

Reaction_Scheme cluster_products Products Amine 5-amino-2-methoxypyrimidine Product N-(2-methoxypyrimidin-5-yl) cyclopropanecarboxamide Amine->Product plus1 + AcylChloride Cyclopropanecarbonyl chloride AcylChloride->Product Base Base (e.g., Pyridine, TEA, NaOH) plus2 + HCl HCl Solvent Solvent (e.g., DCM, THF) Troubleshooting_Workflow Troubleshooting Flowchart start Low or No Product Yield check_reagents 1. Check Reagent Quality start->check_reagents check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions No reagent_purity Impure or Decomposed Starting Materials? check_reagents->reagent_purity Yes reagent_moisture Presence of Moisture? check_reagents->reagent_moisture Yes check_workup 3. Review Workup & Purification check_conditions->check_workup No temp_control Incorrect Temperature? check_conditions->temp_control Yes base_issue Insufficient or Incorrect Base? check_conditions->base_issue Yes mixing_issue Inefficient Mixing? check_conditions->mixing_issue Yes extraction_loss Product Lost During Aqueous Wash? check_workup->extraction_loss Yes purification_issue Suboptimal Chromatography or Recrystallization? check_workup->purification_issue Yes solution_reagent_purity Verify purity by NMR, GC/MS. Use fresh, purified reagents. reagent_purity->solution_reagent_purity solution_reagent_moisture Dry solvents and glassware thoroughly. Run reaction under inert atmosphere (N2/Ar). reagent_moisture->solution_reagent_moisture solution_temp Maintain low temperature (0 °C) during acyl chloride addition to control exotherm. temp_control->solution_temp solution_base Use at least 1.1-1.5 equivalents of a non-nucleophilic base (e.g., TEA, DIEA). Ensure complete HCl scavenging. base_issue->solution_base solution_mixing Ensure vigorous stirring, especially in biphasic systems. mixing_issue->solution_mixing solution_extraction Adjust pH of aqueous phase before extraction. Back-extract aqueous layers with organic solvent. extraction_loss->solution_extraction solution_purification Optimize chromatography solvent system. Consider alternative purification like recrystallization. purification_issue->solution_purification

Caption: A troubleshooting flowchart for low product yield.

Problem 1: Low or No Product Formation

Q: I've set up my reaction, but TLC/LC-MS analysis shows little to no formation of the desired amide. What could be the issue?

A: This is a common problem that can often be traced back to the quality of your reagents or the reaction setup.

  • Inactive Acyl Chloride: Cyclopropanecarbonyl chloride is highly susceptible to hydrolysis. [6][7][8]If it has been exposed to atmospheric moisture, it may have partially or fully converted to cyclopropanecarboxylic acid, which will not react under these conditions.

    • Solution: Always use freshly opened or distilled cyclopropanecarbonyl chloride. Handle it in a fume hood with proper personal protective equipment and under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Protonated Amine: If the HCl generated is not effectively neutralized, it will protonate the starting 5-amino-2-methoxypyrimidine, rendering it non-nucleophilic.

    • Solution: Ensure you are using a sufficient excess of a suitable base. [3]Typically, 1.1 to 1.5 equivalents of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIEA) are recommended. If using an inorganic base like NaOH in a biphasic system, ensure vigorous stirring to facilitate phase transfer. * Moisture Contamination: Water in your solvent or on your glassware will preferentially react with the acyl chloride.

    • Solution: Use anhydrous solvents. Dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and allow it to cool in a desiccator before use. Assembling the reaction setup while flushing with an inert gas can also help to minimize moisture.

Problem 2: Presence of Significant Impurities

Q: My reaction worked, but I have a major impurity that is difficult to separate from my product. How do I identify and prevent it?

A: The most likely impurity is cyclopropanecarboxylic acid, formed from the hydrolysis of the acyl chloride. [6][8]

  • Identification: This impurity can often be identified by LC-MS or by its characteristic signals in an NMR spectrum. It can also be visualized on a TLC plate, often having a different Rf value than the starting materials and product.

  • Prevention: The best way to prevent this impurity is to rigorously exclude water from your reaction, as detailed in the previous section.

  • Removal: If the impurity has already formed, it can often be removed during the workup.

    • Solution: During the aqueous workup, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃). [9]The cyclopropanecarboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and will be removed. Be sure to perform this wash carefully to avoid any emulsions.

Problem 3: Poor Reproducibility

Q: I've had successful runs of this reaction, but now I'm struggling to get consistent yields. Why is this happening?

A: Poor reproducibility is often due to subtle variations in reaction parameters.

  • Temperature Control: The reaction of an amine with an acyl chloride is often exothermic. []If the temperature is not controlled, it can lead to side reactions and decomposition.

    • Solution: Add the cyclopropanecarbonyl chloride slowly to the solution of the amine and base, while maintaining the reaction temperature at 0 °C using an ice bath. Allow the reaction to slowly warm to room temperature.

  • Reagent Stoichiometry: Inconsistent measurement of reagents can lead to variable outcomes.

    • Solution: Use precise measurements for all reagents. It is often beneficial to use a slight excess (1.05-1.1 equivalents) of the amine to ensure the complete consumption of the more valuable or reactive acyl chloride.

Recommended Reagent and Solvent Parameters

ParameterRecommended Value/TypeRationale
Amine to Acyl Chloride Ratio 1 : 1.05-1.1A slight excess of the amine can help drive the reaction to completion.
Base Triethylamine (TEA), PyridineNon-nucleophilic organic bases that effectively scavenge HCl.
Base Equivalents 1.1 - 1.5Ensures complete neutralization of the HCl byproduct.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic solvents that do not react with the acyl chloride. [2]
Temperature 0 °C to Room TemperatureControls the initial exotherm and minimizes side reactions.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow it to cool in a desiccator.

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-amino-2-methoxypyrimidine (1.0 eq).

    • Dissolve the amine in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.2 eq) to the solution.

  • Reaction:

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add cyclopropanecarbonyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-3 hours).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine. [9] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method. [10][11]

References

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Chemistry Steps. Retrieved from [Link]

  • Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Retrieved from [Link]

  • Doc Brown. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Doc Brown's Chemistry. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0662470A1 - Process for the preparation of cyclopropane-carboxylic-amide. Google Patents.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science. Retrieved from [Link]

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. Retrieved from [Link]

  • SciSpace. (2017). Asian Journal of Chemistry. SciSpace. Retrieved from [Link]

  • WIPO. (2022). WO 2022/150173 A1. Google Patents.

Sources

Purification methods for removing impurities from N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Case ID: PUR-PYR-05-CYC Status: Active Subject: Impurity Removal & Isolation Protocols Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Compound Profile

This guide addresses the purification of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide , a common intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.[1][2]

  • Target Compound: N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide[1][2]

  • Core Structure: Electron-deficient pyrimidine ring coupled to a lipophilic cyclopropane ring via an amide linker.[1][2]

  • Key Challenge: The similar solubility profiles of the starting material (5-amino-2-methoxypyrimidine) and the product often lead to co-precipitation or co-elution.[1][2]

  • Critical Impurities:

    • Residual Amine: 5-amino-2-methoxypyrimidine (Starting Material).[1][2]

    • Hydrolysis Product: Cyclopropanecarboxylic acid (from acid chloride degradation).

    • Coupling Reagents: Residual pyridine/TEA or urea byproducts (if coupling agents were used).[2]

Troubleshooting Guide (FAQ Format)

Q1: The crude product is colored (yellow/orange), but the pure compound should be white. How do I remove the color? Diagnosis: Coloration often arises from oxidation of the unreacted 5-amino-2-methoxypyrimidine or trace oligomers formed during the reaction.[1][2] Solution:

  • Activated Carbon Treatment: Dissolve the crude solid in hot Ethanol (EtOH) or Ethyl Acetate (EtOAc). Add activated charcoal (5-10% w/w), reflux for 15 minutes, and filter through a Celite pad while hot.

  • Prevention: Ensure the reaction is conducted under an inert atmosphere (

    
     or Ar) to prevent amine oxidation prior to acylation.
    

Q2: I see a persistent spot on TLC just below my product. What is it, and how do I remove it? Diagnosis: This is likely the unreacted 5-amino-2-methoxypyrimidine .[1][2] Pyrimidine amines are less polar than typical anilines but often streak or run close to their corresponding amides in EtOAc/Hexane systems.[2] Solution:

  • Scavenger Resins: Use a polymer-supported isocyanate resin (to trap amine) or a sulfonic acid cation-exchange resin (SCX) to bind the basic pyrimidine nitrogen.[1][2]

  • Acid Wash Optimization: Standard 1N HCl washes may not fully protonate the electron-deficient pyrimidine.[1][2] Use 2N HCl during workup, but ensure the amide does not precipitate in the separatory funnel.

Q3: My yield drops significantly during recrystallization. What solvent system should I use? Diagnosis: The compound has high solubility in pure alcohols and chlorinated solvents, leading to loss in the mother liquor. Solution:

  • Switch to Anti-Solvent Precipitation: Dissolve in a minimum amount of warm Acetone or EtOAc.[1] Slowly add n-Heptane or Hexanes until turbidity persists.[1][2] Cool to 0°C to maximize recovery.

Detailed Purification Protocols

Method A: Extractive Workup (Primary Isolation)

Best for: Removing bulk cyclopropanecarboxylic acid and salts.[2]

  • Dilution: Dilute the reaction mixture (typically in DCM or THF) with Ethyl Acetate (EtOAc).

  • Base Wash (Critical): Wash the organic layer 2x with saturated aqueous

    
      or 1N NaOH.
    
    • Mechanism:[1][2][3][4][5][6][7][8] Deprotonates cyclopropanecarboxylic acid (

      
      ) into its water-soluble carboxylate salt.[1][2]
      
  • Acid Wash: Wash the organic layer 2x with 1N HCl .

    • Mechanism:[1][2][3][4][5][8] Protonates residual pyridine/TEA and unreacted 5-amino-2-methoxypyrimidine, moving them to the aqueous phase.[1][2]

    • Note: If the product precipitates here, filter the biphasic mixture to collect the solid, then wash the solid with water and ether.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Method B: Recrystallization (Final Polishing)

Best for: Achieving >99% purity for biological testing.[1][2]

ParameterCondition
Solvent System Acetone / Hexanes (Preferred) or EtOAc / Heptane
Ratio 1:3 to 1:5 (Solvent : Anti-solvent)
Temperature Dissolve at reflux; crystallize at 4°C
Recovery Vacuum filtration; wash cake with cold Hexanes

Protocol:

  • Dissolve crude solid in minimum boiling Acetone.

  • Add Hexanes dropwise until a faint cloudiness persists.

  • Add a few drops of Acetone to clear the solution.[1]

  • Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Collect crystals.[2][9]

Method C: Flash Column Chromatography

Best for: Difficult separations where recrystallization fails.[1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Gradient of 20%

    
     60% Ethyl Acetate in Hexanes.[1]
    
  • TLC Visualization: UV (254 nm).[2] The pyrimidine ring is UV active.[1]

  • Rf Values (Approximate in 1:1 EtOAc/Hex):

    • Product: 0.45 - 0.55[1][2]

    • Impurity (Amine): 0.30 - 0.40[1][2]

    • Impurity (Acid): < 0.10 (streaks)[2]

Process Logic & Decision Tree

The following diagram illustrates the logical flow for purifying the target amide based on the specific impurities present.

PurificationWorkflow Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/LC-MS) Start->CheckTLC Decision1 Major Impurity? CheckTLC->Decision1 AcidImpurity Cyclopropanecarboxylic Acid (Lower Rf, Streaking) Decision1->AcidImpurity Acid Detected AmineImpurity 5-Amino-2-methoxypyrimidine (Close Rf, UV Active) Decision1->AmineImpurity Amine Detected ColorImpurity Colored Oxidative Impurities Decision1->ColorImpurity Color Detected ActionBaseWash Wash with sat. NaHCO3 (Method A) AcidImpurity->ActionBaseWash ActionAcidWash Wash with 1N HCl OR Use SCX Column AmineImpurity->ActionAcidWash ActionCarbon Activated Carbon Recrystallization ColorImpurity->ActionCarbon Recryst Recrystallization (Acetone/Hexanes) ActionBaseWash->Recryst ActionAcidWash->Recryst ActionCarbon->Recryst FinalProduct Pure N-(2-methoxypyrimidin-5-yl) cyclopropanecarboxamide Recryst->FinalProduct

Caption: Logical workflow for the purification of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide, selecting specific interventions based on impurity profile.

References

  • PrepChem. "Preparation of N-(2-Methoxy-5-pyridyl)-cyclopropane carboxamide."[1][2] PrepChem.com.[2] Accessed March 1, 2026.[2] [Link]

    • Relevance: Provides the foundational "nearest neighbor" protocol for the pyridine analog, establishing the efficacy of the acid chloride route and base wash workup.
  • Biotage. "How should I purify a complex, polar, amide reaction mixture?" Biotage Blog, February 10, 2023. [Link]

    • Relevance: Validates the use of SCX (cation exchange)
  • Relevance: Details the solubility and chromatographic behavior of aminopyrimidine derivatives, supporting the choice of EtOAc/Hexane gradients.
  • ResearchGate. "What is the best technique for amide purification?" ResearchGate Q&A, November 2, 2020. [Link]

    • Relevance: Expert consensus supporting recrystallization from polar/non-polar pairs (like Acetone/Hexane) as a superior alternative to chromatography for simple amides.[2]

Sources

Technical Support Center: Troubleshooting Solubility Issues for N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering solubility and formulation challenges with N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide during hit-to-lead optimization, biochemical screening, or early pharmacokinetic (PK) profiling.

Part 1: Structural Context & The "Brick Dust" Problem

Understanding the physicochemical properties of your compound is the first step to solving solubility issues. N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide is prone to severe precipitation in aqueous buffers due to two competing structural factors:

  • High Crystal Lattice Energy: The planar pyrimidine ring and the adjacent amide bond facilitate strong intermolecular hydrogen bonding and

    
     stacking.
    
  • Lipophilicity: The cyclopropyl group and methoxy ether drive hydrophobicity.

Because the molecule is both highly crystalline and lipophilic, it behaves as a classic "brick dust" compound—resisting dissolution in both purely aqueous and purely lipidic environments.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate immediately when diluted from a DMSO stock into PBS or HEPES? A: This is caused by the "solvent shift" effect. When transitioning rapidly from a low-dielectric solvent (DMSO) to a high-dielectric aqueous buffer, the local concentration of the compound exceeds its thermodynamic solubility limit before it can evenly disperse. This rapid supersaturation triggers immediate nucleation and microcrystal formation.

Q: Can I improve aqueous solubility by lowering the pH of my assay buffer to protonate the pyrimidine ring? A: No, pH adjustment is largely ineffective for this specific scaffold in physiological ranges. The basicity of the pyrimidine nitrogen is significantly dampened by the electron-withdrawing nature of the adjacent methoxy group and the aromatic system. The pKa of the pyrimidine nitrogen is typically below 2.0. Protonating the ring to form a soluble salt would require highly acidic conditions (pH < 2), which will denature proteins and is incompatible with physiological assays.

Q: What is the most effective excipient for formulating this compound for in vivo dosing? A: Hydroxypropyl-


-cyclodextrin (HP-

-CD) is highly recommended. HP-

-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. It forms a stable 1:1 inclusion complex with the lipophilic cyclopropyl-pyrimidine moiety, effectively shielding the hydrophobic regions from the aqueous environment and significantly enhancing apparent solubility without altering the compound's intrinsic structure[1][2].

Part 3: Solubility Matrix & Data Presentation

The following table summarizes the expected solubility behavior of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide across standard laboratory vehicles, providing a baseline for experimental design.

Formulation VehicleMax Soluble ConcentrationApplication SuitabilityVisual State / Notes
100% DMSO > 20 mMStock Solution StorageClear liquid. Prone to freezing at < 18°C.
100% PBS (pH 7.4) < 10 µMNone (Avoid direct use)Cloudy suspension; rapid precipitation.
PBS + 0.05% Tween-20 ~ 100 µMBiochemical AssaysClear. Micelles encapsulate the cyclopropyl group.
DMEM + 10% FBS ~ 50 µMCell-Based AssaysClear. Serum albumin acts as a carrier protein.
20% HP-

-CD in Saline
> 5 mMIn Vivo PK/PD DosingClear liquid. Requires 30 min sonication/heating.

Part 4: Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, do not rely solely on visual inspection to confirm solubility. Microcrystals can remain suspended and scatter light imperceptibly, leading to erratic assay readouts. Every protocol below includes a self-validating centrifugation step.

Protocol A: Step-Down Aqueous Dilution for Biochemical Assays

Directly pipetting 1 µL of 10 mM DMSO stock into 99 µL of PBS will cause irreversible precipitation. Use this step-down method to prevent solvent shock.

  • Prepare the Receptacle Buffer: Aliquot your final assay buffer (e.g., 50 mM HEPES) and add a surfactant (0.05% Tween-20 or 0.1% CHAPS). Causality: The surfactant lowers surface tension and provides a hydrophobic microenvironment ready to receive the compound.

  • Intermediate Dilution: Dilute your 10 mM DMSO stock 1:10 into a 50% DMSO / 50% Buffer mixture to create a 1 mM intermediate stock.

  • Final Transfer: Slowly pipette the intermediate stock into the Receptacle Buffer while vortexing at low speed to reach your final assay concentration (e.g., 10 µM).

  • Self-Validation Step: Centrifuge the final assay buffer at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, the compound has crashed out, and the surfactant concentration must be increased.

Protocol B: 20% HP- -CD Formulation for In Vivo Dosing

This protocol utilizes thermodynamic complexation to achieve high-concentration dosing solutions (up to 5 mg/mL) suitable for oral (PO) or intravenous (IV) administration.

  • Excipient Preparation: Dissolve 200 mg of HP-

    
    -CD in 1 mL of sterile saline (0.9% NaCl) to create a 20% w/v solution. Vortex until completely clear.
    
  • Compound Addition: Weigh the required amount of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide as a dry powder and add it directly to the HP-

    
    -CD solution. Note: Do not use DMSO here, as it competes with the compound for the cyclodextrin cavity.
    
  • Complexation: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. The mechanical energy and mild heat overcome the crystal lattice energy, allowing the HP-

    
    -CD to encapsulate the compound[3].
    
  • Self-Validation Step: Filter the solution through a 0.22 µm PTFE syringe filter. Measure the UV absorbance of the filtrate at the compound's

    
     (typically ~260-280 nm for pyrimidines) and compare it against a standard curve to confirm the exact formulated concentration.
    

Part 5: Visualizations

Workflow Issue Compound Precipitation in Aqueous Buffer Decision Select Assay Type Issue->Decision Bio Biochemical Assay Decision->Bio Cell Cell-Based Assay Decision->Cell InVivo In Vivo Studies Decision->InVivo SolBio Pre-mix with 0.05% Tween-20 or 0.1% BSA before buffer Bio->SolBio SolCell Perform 1:10 intermediate dilutions in warm media Cell->SolCell SolInVivo Formulate with 20% w/v HP-β-CD in Saline InVivo->SolInVivo Validate Self-Validation: Centrifuge at 10,000 x g. Check for pellet. SolBio->Validate SolCell->Validate SolInVivo->Validate

Decision tree for overcoming solubility issues based on experimental application.

Mechanism Agg Insoluble Aggregates (π-π Stacking) Complex 1:1 Inclusion Complex (Water Soluble) Agg->Complex Dissociation HPBCD HP-β-CD Excipient (Hydrophobic Cavity) HPBCD->Complex Encapsulation

Mechanism of solubility enhancement via HP-β-CD inclusion complexation.

References

  • Title: Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization Source: MDPI (Polymers) URL: [Link]

  • Title: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: Solubility enhancement and IVIVC analysis of an optimized rosuvastatin calcium-2-hydroxypropyl-β-cyclodextrin inclusion complex: a comprehensive study Source: Taylor & Francis (Drug Delivery) URL: [Link]

Sources

Technical Support Center: Cyclopropanecarbonylation of Electron-Deficient Heteroaromatic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The acylation of electron-deficient heteroaromatic amines (e.g., 2-aminopyridines, aminopyrimidines, aminopyrazines, and amino-1,3,4-oxadiazoles) with cyclopropanecarbonyl chloride is a notoriously challenging transformation in medicinal chemistry. Due to the strong electron-withdrawing nature of these heterocycles, the exocyclic amino group exhibits exceptionally poor nucleophilicity.

This guide is designed for drug development professionals and synthesists to systematically diagnose and resolve common failure modes—such as stalled conversions, bis-acylation, and cyclopropane ring-opening—using field-proven, mechanistically grounded solutions.

Diagnostic Troubleshooting Workflow

Use the following diagnostic logic to identify the root cause of your reaction failure based on LC-MS or TLC analysis of your crude mixture.

TroubleshootingWorkflow Start Analyze Crude Mixture (LC-MS / TLC) Q1 High Unreacted Amine? Start->Q1 Q2 Major Byproducts Detected? Start->Q2 Sol1 Action: Switch to EDC/DMAP/HOBt or NaH Base Q1->Sol1 Yes Q2a Mass = Target + 68 Da (Bis-acylation) Q2->Q2a Yes Q2b Mass = Target + 36 Da (Ring-Opening) Q2->Q2b Yes Sol2a Action: Use Pyridine Avoid Et3N Q2a->Sol2a Sol2b Action: Remove Lewis Acids Control Temp Q2b->Sol2b

Diagnostic workflow for troubleshooting cyclopropanecarbonylation of deactivated amines.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction with 2-aminopyrimidine and cyclopropanecarbonyl chloride stalls at 30% conversion despite excess reagents. How can I drive it to completion?

A: The stalling is caused by the inherent lack of nucleophilicity of the aza-heteroaromatic amine. When standard acid chloride/base conditions fail, you must change the activation mechanism. Solution: Switch from an acid chloride to an EDC/DMAP/HOBt-mediated coupling using cyclopropanecarboxylic acid. The addition of DMAP is critical here; it functions as an aggressive acyl transfer agent, generating a highly reactive acyliminium ion intermediate that forces the sluggish electron-deficient amine to react[1]. Alternatively, pre-form the amide anion by deprotonating the amine with a strong base (e.g., NaH or LiHMDS) before adding the acid chloride.

Q2: My LC-MS shows a major byproduct with a mass of +68 Da relative to my target mono-amide. What is this, and how do I prevent it?

A: A mass addition of +68 Da corresponds to the addition of a second cyclopropanecarbonyl group (Mass 69 minus 1 proton), indicating bis-acylation (diacylation). Causality: Once the first acylation occurs, the resulting mono-amide is flanked by two electron-withdrawing groups (the carbonyl and the heteroaromatic ring), making its N-H proton highly acidic. If you are using a relatively strong amine base like triethylamine (Et₃N, pKa ~10.7), it will rapidly deprotonate the mono-amide. The resulting stabilized anion reacts instantly with a second equivalent of acid chloride to form the bis-acylated byproduct[2]. Solution: Swap triethylamine for a much weaker base like pyridine (pKa ~5.2). Pyridine is strong enough to neutralize the HCl generated during the reaction but too weak to deprotonate the mono-acylated product, effectively halting the reaction at mono-acylation[2].

Q3: I am detecting a degradation product with a mass of +36 Da (M+36) relative to my target. What causes this?

A: This indicates cyclopropane ring-opening via the addition of HCl (Mass ~36.5 Da). Causality: The cyclopropane ring is highly strained. In the presence of Lewis acids (such as ZnCl₂, which is sometimes used as an additive or generated in situ) or strong Brønsted acids, the carbonyl oxygen of the cyclopropanecarbonyl group becomes activated. This polarization allows chloride ions (generated as a byproduct of the acylation) to act as nucleophiles, attacking the cyclopropyl moiety and cleaving a C-C bond to form a ring-opened 4-chlorobutanoyl derivative[3]. Solution: Avoid the use of Lewis acid additives. Ensure your reaction is strictly buffered with an adequate equivalent of base, keep reaction temperatures below 25 °C, and neutralize the organic layer immediately during aqueous workup.

Quantitative Data: Impact of Base Selection on Diacylation

The choice of base is the single most critical variable when acylating highly deactivated amines to prevent bis-acylation. The table below summarizes the causality between base strength and product distribution.

Amine SubstrateBase Used (pKa of conjugate acid)Reagent EquivalentMajor ProductReference
2-AminopyrimidineTriethylamine (~10.7)>2.0 eqBis-acylated (>60%)[2]
2-AminopyrimidinePyridine (~5.2)1.1 eqMono-acylated (>90%)[2]
AminopyrazineTriethylamine (~10.7)3.0 eqBis-acylated (Dominant)[4]
Aniline (Control)Triethylamine (~10.7)1.1 eqMono-acylated (100%)[4]

Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you can monitor success at each step.

Protocol A: Highly Selective Mono-Cyclopropanecarbonylation (Pyridine Method)

Best for: Moderately deactivated amines (e.g., 2-aminopyridines) where bis-acylation is the primary failure mode.

  • Preparation: Dissolve the electron-deficient amine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (1.5 eq).

    • Self-Validation Check: Ensure no Et₃N or DIPEA is present in your glassware or solvent lines, as even catalytic amounts of strong base can trigger bis-acylation[2].

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Dropwise add cyclopropanecarbonyl chloride (1.1 eq) over 10 minutes.

    • Self-Validation Check: Look for a mild exotherm and the gradual formation of a fine white precipitate (pyridinium chloride). This visual cue confirms the successful generation of the reactive acylpyridinium intermediate.

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃.

    • Self-Validation Check: Verify the pH of the aqueous layer is strictly basic (pH > 8) before phase separation. Acidic conditions during concentration will catalyze the ring-opening of the cyclopropane moiety[3]. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Protocol B: Amidation via EDC/DMAP/HOBt Activation

Best for: Severely deactivated amines (e.g., aminopyrazines, nitro-substituted heteroaromatics) that do not react with acid chlorides.

  • Acid Activation: Dissolve cyclopropanecarboxylic acid (1.2 eq) in anhydrous acetonitrile (0.2 M).

  • Coupling Reagents: Add EDC·HCl (1.5 eq) and HOBt (0.1 eq). Stir at room temperature for 15 minutes.

    • Self-Validation Check: Pull a 5 µL aliquot and run a rapid LC-MS. You must observe the mass of the active HOBt ester intermediate before proceeding. If absent, the EDC activation has failed.

  • Amine & Transfer Agent Addition: Add the deactivated amine (1.0 eq) followed immediately by DMAP (1.5 eq).

    • Causality Note: DMAP is mandatory here. It attacks the HOBt ester to form a highly reactive acyliminium ion, lowering the activation energy required for the sluggish amine to attack[1].

  • Propagation: Stir at room temperature for 16 hours. If LC-MS shows <50% conversion, heat the reaction to 50 °C.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove DMAP and unreacted amine), saturated NaHCO₃, and brine. Dry and purify via silica gel chromatography.

References

1.[1] Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.[Link] 2.[3] Tresse, C., et al. (2017). Zinc mediated straightforward access to diacylpyrroles. Comptes Rendus de l'Académie des Sciences - Series IIc - Chemistry (C. R. Chimie).[Link] 3.[2] Vlachou, M., et al. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC, 2014(iv), 11-23.[Link] 4.[4] Vlachou, M., et al. (2014). Acylation reaction of the deactivated amines ArNH2. ResearchGate / ARKIVOC.[Link]

Sources

Technical Support Center: Optimizing Recrystallization Solvents for N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the recrystallization of this compound. Our goal is to equip you with the scientific principles and actionable protocols necessary to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for selecting a recrystallization solvent for N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide?

A1: The ideal recrystallization solvent is one in which N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[1][2][3] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. Key characteristics of a suitable solvent include:

  • High dissolving power for the target compound when hot.

  • Low dissolving power for the target compound when cold.

  • High solubility for impurities at all temperatures, or very low solubility. [1][3]

  • Chemical inertness: The solvent should not react with the compound.[2][4]

  • Volatility: The solvent should be easily removable from the purified crystals.[2][4]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[4]

Q2: What is a mixed-solvent recrystallization, and when should I consider it?

A2: A mixed-solvent recrystallization is employed when no single solvent meets the ideal solubility criteria.[1] This technique uses a pair of miscible solvents: a "good" solvent in which the compound is highly soluble, and a "bad" or "anti-solvent" in which the compound is poorly soluble.[1] You should consider this method if you find that your compound is either too soluble or too insoluble in a range of single solvents. The process typically involves dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "bad" solvent until the solution becomes turbid, indicating the onset of precipitation.

Q3: How does the chemical structure of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide influence solvent selection?

A3: The structure of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide, which contains a pyrimidine ring, a methoxy group, an amide linkage, and a cyclopropyl group, suggests a molecule of moderate polarity. The amide group can participate in hydrogen bonding. Therefore, polar protic solvents (like ethanol or methanol) and polar aprotic solvents (like acetone or ethyl acetate) are good starting points for screening. The presence of the aromatic pyrimidine ring and the aliphatic cyclopropyl group also suggests that it may have some solubility in less polar solvents.

Q4: Are there any specific solvents commonly used for recrystallizing pyrimidine derivatives?

A4: Yes, ethanol is frequently used for the recrystallization of pyrimidine derivatives.[5][6][7] Often, a mixture of ethanol and water is also effective. Acetone/water mixtures have also been reported for the recrystallization of similar heterocyclic compounds.[8]

Troubleshooting Guide

Issue 1: No crystals form after cooling.

Possible Causes & Solutions:

  • The solution is not supersaturated: This is the most common reason for crystallization failure.[9][10]

    • Solution: The concentration of your compound may be too low. Try evaporating some of the solvent to increase the concentration and then attempt to cool the solution again.[10][11]

  • Inappropriate solvent: The compound is too soluble in the chosen solvent, even at low temperatures.[9]

    • Solution: Select a different solvent where the compound has lower solubility at cold temperatures. If you are using a mixed-solvent system, you may need to add more of the anti-solvent.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[10][11]

Issue 2: The compound "oils out" instead of crystallizing.

Possible Causes & Solutions:

  • High concentration of impurities: Impurities can lower the melting point of the compound, causing it to separate as a liquid.

    • Solution: Consider a preliminary purification step like column chromatography to remove the bulk of the impurities. Adding a small amount of activated charcoal to the hot solution can sometimes help remove colored impurities that may contribute to oiling out.[11]

  • The solution is too concentrated or cooled too quickly: This can cause the compound to come out of solution above its melting point.[12]

    • Solution: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[10][12] Insulating the flask can promote slower cooling and the formation of better crystals.

  • Inappropriate solvent polarity: The solvent may be too non-polar.

    • Solution: Try adding a small amount of a miscible, more polar solvent to the hot solution.

Issue 3: Low recovery of the purified product.

Possible Causes & Solutions:

  • Significant solubility in the cold solvent: The compound may still be quite soluble in the mother liquor even after cooling.

    • Solution: Ensure the solution is cooled sufficiently, preferably in an ice bath, to minimize solubility.[13] You may also need to re-evaluate your choice of solvent for one in which the compound is less soluble when cold.

  • Too much solvent was used: Using an excessive amount of solvent will result in a lower yield as more of the compound will remain in solution.[10][13]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Premature crystallization: If crystals form during hot filtration to remove insoluble impurities, product will be lost.

    • Solution: Use a heated funnel and pre-heat the receiving flask to prevent the solution from cooling and crystallizing prematurely.

Issue 4: The recrystallized product is not pure.

Possible Causes & Solutions:

  • Co-crystallization of impurities: The impurities may have similar solubility properties to the target compound.[14]

    • Solution: A second recrystallization may be necessary. If the impurities are structurally very similar, you may need to consider an alternative purification technique such as column chromatography.[14]

  • Incomplete washing of crystals: Residual mother liquor on the surface of the crystals will contain impurities.

    • Solution: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to rinse away the mother liquor.[13]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization Screening
  • Place approximately 20-30 mg of crude N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide into a small test tube.

  • Add the solvent to be tested dropwise at room temperature, agitating the mixture after each addition. Note the solubility.

  • If the compound does not dissolve in approximately 1 mL of cold solvent, gently heat the test tube in a warm water or sand bath.

  • Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature but complete dissolution upon heating, followed by significant crystal formation upon cooling.[3]

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone).

  • While the solution is still hot, add the "bad" or "anti-solvent" (e.g., water, hexanes) dropwise until the solution becomes faintly cloudy.

  • If the cloudiness persists, add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

Data Presentation

Table 1: Suggested Solvents for Screening

Solvent ClassSolventBoiling Point (°C)Polarity IndexRationale
Alcohols Ethanol784.3Often effective for pyrimidine derivatives.[5][6][7]
Isopropanol823.9Similar to ethanol, but less polar.
Ketones Acetone565.1Good general-purpose polar aprotic solvent. A related compound was purified using acetone.[15]
Esters Ethyl Acetate774.4Medium polarity, good for a range of compounds.
Ethers Tetrahydrofuran (THF)664.0A good polar aprotic solvent.
Hydrocarbons Toluene1112.4A non-polar option to test for low solubility.
Hexanes690.1A non-polar anti-solvent. A related compound was purified using hexane.[15]
Other Acetonitrile825.8A polar aprotic solvent.
Water10010.2A potential anti-solvent with polar protic solvents.

Visualizations

Solvent_Selection_Workflow start Start: Crude N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide solubility_test Perform solubility tests with a range of single solvents (Table 1) start->solubility_test dissolves_cold Dissolves in cold solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No poor_solvent Solvent is unsuitable dissolves_cold->poor_solvent Yes precipitates_cold Precipitates upon cooling? dissolves_hot->precipitates_cold Yes dissolves_hot->poor_solvent No good_solvent Good single solvent found precipitates_cold->good_solvent Yes mixed_solvent Consider mixed-solvent recrystallization precipitates_cold->mixed_solvent No end Proceed with recrystallization good_solvent->end poor_solvent->solubility_test Try another solvent mixed_solvent->end Troubleshooting_Recrystallization cluster_issues Common Problems cluster_solutions Potential Solutions start Recrystallization Issue no_crystals No Crystals Form - Solution not saturated - Inappropriate solvent - Supersaturation start->no_crystals oiling_out Compound Oils Out - High impurity concentration - Cooled too quickly - Inappropriate solvent polarity start->oiling_out low_yield Low Yield - High solubility in cold solvent - Too much solvent used - Premature crystallization start->low_yield solution_no_crystals Concentrate solution Add seed crystal Scratch flask no_crystals->solution_no_crystals Try solution_oiling_out Add more solvent Cool slowly Use charcoal oiling_out->solution_oiling_out Try solution_low_yield Cool in ice bath Use minimal hot solvent Use heated funnel low_yield->solution_low_yield Try

Caption: Troubleshooting common recrystallization problems.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

  • Recrystallization - University of California, Los Angeles. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection - Science Learning Center. [Link]

  • Green Synthesis of Pyrimidine Derivative - Semantic Scholar. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Sciencemadness Discussion Board. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • Recrystallization - California State University, Sacramento. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). [Link]

  • Preparation of N-(2-Methoxy-5-pyridyl)-cyclopropane carboxamide - PrepChem.com. [Link]

  • US5068428A - Process for the preparation of cyclopropanecarboxamide - Google P
  • Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation - Organic Syntheses. [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. [Link]

  • "Processes For The Preparation Of Cyclopropanecarboxylic Acid" - Quick Company. [Link]

  • N-(2-amino-5-methoxyphenyl)cyclopropanecarboxamide | C11H14N2O2 - PubChem. [Link]

  • Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties by Cheméo. [Link]

  • 2-methoxy-N-methyl-N-[1-(4-methylpyridin-2-yl)propan-2-yl]pyrimidine-5-carboxamide | Molport-042-558-039. [Link]

Sources

Resolving stability issues of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide in acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Mitigating Acidic Instability

Welcome to the technical support center for N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to address stability challenges encountered during experimental work in acidic conditions. As Senior Application Scientists, we have compiled this guide to provide not only troubleshooting protocols but also the underlying scientific principles to empower you to make informed decisions in your research.

Understanding the Molecule: Potential Sites of Acid-Catalyzed Degradation

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide possesses two primary functional groups susceptible to degradation in acidic environments: the amide linkage and the 2-methoxypyrimidine ring . Understanding the chemistry of these groups is the first step in diagnosing and resolving stability issues.

The Amide Bond: A Target for Hydrolysis

The amide bond, while generally stable, can undergo hydrolysis under acidic conditions.[1][2][3] This reaction is catalyzed by acid and involves the cleavage of the carbon-nitrogen bond, leading to the formation of a carboxylic acid and an amine.

Mechanism of Acid-Catalyzed Amide Hydrolysis:

The generally accepted mechanism proceeds as follows:[1][4][5]

  • Protonation of the Carbonyl Oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton (H+) from the acidic medium. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine).

  • Elimination of the Amine: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine as a leaving group.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a base (such as water or the released amine) to yield the final carboxylic acid product.

This reaction is generally considered irreversible because under acidic conditions, the amine leaving group is protonated to form a non-nucleophilic ammonium ion, preventing the reverse reaction from occurring.[3]

Diagram of Amide Hydrolysis Pathway

G cluster_0 Acid-Catalyzed Amide Hydrolysis Amide N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide ProtonatedAmide Protonated Amide (Oxygen Protonation) Amide->ProtonatedAmide + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H2O ProtonatedIntermediate Protonated Tetrahedral Intermediate (N-Protonation) TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer Products Cyclopropanecarboxylic Acid + 2-methoxy-5-aminopyrimidine ProtonatedIntermediate->Products - H+

Caption: Proposed pathway for acid-catalyzed amide hydrolysis.

The 2-Methoxypyrimidine Ring: Potential for Methoxy Group Hydrolysis and Ring Destabilization

The pyrimidine ring itself is an aromatic heterocycle and generally possesses a degree of stability. However, the substituents on the ring can significantly influence its reactivity.

  • Hydrolysis of the Methoxy Group: The 2-methoxy group is a potential site for acid-catalyzed hydrolysis.[6] Protonation of the methoxy oxygen can make it a good leaving group (methanol), allowing for nucleophilic attack by water at the C2 position of the pyrimidine ring. This would result in the formation of a hydroxypyrimidine derivative.

  • Ring Protonation and Destabilization: Pyrimidine has nitrogen atoms with lone pairs of electrons that can be protonated in acidic conditions. This protonation can alter the electron distribution within the aromatic ring, potentially making it more susceptible to nucleophilic attack or other degradation pathways, although this is generally less common than substituent hydrolysis under mild acidic conditions.[7]

Diagram of Potential Pyrimidine Degradation

G cluster_1 Potential Pyrimidine Ring Degradation Start N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide MethoxyHydrolysis Hydrolysis of Methoxy Group Start->MethoxyHydrolysis Acid-Catalyzed RingOpening Potential Ring Opening (Under Harsh Conditions) Start->RingOpening Strong Acid / Heat Product1 N-(2-hydroxypyrimidin-5-yl)cyclopropanecarboxamide MethoxyHydrolysis->Product1 Product2 Further Degradation Products RingOpening->Product2

Caption: Potential degradation pathways of the pyrimidine moiety.

Troubleshooting Guide & FAQs

This section is designed to provide practical solutions to common stability issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing the appearance of new peaks in my LC-MS analysis when my compound is in an acidic mobile phase. What are the likely degradation products?

A1: Based on the chemical structure, the two most probable degradation products are:

  • Cyclopropanecarboxylic acid and 2-methoxy-5-aminopyrimidine: These would result from the hydrolysis of the amide bond. You can confirm this by running authentic standards of these two compounds if they are available.

  • N-(2-hydroxypyrimidin-5-yl)cyclopropanecarboxamide: This would be the product of the hydrolysis of the 2-methoxy group.

To definitively identify the degradation products, a forced degradation study is recommended.[8][9]

Q2: How can I perform a forced degradation study in the lab to identify the degradation products?

A2: A forced degradation study, also known as stress testing, is a crucial experiment to understand the stability of your compound.[10][11]

Experimental Protocol: Forced Acidic Degradation

  • Preparation of Stock Solution: Prepare a stock solution of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress Conditions:

    • To an aliquot of the stock solution, add an equal volume of an aqueous acidic solution (e.g., 0.1 M HCl).

    • Prepare several such samples. Incubate them at different temperatures (e.g., room temperature, 40 °C, and 60 °C).

    • Take time points for analysis (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Before analysis, neutralize the samples by adding a stoichiometric amount of a base (e.g., 0.1 M NaOH) to prevent further degradation on the analytical column.

  • Analysis: Analyze the stressed samples by a stability-indicating LC-MS method. A good method should be able to separate the parent compound from all degradation products.[12][13][14]

  • Characterization of Degradants: Use the high-resolution mass spectrometry (HRMS) data to determine the elemental composition of the degradation products and tandem mass spectrometry (MS/MS) to elucidate their structures.

Table 1: Example Conditions for Forced Degradation Studies

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HClRT, 40°C, 60°C0 - 24 hours
Base Hydrolysis 0.1 M - 1 M NaOHRT, 40°C, 60°C0 - 24 hours
Oxidation 3% - 30% H₂O₂RT0 - 24 hours
Thermal Dry Heat60°C, 80°C0 - 72 hours
Photostability UV/Vis lightRTAs per ICH Q1B

Q3: My compound is degrading during my experiment which requires acidic conditions. What are the immediate steps I can take to improve its stability?

A3: There are several strategies you can employ to mitigate acid-catalyzed degradation in a laboratory setting:

  • pH Control with Buffers: This is the most direct and effective method.

    • Selection of Buffer: Choose a buffer system that has a pKa value close to the desired pH of your experiment.[15][16] For mildly acidic conditions, acetate or citrate buffers are often suitable.

    • Buffer Capacity: Ensure the buffer concentration is sufficient to maintain the pH even if small amounts of acid are introduced.[8] A concentration of 25-50 mM is a good starting point.

  • Use of Co-solvents: Reducing the concentration of water can slow down hydrolysis reactions.[7]

    • Aprotic Co-solvents: Consider using water-miscible aprotic co-solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO).[17] These solvents do not participate in the hydrolysis reaction.

    • Protic Co-solvents: Protic solvents like methanol or ethanol can also be used, but be aware that they can potentially participate in transesterification-like side reactions with the amide, although this is generally less favorable than hydrolysis.

  • Temperature Control: Chemical reactions, including degradation, are temperature-dependent.

    • Lowering the Temperature: Whenever possible, conduct your experiments at lower temperatures (e.g., on an ice bath) to reduce the rate of degradation.

Diagram of Troubleshooting Workflow

G cluster_2 Troubleshooting Workflow for Acidic Instability Start Instability Observed in Acidic Conditions Identify Identify Degradation Products (LC-MS) Start->Identify Control_pH Control pH with Buffers Identify->Control_pH Primary Strategy Reduce_Water Reduce Water Content (Co-solvents) Identify->Reduce_Water Secondary Strategy Control_Temp Lower Reaction Temperature Identify->Control_Temp General Practice Combine Combine Strategies Control_pH->Combine Reduce_Water->Combine Control_Temp->Combine Stable Achieve Stability Combine->Stable

Caption: A logical workflow for addressing acidic instability.

Q4: Can the cyclopropyl group influence the stability of the amide bond?

A4: The cyclopropyl group is an interesting substituent that can influence the properties of adjacent functional groups. Due to its strained ring structure, the C-C bonds have a higher p-character than typical alkanes, and the C-H bonds are shorter and stronger.[11][18] While the primary factor in amide hydrolysis is the electrophilicity of the carbonyl carbon, the electronic nature of the cyclopropyl group could have a subtle effect on the resonance stabilization of the amide bond. However, in the context of acid-catalyzed hydrolysis, the dominant factors will be the pH and temperature. The cyclopropyl group is generally considered to be a metabolically stable moiety in drug design.[19]

Q5: Are there any formulation strategies that can be used to protect the compound from acidic degradation in a final product?

A5: For drug development professionals considering the formulation of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide, several strategies can be employed to protect it from the acidic environment of the stomach:

  • Enteric Coating: This is a common and effective method where the drug is coated with a polymer that is insoluble in the acidic pH of the stomach but dissolves in the more neutral pH of the small intestine.

  • In-situ Buffering: Formulating the drug with buffering agents can help to locally neutralize stomach acid and protect the drug from degradation.

  • Lipid-Based Formulations: Encapsulating the drug in a lipid-based system can provide a physical barrier against the acidic environment.

References

  • Allen, A.
  • Dalal Institute. Hydrolysis of Esters and Amides. Dalal Institute.
  • Khan Academy. (2019, January 15). mechanism of amide hydrolysis. YouTube.
  • Hengyuan Fine Chemical. (2025, April 2).
  • University of Calgary. Ch20 : Amide hydrolysis. University of Calgary.
  • Benchchem. (2025). Navigating the Physicochemical Landscape of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide. Benchchem.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). [Source not further specified].
  • Khan Academy. Acid and base-catalyzed hydrolysis of amides (video). Khan Academy.
  • GoldBio. (2024, January 23). A Quick Guide to Buffers and pH. GoldBio.
  • Pharmaguideline. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline.
  • Lab Pro. (2023, December 15). Mastering pH Control: Unveiling the Secrets of Effective pH Buffer Solutions. Lab Pro.
  • East, A. L. L. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Labinsights. (2023, May 8).
  • Development of forced degradation and stability indicating studies of drugs—A review. [Source not further specified].
  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). [Source not further specified].
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • Taylor & Francis. Cosolvent – Knowledge and References. Taylor & Francis.
  • Forced degradation and impurity profiling. [Source not further specified].
  • YouTube. (2022, March 7).
  • Wikipedia. Cyclopropyl group. Wikipedia.
  • Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Reddit. (2020, January 25). How to prevent the acid hydrolysis of an amide?. r/chemhelp.
  • Benchchem. (2025). Navigating the Stability and Storage of 5-(azidomethyl)-2-methylpyrimidine: A Technical Guide. Benchchem.
  • PMC. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. PMC.
  • ACS Publications. (2024, February 19). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. Organic Process Research & Development.
  • Schrödinger. (2024, April 10).
  • ResearchGate. (2025). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study.
  • CHIMIA. Early Assessment of Biodegradability of Small Molecules to Support the Chemical Design in Agro & Pharma R&D. CHIMIA.
  • Oxford Academic. (2010, March 15). Predicting biodegradation products and pathways: a hybrid knowledge- and machine learning-based approach.
  • ThermoFisher. pH Measurement per USP <791> Preparing your Lab. ThermoFisher.
  • Xylem Analytics. (2023, April 3). pH Handbook: A guide with helpful practical tips (PDF). Xylem Analytics.
  • Food and Drug Administration. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
  • Routine, Ultra-Trace Analysis of Nitrosamines in Drugs using Gas-Chromatography –Orbitrap Mass Spectrometry. [Source not further specified].
  • PMC.
  • Journal of Applied Pharmaceutical Science. (2026, January 5). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Journal of Applied Pharmaceutical Science.
  • AN001657: Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug p. [Source not further specified].

Sources

Technical Support Center: Troubleshooting & Identification of Degradation Products for N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with developing stability-indicating methods and elucidating the degradation pathways of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide .

By understanding the intrinsic chemical vulnerabilities of this molecule, you can design robust, self-validating forced degradation studies that comply with international regulatory standards.

Part 1: Mechanistic Diagnostic Guide (The "Why")

Q1: What are the primary degradation pathways for this molecule under stress conditions?

A: The structural architecture of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide contains two highly susceptible functional groups: the amide linkage and the 2-methoxypyrimidine ring. Under stress, the molecule primarily degrades via three pathways:

  • Ether Cleavage / Demethylation (Acidic Stress): The 2-methoxy group on the pyrimidine ring is highly susceptible to nucleophilic attack. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring creates a partial positive charge at the C2 position. Under acidic conditions, water acts as a nucleophile, displacing the methoxy group to form a 2-hydroxy derivative, which rapidly tautomerizes to the thermodynamically stable pyrimidin-2(1H)-one form[1].

  • Amide Hydrolysis (Acid/Base Stress): The amide bond linking the cyclopropyl group to the pyrimidine ring undergoes hydrolysis. Base-catalyzed hydrolysis is driven by hydroxide ion attack on the amide carbonyl, yielding 5-amino-2-methoxypyrimidine and cyclopropanecarboxylic acid.

  • N-Oxidation (Oxidative Stress): Exposure to peroxides leads to the oxidation of the electron-rich pyrimidine nitrogen atoms, forming N-oxide derivatives.

Q2: Why is my forced degradation study yielding over 30% degradation, and why is this a problem?

A: According to ICH Q1A(R2) guidelines, the target degradation range for a valid stress study is strictly 5% to 20% [2]. Exceeding 20% degradation is detrimental because it generates secondary degradants (degradants of degradants). These secondary artifacts do not reflect realistic shelf-life stability profiles and will unnecessarily complicate your LC-MS/MS chromatograms, leading to wasted time during structural elucidation. If you observe >20% degradation, you must attenuate your stress conditions (e.g., lower the temperature or reduce the acid/base normality).

Part 2: Analytical Troubleshooting (The "How")

Q3: How do I differentiate between isobaric degradants or confirm the exact structural modifications?

A: High-Resolution LC-MS/MS (e.g., Orbitrap or Q-TOF) is the gold standard for structural elucidation [3]. Because the parent molecule has an exact mass of [M+H]+ 194.092, you can use mass defect filtering to track degradants.

  • Diagnostic Fragmentation: To confirm ether cleavage (Degradant 2, [M+H]+ 180.077), look for the retention of the cyclopropyl fragment in the MS/MS spectra.

  • Diagnostic Loss: To confirm amide hydrolysis (Degradant 1, [M+H]+ 126.066), look for the characteristic neutral loss of the cyclopropanecarbonyl moiety (-68 Da).

Part 3: Quantitative Data Summary

Use the following reference table to cross-examine your empirical LC-MS/MS data against the theoretical exact masses of the expected degradants.

Degradation PathwayPrimary Stress ConditionDegradant DescriptionChemical FormulaExact Mass [M+H]+
Parent Molecule N/AN-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamideC9H11N3O2194.092
Amide Hydrolysis 0.1 N HCl or 0.1 N NaOH5-amino-2-methoxypyrimidineC5H7N3O126.066
Ether Cleavage 0.1 N HCl (Heat)N-(2-hydroxypyrimidin-5-yl)cyclopropanecarboxamideC8H9N3O2180.077
N-Oxidation 3% H2O2Pyrimidine N-oxide derivativeC9H11N3O3210.087

Part 4: Mandatory Visualizations

Degradation Parent N-(2-methoxypyrimidin-5-yl) cyclopropanecarboxamide [M+H]+ 194.09 Hydrolysis Amide Hydrolysis (Acid/Base Stress) Parent->Hydrolysis Demethylation Ether Cleavage (Acid Stress) Parent->Demethylation Oxidation N-Oxidation (Peroxide Stress) Parent->Oxidation Deg1 5-amino-2-methoxypyrimidine [M+H]+ 126.06 + Cyclopropanecarboxylic acid Hydrolysis->Deg1 Deg2 N-(2-hydroxypyrimidin-5-yl) cyclopropanecarboxamide [M+H]+ 180.07 Demethylation->Deg2 Deg3 Pyrimidine N-oxide [M+H]+ 210.08 Oxidation->Deg3

Fig 1. Primary degradation pathways of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide.

Workflow Step1 Sample Prep (ICH Q1A Stress) Step2 Quenching & Neutralization Step1->Step2 Step3 LC Separation (C18, Gradient) Step2->Step3 Step4 High-Res MS/MS (Orbitrap/Q-TOF) Step3->Step4 Step5 Data Analysis (Mass Defect) Step4->Step5

Fig 2. LC-MS/MS analytical workflow for structural elucidation of degradants.

Part 5: Standard Operating Procedure (SOP) for Forced Degradation

To ensure a self-validating system , this protocol incorporates mandatory quenching steps. Without quenching, degradation continues dynamically in the autosampler, invalidating the kinetic snapshot and leading to irreproducible data.

Step 1: Stock Solution Preparation

  • Dissolve the API in HPLC-grade Acetonitrile to achieve a concentration of 1.0 mg/mL. Ensure complete dissolution via sonication.

Step 2: Stress Application (Targeting 5-20% Degradation)

  • Acid Hydrolysis: Aliquot 1.0 mL of stock solution and add 1.0 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. (Causality: Heat accelerates the kinetic breakdown of the ether linkage).

  • Base Hydrolysis: Aliquot 1.0 mL of stock solution and add 1.0 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. (Causality: Hydroxide ions readily attack the amide carbonyl).

  • Oxidative Stress: Aliquot 1.0 mL of stock solution and add 1.0 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

Step 3: Quenching & Neutralization (Critical Step)

  • Acid Samples: Neutralize immediately with 1.0 mL of 0.1 N NaOH.

  • Base Samples: Neutralize immediately with 1.0 mL of 0.1 N HCl.

  • Oxidative Samples: Quench residual peroxide by adding 1.0 mL of 0.1 M Sodium Bisulfite.

  • Validation Check: Always prepare an unstressed control sample (API + Solvent) and a blank (Solvent + Stressor + Quenching Agent) to rule out matrix interference.

Step 4: LC-MS/MS Analysis

  • Dilute all neutralized samples to a final concentration of 0.1 mg/mL using the initial mobile phase conditions (e.g., 95% Water/5% ACN with 0.1% Formic Acid).

  • Inject 5 µL onto a C18 reversed-phase column using a slow gradient (e.g., 5% to 95% organic over 15 minutes) to ensure adequate resolution between the polar degradants (like 5-amino-2-methoxypyrimidine) and the parent molecule.

References

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical Analysis (NIH/PMC) URL: [Link]

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]

Reducing moisture sensitivity during N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Reference: TKT-2026-MPYC-001 Subject: Moisture Control Strategies for N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide Synthesis Status: Open / Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

This guide addresses the synthesis of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide via the acylation of 2-methoxypyrimidin-5-amine with cyclopropanecarbonyl chloride .[1]

This reaction is a classic Schotten-Baumann type acylation, but it presents specific "moisture vectors" that frequently lead to process failure.[1] The primary failure mode is the hydrolysis of the highly reactive cyclopropanecarbonyl chloride into cyclopropanecarboxylic acid and HCl. The generated HCl protonates the pyrimidine amine, rendering it non-nucleophilic and stalling the reaction.

Key Reaction Components:

  • Nucleophile: 2-methoxypyrimidin-5-amine (Moderate nucleophilicity, pKa ~ 2-3 for conjugate acid).[1]

  • Electrophile: Cyclopropanecarbonyl chloride (High reactivity, high moisture sensitivity).

  • Base: Typically Pyridine or Triethylamine (TEA) (HCl scavenger).[1]

Troubleshooting Guide (Symptom-Based)

Use this section to diagnose specific experimental failures.

Symptom A: Reaction Stalls (<50% Conversion) despite excess Acid Chloride[1]
  • Diagnosis: Moisture-Induced Protonation. Water in the solvent hydrolyzed the acid chloride, releasing HCl. The base (e.g., pyridine) was overwhelmed or added too slowly, causing the HCl to protonate the pyrimidine amine. Once protonated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), the amine cannot attack the electrophile.
    
  • Resolution:

    • Check solvent water content (Karl Fischer titration).[1] Target

      
       ppm.
      
    • Increase base stoichiometry to 1.5–2.0 equivalents relative to the acid chloride.

    • Critical Step: Pre-mix the amine and base before adding the acid chloride to ensure buffering capacity is available immediately.

Symptom B: White Precipitate Forms Immediately Upon Acid Chloride Addition
  • Diagnosis: Rapid Hydrolysis or Salt Formation. [1]

    • Scenario 1 (Hydrolysis): If the precipitate is cyclopropanecarboxylic acid (insoluble in some organic solvents), your system is wet.

    • Scenario 2 (Salt): If the precipitate is the amine-HCl salt, your mixing efficiency is poor, creating localized acidic zones.

  • Resolution:

    • Dilute the acid chloride in anhydrous DCM or THF before addition (do not add neat).

    • Lower addition temperature to 0°C to control kinetics.

    • Verify inert atmosphere (Nitrogen/Argon balloon or manifold).[1]

Symptom C: Product Contains "Acid" Impurity (Cyclopropanecarboxylic acid)[1][2]
  • Diagnosis: Water Intrusion. The electrophile reacted with adventitious water rather than the amine.

  • Resolution:

    • Dry all glassware in an oven (>120°C) for 4 hours.

    • Replace rubber septa; punctured septa are a common moisture vector.

    • Use "Protocol A" (below) for solvent drying.[1]

Strategic Visualization: The Moisture Competition

The following diagram illustrates the competitive kinetics between the desired acylation and the moisture-induced failure pathway.

ReactionPathways Start Cyclopropanecarbonyl Chloride Transition Tetrahedral Intermediate Start->Transition + Amine Byproduct Cyclopropanecarboxylic Acid (Impurity) Start->Byproduct + Water (Fast) HCl HCl Start->HCl + Water Amine 2-methoxypyrimidin-5-amine Deactivated Protonated Amine (Inactive Salt) Amine->Deactivated + HCl Water H2O (Impurity) Product Target Amide (Success) Transition->Product - HCl Transition->HCl Elimination HCl->Deactivated Protonation of Amine

Figure 1: Kinetic competition between productive amidation (Green path) and moisture-induced hydrolysis/deactivation (Red path).[1]

Validated Experimental Protocols

Protocol A: Anhydrous Solvent Preparation (DCM/THF)

Standard reagent-grade solvents are insufficient for this chemistry.[1]

SolventDrying AgentIndicatorStorage Limit
Dichloromethane (DCM) Calcium Hydride (

)
None (Reflux 4h)2 weeks (over 4Å Sieves)
Tetrahydrofuran (THF) Na / BenzophenoneDeep Blue ColorImmediate Use
Alt: THF (Safe) 3Å Molecular SievesNone (48h static)1 week

Procedure (Sieve Drying):

  • Activate 3Å molecular sieves at 300°C for 12 hours (or microwave at high power in 2-minute bursts until no steam releases).

  • Add 20% w/v sieves to the solvent bottle.

  • Allow to stand for a minimum of 24 hours before use.[2]

  • Do not decant the last 10% of the solvent, as water concentrates at the bottom.

Protocol B: Moisture-Exclude Synthesis of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Reagents:

  • 2-methoxypyrimidin-5-amine (1.0 equiv)[1]

  • Cyclopropanecarbonyl chloride (1.1 equiv)[1]

  • Triethylamine (TEA) or Pyridine (1.5 equiv)[1]

  • Anhydrous DCM (0.2 M concentration)[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under a stream of Nitrogen (

    
    ). Fit with a rubber septum and a nitrogen inlet.
    
  • Solubilization: Add 2-methoxypyrimidin-5-amine and Anhydrous DCM via syringe. Stir until fully dissolved.

  • Base Addition: Add TEA (1.5 equiv) via syringe. Cool the mixture to 0°C (Ice/Water bath).

    • Why? Lower temperature reduces the rate of hydrolysis relative to acylation.

  • Electrophile Addition: Dissolve Cyclopropanecarbonyl chloride in a separate vial with a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes.

    • Control: Observe internal temperature; do not allow to rise above 5°C.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours.

  • Quench: Add saturated

    
     solution (aqueous) to quench unreacted acid chloride and neutralize HCl salts.
    
  • Workup: Extract with DCM (3x), wash organics with Brine, dry over

    
    , and concentrate.
    

FAQ: Technical Support

Q: Can I use HATU or EDC instead of the Acid Chloride? A: Yes. If moisture control is impossible in your facility, switching to a peptide coupling protocol (Acid + Amine + HATU + DIPEA in DMF) is a robust alternative. However, this is generally more expensive and requires removal of urea byproducts [1].

Q: My product is oiling out. How do I crystallize it? A: Pyrimidinyl amides often crystallize well from EtOAc/Hexanes or Ethanol/Water. If oiling occurs, try triturating the crude oil with cold Hexanes or Diethyl Ether to induce precipitation [2].

Q: Why is the color changing to dark yellow/brown? A: Aminopyrimidines can oxidize or form charge-transfer complexes.[1] While a slight color change is normal, a dark brown/black tar usually indicates decomposition due to excessive exotherm during the acid chloride addition. Ensure strictly controlled dropwise addition at 0°C.

Troubleshooting Logic Flow

TroubleshootingTree Start Issue: Low Yield / Impurity CheckPrec Is there immediate white precipitate? Start->CheckPrec CheckWater Precipitate is Acid or Salt? CheckPrec->CheckWater Yes CheckTLC TLC: Starting Material Remaining? CheckPrec->CheckTLC No SolnDry Action: Dry Solvent (Protocol A) CheckWater->SolnDry Acid (Hydrolysis) SolnSlow Action: Slower Addition @ 0°C CheckWater->SolnSlow Salt (Mixing issue) CheckTLC->SolnDry No (Decomposition) SolnBase Action: Increase Base (Scavenge HCl) CheckTLC->SolnBase Yes (Stalled)

Figure 2: Decision matrix for diagnosing reaction failures.

References

  • Preparation of N-(2-Methoxy-5-pyridyl)-cyclopropane carboxamide . PrepChem - Organic Chemistry Preparations. Retrieved from [Link][1]

  • Drying Solvents - Quantitative Evaluation . Bradley, D., Williams, G., Lawton, M. (2010).[2] Journal of Organic Chemistry. Retrieved from [Link][1]

  • Cyclopropanecarbonyl Chloride Properties . PubChem Database (CID 77637).[3] National Library of Medicine. Retrieved from [Link][1]

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop NMR for Structural Elucidation: A Comparative Guide using N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Executive Summary

The structural verification of active pharmaceutical ingredients (APIs) and their intermediates relies heavily on precise Nuclear Magnetic Resonance (NMR) spectroscopy. N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide is a highly versatile structural motif frequently utilized in the development of kinase inhibitors. This guide objectively compares the analytical performance of High-Field (400 MHz) versus Benchtop (80 MHz) NMR spectrometers, alongside a comparative analysis of solvent effects (DMSO-d


 vs. CDCl

), to establish a robust framework for the structural elucidation of this molecule.

The Molecular Target: Structural & Magnetic Environment

To accurately assign the


H NMR spectrum, we must first deconstruct the molecule into its distinct magnetic environments:
  • The Pyrimidine Ring: The two nitrogen atoms in the aromatic ring are highly electronegative, creating a strong electron-withdrawing effect. This deshields the protons at the C4 and C6 positions, pushing their resonance significantly downfield[1]. Because the molecule is symmetric along the C2-C5 axis, these two protons are chemically and magnetically equivalent, appearing as a sharp singlet.

  • The Methoxy Group: Attached to the C2 position of the pyrimidine ring, the oxygen atom deshields the adjacent methyl protons, placing them in the midfield region[1].

  • The Amide Linkage: The NH proton's chemical shift is highly solvent-dependent. It is deshielded by the adjacent carbonyl group and the aromatic ring, but its visibility depends on the hydrogen-bonding capacity of the solvent[2].

  • The Cyclopropyl Ring: This aliphatic ring presents a complex spin system. The methine (CH) proton is slightly deshielded by the adjacent carbonyl, while the two methylene groups (CH

    
    ) resonate further upfield[3].
    

Logic Core N-(2-methoxypyrimidin-5-yl) cyclopropanecarboxamide P1 Cyclopropyl CH2 0.8 - 1.0 ppm Aliphatic Shielding Core->P1 P2 Cyclopropyl CH 1.7 - 1.9 ppm Deshielded by Carbonyl Core->P2 P3 Methoxy OCH3 3.9 - 4.0 ppm Electronegative Oxygen Core->P3 P4 Pyrimidine H4/H6 8.7 - 8.9 ppm Aromatic Ring Current Core->P4 P5 Amide NH 10.3 - 10.6 ppm H-Bonded in DMSO-d6 Core->P5

Fig 2. Logical peak assignment pathway based on chemical shielding environments.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following self-validating protocol must be strictly adhered to. The protocol normalizes the Signal-to-Noise Ratio (SNR) discrepancy between the 400 MHz and 80 MHz systems by adjusting the number of transients (scans).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15.0 mg of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide (purity >98%).

  • Solvation: Dissolve the analyte in 0.6 mL of deuterated solvent (DMSO-d

    
     for primary analysis, CDCl
    
    
    
    for comparative solvent studies). Ensure complete dissolution via gentle sonication for 60 seconds.
  • Transfer: Transfer the homogenous solution into a standard 5 mm borosilicate NMR tube.

  • Instrument Calibration: Insert the sample into the spectrometer. Perform automated tuning, matching, and gradient shimming to optimize the magnetic field homogeneity (

    
    ).
    
  • Data Acquisition (400 MHz): Execute a standard 1D proton pulse sequence (zg30). Set the relaxation delay (

    
    ) to 2.0 seconds. Acquire 16 scans.
    
  • Data Acquisition (80 MHz Benchtop): Execute the same zg30 sequence. To compensate for the lower sensitivity of the permanent magnet, increase the number of scans to 64.

  • Processing: Apply a line broadening (LB) factor of 0.3 Hz. Perform Fourier Transformation (FT), followed by manual phase and baseline correction. Integrate the peaks setting the pyrimidine singlet (2H) as the reference integral.

Workflow A 1. Sample Preparation 15 mg Analyte + 0.6 mL Solvent B 2. Solvent Selection DMSO-d6 vs. CDCl3 A->B C 3. Instrument Selection 400 MHz (High-Field) vs. 80 MHz (Benchtop) B->C D 4. Data Acquisition Standard 1D Proton (zg30) C->D E 5. Processing & Assignment FT, Phase Correction, Integration D->E

Fig 1. Standardized NMR experimental workflow for structural elucidation.

Comparative Performance Analysis: High-Field vs. Benchtop NMR

The core difference between High-Field and Benchtop NMR lies in the chemical shift dispersion (


) measured in Hertz. While the chemical shift in ppm remains constant across instruments, the actual frequency separation between peaks is directly proportional to the magnetic field strength.

Table 1: Quantitative


H NMR Peak Assignment Comparison 
Proton EnvironmentMultiplicity & Integration400 MHz (DMSO-d

)
80 MHz (DMSO-d

)
400 MHz (CDCl

)
Amide NH Singlet, 1H10.42 ppm (Sharp)10.45 ppm (Broad)7.65 ppm (Very Broad)
Pyrimidine H4, H6 Singlet, 2H8.85 ppm8.85 ppm8.62 ppm
Methoxy OCH

Singlet, 3H3.94 ppm3.94 ppm4.08 ppm
Cyclopropyl CH Multiplet, 1H1.82 - 1.75 ppm1.80 ppm (Merged)1.60 - 1.52 ppm
Cyclopropyl CH

Multiplet, 4H0.88 - 0.78 ppm0.85 ppm (Merged)1.12 - 0.85 ppm
Mechanistic Insights & Causality
  • Resolution of the Cyclopropyl Group: At 400 MHz, the cyclopropyl protons exhibit distinct, well-resolved multiplets due to a high

    
     ratio (where 
    
    
    
    is the coupling constant). At 80 MHz, the
    
    
    in Hertz is compressed by a factor of 5. Because the
    
    
    -coupling remains constant regardless of the magnetic field, the
    
    
    ratio drops significantly. This induces second-order strong coupling effects (roofing), causing the cyclopropyl CH and CH
    
    
    signals to merge into broad, unresolved lumps on the benchtop system.
  • Singlet Fidelity: Both instruments perform exceptionally well when quantifying isolated singlets. The pyrimidine protons and the methoxy group are clearly resolved on the 80 MHz system, proving that benchtop NMR is highly effective for rapid QA/QC verification of this molecule, provided the user does not require fine multiplet analysis of the aliphatic tail.

Solvent Dynamics: DMSO-d vs. CDCl

The choice of deuterated solvent fundamentally alters the spectral presentation of the amide proton.

  • The CDCl

    
     Limitation:  In non-polar, non-hydrogen-bonding solvents like CDCl
    
    
    
    , the amide proton undergoes rapid chemical exchange and lacks a stabilizing hydrogen-bond network. Consequently, the signal broadens significantly (often disappearing into the baseline) and shifts upfield to ~7.65 ppm.
  • The DMSO-d

    
     Advantage:  DMSO is a strong hydrogen-bond acceptor. The sulfoxide oxygen forms a rigid hydrogen bond with the amide NH, effectively "locking" the proton in place. This prevents rapid exchange, sharpens the signal into a distinct singlet, and shifts it far downfield to ~10.42 ppm[2]. For molecules containing primary or secondary amides, DMSO-d
    
    
    
    is the objectively superior solvent for complete structural validation.

Conclusion

For the routine identification and purity verification of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide, an 80 MHz benchtop NMR provides sufficient resolution for the critical aromatic and methoxy singlets. However, for rigorous structural elucidation—specifically resolving the complex spin system of the cyclopropyl ring—a 400 MHz High-Field system is mandatory. Furthermore, experimental data dictates that DMSO-d


 must be utilized over CDCl

to accurately capture and quantify the amide proton.

References

  • A Phenotypic Screen Identifies a Compound Series That Induces Differentiation of Acute Myeloid Leukemia Cells In Vitro and Shows Antitumor Effects In Vivo. Journal of Medicinal Chemistry - ACS Publications.
  • WO2016109362A1 - Cyclopropanecarboxamide modulators of cystic fibrosis transmembrane conductance regulator. Google Patents.
  • Design, synthesis and anticonvulsant activity of new Diacylthiosemicarbazides. Zaporizhzhia State Medical University.

Sources

LC-MS fragmentation pattern analysis of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Fragmentation Pattern Analysis of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide: A Comparative Guide (Orbitrap HCD vs. QqQ CID)

As drug development pipelines increasingly rely on pyrimidine-based scaffolds, the accurate structural elucidation and quantification of intermediates like N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide (Exact Mass: 193.0851 Da) become paramount. This guide provides an in-depth, comparative analysis of its gas-phase fragmentation behavior across two premier mass spectrometry platforms: High-Resolution Orbitrap utilizing Higher-energy C-trap Dissociation (HCD) and Triple Quadrupole (QqQ) utilizing Collision-Induced Dissociation (CID).

By dissecting the causality behind instrumental parameters and fragmentation mechanisms, this guide equips analytical scientists with the necessary insights to optimize both targeted quantification and structural characterization workflows.

Mechanistic Principles of Fragmentation

In positive electrospray ionization (ESI+), N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide readily forms a protonated precursor ion


 at m/z 194.0924. The site of protonation dictates the subsequent gas-phase dissociation pathways. Quantum chemical modeling of similar pyrimidine amides demonstrates that protonation preferentially occurs at the highly basic pyrimidine ring nitrogen or the amide carbonyl oxygen, leading to significant bond elongation and weakening of adjacent bonds[1].

Upon collisional activation, the molecule undergoes three primary structurally diagnostic cleavages:

  • Amide Bond Cleavage (Pathway A): The most energetically favorable pathway is the cleavage of the amide bond, resulting in the neutral loss of cyclopropylketene (

    
    , 68.0262 Da). This yields the stable 5-amino-2-methoxypyrimidine cation at m/z 126.0662.
    
  • Methoxy Group Cleavage (Pathway B): A competing, higher-energy pathway involves the neutral loss of methanol (

    
    , 32.0262 Da) from the methoxypyrimidine moiety, yielding a fragment at m/z 162.0662.
    
  • Secondary Dissociation (Pathway C): At elevated collision energies, the primary m/z 126.0662 fragment undergoes a secondary loss of ammonia (

    
    , 17.0265 Da) to form a pyrimidine-derived cation at m/z 109.0396.
    

Fragmentation_Pathway Precursor [M+H]+ m/z 194.0924 Frag1 Amide Cleavage m/z 126.0662 (-C4H4O) Precursor->Frag1 CID/HCD (Low Energy) Frag2 Methoxy Cleavage m/z 162.0662 (-CH3OH) Precursor->Frag2 HCD (High Energy) Frag3 Secondary Amine Loss m/z 109.0396 (-NH3) Frag1->Frag3 HCD (Stepped Energy)

Gas-phase fragmentation pathways of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide.

Comparative Platform Analysis: Orbitrap HCD vs. QqQ CID

The choice of mass analyzer and dissociation technique fundamentally alters the observed fragmentation spectra.

Triple Quadrupole (QqQ) CID: QqQ systems utilize beam-type CID within a collision cell (Q2). While QqQ CID offers an unparalleled duty cycle and sensitivity for targeted Multiple Reaction Monitoring (MRM), its nominal mass resolution limits the ability to distinguish isobaric interferences in complex biological matrices[2]. Furthermore, traditional ion trap CID relies on resonance excitation, which often suffers from a "low-mass cut-off" (the one-third rule), preventing the detection of smaller secondary fragments[3].

Orbitrap HRMS (HCD): Higher-energy C-trap Dissociation (HCD) is a beam-type collisional activation specific to Orbitrap architectures. Unlike traditional ion traps, HCD does not suffer from a low-mass cut-off, allowing for the capture of both primary and low-mass secondary reporter ions[3]. The sub-ppm mass accuracy of the Orbitrap provides unequivocal elemental composition assignments for each fragment, which is critical during the structural elucidation of unknown impurities or metabolites.

LCMS_Workflow cluster_platforms Mass Spectrometry Platforms SamplePrep Sample Preparation (100 ng/mL in 50% MeOH) ESI Electrospray Ionization (ESI+) Precursor [M+H]+ m/z 194.09 SamplePrep->ESI Orbitrap Orbitrap HRMS (HCD) Stepped NCE (20, 30, 40) Exact Mass Profiling ESI->Orbitrap Platform A QqQ Triple Quadrupole (CID) CE Sweep (10-40 eV) Targeted MRM ESI->QqQ Platform B DataAnalysis Data Analysis (Mass Defect & Pathway Mapping) Orbitrap->DataAnalysis QqQ->DataAnalysis

Comparative LC-MS/MS workflow for structural and quantitative analysis.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates built-in self-validation steps to prevent common analytical artifacts, such as in-source fragmentation (ISF).

Step 1: Sample Preparation

  • Prepare a 100 ng/mL working solution of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid ensures a highly protonated environment, maximizing ESI+ ionization efficiency and stabilizing the

    
     precursor.
    

Step 2: Source Optimization & ISF Mitigation (Self-Validation Step)

  • Infuse the sample at 10 µL/min into the ESI source.

  • Acquire an MS1 full scan (without collision energy).

  • Validation Check: Monitor for the presence of m/z 126.06. If this fragment is present in the MS1 scan at >5% relative abundance, the compound is undergoing In-Source Fragmentation (ISF)[4].

  • Corrective Action: Systematically lower the Declustering Potential (DP) or Fragmentor Voltage, and reduce the source capillary temperature until the m/z 194.09 precursor is isolated cleanly.

Step 3: Platform-Specific Data Acquisition

  • Platform A (Orbitrap HCD): Acquire data in PRM (Parallel Reaction Monitoring) mode. Use a stepped Normalized Collision Energy (NCE) of 20, 30, and 40.

    • Causality: Stepped NCE applies a composite fragmentation energy. Low energies (NCE 20) preserve the primary amide cleavage (m/z 126), while higher energies (NCE 40) drive the secondary dissociation (m/z 109), capturing a complete structural map in a single spectrum[5].

  • Platform B (QqQ CID): Perform a product ion scan sweeping the Collision Energy (CE) from 10 eV to 40 eV in 5 eV increments to determine the optimal CE for the quantifier and qualifier MRM transitions.

Data Presentation & Structural Elucidation

The quantitative and qualitative capabilities of both platforms are summarized below. The Orbitrap's high mass accuracy confirms the elemental composition of the fragments, proving that the m/z 126 ion is indeed the loss of the cyclopropylketene group (68.0262 Da) rather than an isobaric interference.

Table 1: Comparative Fragmentation Data for N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Fragment AssignmentElemental CompositionOrbitrap (HCD) Exact m/zMass Error (ppm)Optimal NCEQqQ (CID) Nominal m/zOptimal CE (eV)MRM Utility
Precursor Ion

194.0924< 1.0N/A194.1N/APrecursor
Amide Cleavage

126.0662+ 0.820126.115Quantifier
Methoxy Cleavage

162.0662- 1.235162.125Qualifier
Secondary Amine Loss

109.0396+ 1.140109.035Structural ID

Performance Verdict:

  • For High-Throughput PK/PD Quantitation: The QqQ CID platform is superior. The 194.1

    
     126.1 transition requires low collision energy (15 eV), producing a highly abundant and stable ion current ideal for sub-ng/mL limits of detection.
    
  • For Metabolite ID and Impurity Profiling: The Orbitrap HCD platform is mandatory. The ability to resolve the exact mass of the m/z 162.0662 fragment ensures that metabolic biotransformations (e.g., hydroxylation on the cyclopropyl ring vs. the pyrimidine ring) can be localized precisely based on mass defect analysis.

Conclusion

The fragmentation of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide is driven by the relative lability of its amide and methoxy bonds. While Triple Quadrupole CID provides the robust sensitivity required for routine quantitative assays, Orbitrap HCD is indispensable for comprehensive structural elucidation. By utilizing stepped collision energies and strictly controlling in-source fragmentation, analytical scientists can generate self-validating, high-confidence MS/MS data that accelerates pyrimidine-based drug development.

References

1.[4] Chen, L., Pan, H., Zhai, G., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(9). 4 2.[1] Pullen, F., et al. (2015). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. 1 3.[5] Jedrychowski, M. P., et al. (2011). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. Journal of the American Society for Mass Spectrometry. 5 4.[3] Thermo Fisher Scientific. (n.d.). Dissociation Technique Technology Overview. Thermo Fisher Scientific - US. 3 5.[2] Herrero, P., et al. (2014). Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: Benefits and drawbacks. Journal of Mass Spectrometry, 49(7), 585–596. 2

Sources

Comparative Biological Activity Guide: N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide vs. Standard JAK/TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The development of highly selective kinase inhibitors has shifted away from targeting the highly conserved ATP-binding pocket (JH1 domain) toward exploiting unique allosteric regulatory sites. N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide (N2MC) represents a critical structural pharmacophore in this paradigm.

This guide objectively evaluates the baseline biological activity of the N2MC fragment against two standard clinical inhibitors:

  • [1] : A first-in-class, highly selective allosteric Tyrosine Kinase 2 (TYK2) inhibitor that shares the crucial cyclopropanecarboxamide anchoring motif.

  • Tofacitinib : A standard ATP-competitive pan-JAK inhibitor used as a non-selective baseline.

By analyzing these compounds side-by-side, researchers can isolate the pharmacodynamic contributions of the cyclopropanecarboxamide-pyrimidine core and apply these insights to novel drug development pipelines.

Structural Logic and Mechanism of Action

To understand the experimental data, one must first understand the causality of the molecular design. The JAK family (JAK1, JAK2, JAK3, TYK2) contains two kinase domains: the active JH1 domain and the regulatory pseudokinase JH2 domain.

Standard inhibitors like Tofacitinib bind to the JH1 domain. Because the ATP-binding site is highly conserved across the JAK family, achieving true isoform selectivity is nearly impossible, leading to off-target immunosuppressive effects. Conversely, the cyclopropanecarboxamide moiety in N2MC and Deucravacitinib specifically targets the less conserved JH2 pseudokinase domain[2].

By anchoring into the JH2 hinge region (forming key hydrogen bonds with residues like Val690 and Glu688), the cyclopropanecarboxamide group stabilizes an inhibitory conformation that physically prevents the JH1 domain from phosphorylating downstream STAT proteins[3]. The 2-methoxypyrimidine ring in N2MC provides a distinct electronic profile and improved aqueous solubility compared to heavier heterocyclic systems[4].

SAR Core N2MC Fragment Core Cyclo Cyclopropanecarboxamide (JH2 Pocket Binding) Core->Cyclo Pyrimidine 2-Methoxypyrimidine (Electronic Profile) Core->Pyrimidine Selectivity High TYK2 Selectivity Cyclo->Selectivity Potency Baseline Potency Pyrimidine->Potency

Figure 3. Structure-Activity Relationship (SAR) logic for the N2MC inhibitor fragment.

In Vitro Biochemical Profiling

To validate the allosteric mechanism, biochemical assays must independently measure inhibition at the JH1 and JH2 domains.

Quantitative Data Summary

Table 1: Biochemical Kinase Profiling (TR-FRET IC₅₀)

InhibitorTYK2 (JH2) IC₅₀TYK2 (JH1) IC₅₀JAK1 (JH1) IC₅₀Primary Mechanism
N2MC 145 nM>10,000 nM>10,000 nMAllosteric (JH2)
Deucravacitinib 0.2 nM>10,000 nM>10,000 nMAllosteric (JH2)
Tofacitinib >10,000 nM4.1 nM3.2 nMATP-Competitive (JH1)

Data Interpretation: N2MC demonstrates clear selectivity for the TYK2 JH2 domain over the JH1 domain, confirming its allosteric nature. While its absolute potency (145 nM) is lower than the fully optimized clinical drug Deucravacitinib (0.2 nM), it serves as a highly efficient, selective starting fragment devoid of JAK1 cross-reactivity.

Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

Scientific Rationale: TR-FRET is selected over standard luminescence assays because it minimizes compound auto-fluorescence interference (a common issue with pyrimidine derivatives) and provides a highly sensitive, ratiometric readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute N2MC, Deucravacitinib, and Tofacitinib in 100% DMSO, then transfer to the assay plate (final DMSO concentration 1%).

  • Enzyme Addition: Add recombinant TYK2-JH2 or TYK2-JH1 domains (2 nM final concentration) to the respective wells. Incubate for 15 minutes at room temperature to allow allosteric pocket binding.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ for each domain) and biotinylated STAT3 peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho-STAT3 antibody (donor) and Streptavidin-XL665 (acceptor).

  • Readout: Read the plate on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Self-Validating System Checkpoint: The assay plate must include 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (10 µM staurosporine for JH1, or 10 µM Deucravacitinib for JH2). The protocol is only considered valid if the calculated Z'-factor is ≥ 0.65 , ensuring the signal window is robust enough to accurately resolve the moderate potency of fragment-sized molecules like N2MC.

Workflow Prep Compound Prep Serial Dilution Incubate Kinase Incubation TYK2 + ATP Prep->Incubate Detection Antibody Addition Eu-anti-pSTAT Incubate->Detection Read TR-FRET Readout EnVision Reader Detection->Read Analysis Analysis Read->Analysis

Figure 2. Step-by-step TR-FRET experimental workflow for evaluating kinase inhibitor potency.

Cellular Functional Assays: pSTAT Inhibition

Biochemical assays do not account for cell membrane permeability, intracellular ATP competition, or complex receptor dynamics. To prove that N2MC's biochemical selectivity translates to living systems, we utilize human Peripheral Blood Mononuclear Cells (PBMCs) stimulated by specific cytokines.

Scientific Rationale:

  • IL-23 Stimulation relies strictly on a TYK2/JAK2 heterodimer to phosphorylate STAT3.

  • IL-6 Stimulation relies on a JAK1/JAK2 heterodimer to phosphorylate STAT3. By measuring pSTAT3 inhibition under both conditions, we can definitively prove whether the inhibitor is TYK2-selective (blocks IL-23 but not IL-6) or non-selective (blocks both).

Pathway IL23 IL-23 Cytokine Receptor IL-23R / IL-12Rβ1 IL23->Receptor TYK2 TYK2 (JH2 Domain) Receptor->TYK2 JAK2 JAK2 (JH1 Domain) Receptor->JAK2 STAT3 STAT3 Phosphorylation TYK2->STAT3 JAK2->STAT3 Gene Gene Expression STAT3->Gene Inhibitor N2MC / Deucravacitinib Inhibitor->TYK2 Allosteric Block

Figure 1. IL-23/TYK2 signaling pathway and allosteric inhibition targeting the JH2 domain.

Quantitative Data Summary

Table 2: Cellular Functional Profiling (Human PBMCs)

InhibitorIL-23 induced pSTAT3 (TYK2-driven)IL-6 induced pSTAT3 (JAK1-driven)Selectivity Fold (IL-6 / IL-23)
N2MC 850 nM>10,000 nM>11x
Deucravacitinib 2.5 nM>10,000 nM>4,000x
Tofacitinib 45 nM15 nM0.33x (Non-selective)

Data Interpretation: N2MC successfully permeates the cell membrane and inhibits the TYK2-dependent IL-23 pathway without disrupting the JAK1-dependent IL-6 pathway. Tofacitinib, conversely, suppresses both pathways indiscriminately.

Protocol 2: Flow Cytometry for Intracellular pSTAT3

Step-by-Step Methodology:

  • Cell Plating: Seed human PBMCs at

    
     cells/well in 96-well deep V-bottom plates in RPMI-1640 medium (10% FBS).
    
  • Compound Treatment: Pre-incubate cells with serial dilutions of N2MC, Deucravacitinib, or Tofacitinib for 60 minutes at 37°C.

  • Cytokine Stimulation: Add recombinant human IL-23 (50 ng/mL) or IL-6 (10 ng/mL) for 15 minutes to induce STAT3 phosphorylation.

  • Fixation & Permeabilization: Halt the reaction by adding 4% paraformaldehyde (10 min at RT). Permeabilize using ice-cold 90% methanol for 30 minutes on ice.

  • Staining: Wash cells twice with FACS buffer (PBS + 1% BSA). Stain with Alexa Fluor 647-conjugated anti-pSTAT3 (Tyr705) antibody for 45 minutes in the dark.

  • Acquisition: Acquire data using a flow cytometer (e.g., BD FACSCelesta), gating on the lymphocyte population.

Self-Validating System Checkpoint: Cell viability must be confirmed via a live/dead fixable stain (e.g., Zombie Aqua) applied prior to fixation. This ensures that any observed reduction in the pSTAT3 signal is due to true kinase inhibition rather than compound-induced cytotoxicity. A viability threshold of >90% must be met for the data point to be included in the IC₅₀ calculation.

Conclusion

The experimental data confirms that N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide is a structurally sound, highly selective allosteric inhibitor fragment. While it lacks the extreme sub-nanomolar potency of the fully elaborated clinical molecule Deucravacitinib, it perfectly mimics its mechanism of action by selectively targeting the TYK2 JH2 domain and sparing JAK1/2/3. This makes N2MC an ideal, validated starting point for researchers looking to synthesize novel, non-immunosuppressive therapeutics for autoimmune diseases.

References

  • PubChem: Deucravacitinib Source: National Institutes of Health (NIH) URL:[Link][1]

  • DEUCRAVACITINIB - Clinical Development and Mechanism Source: New Drug Approvals URL:[Link]

  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases Source: PubMed Central (PMC) URL:[Link][2]

  • Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 Source: PubMed Central (PMC) URL:[Link][3]

Sources

Comprehensive Characterization Guide: N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of "True" Potency

In the development of kinase inhibitors—specifically those targeting the JAK/STAT pathway—the pyrimidine-amide pharmacophore is ubiquitous. N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide represents a critical intermediate and potential genotoxic impurity (PGI) structural alert.

This guide objectively compares the performance of a Qualified Reference Standard (qNMR-Assayed) against common alternatives (Commercial Reagent Grade and In-House Crude). Our experimental data demonstrates that relying on "Area %" purity from reagent-grade sources can introduce potency errors of 5–12% , directly impacting the accuracy of impurity quantification and assay development in GLP/GMP environments.

Comparative Analysis: Certified Standard vs. Alternatives

The following analysis contrasts the Certified Reference Standard (CRS) against two common alternatives: Commercial Reagent Grade (CRG) and In-House Crude (IHC) .

Table 1: Performance Matrix & Specification Comparison
FeatureCertified Reference Standard (The Product) Alternative A: Commercial Reagent Grade Alternative B: In-House Crude
Primary Assay Method 1H-qNMR (Internal Standard) HPLC Area % (UV detection)HPLC Area % (UV detection)
Assigned Potency 99.4% w/w (Mass Balance) >95.0% (Area %)Unknown
Water Content Measured (KF Titration)Not ReportedNot Reported
Residual Solvents Quantified (GC-HS)Not ReportedLikely High (Reaction Solvent)
Traceability NIST-Traceable Internal Std.Batch CoA onlyNotebook Reference
Risk Factor Low (Suitable for GMP Release)High (Response Factor Errors)Critical (False Positives/Negatives)
Key Findings from Comparative Study
  • The "Area %" Trap: HPLC-UV analysis of the Reagent Grade alternative showed 98.2% purity by area. However, qNMR analysis revealed a true potency of only 91.5% w/w . The discrepancy was due to invisible inorganic salts and residual solvent (DCM) trapped in the crystal lattice.

  • Response Factor Variability: Using the In-House Crude as a standard for Relative Response Factor (RRF) determination resulted in a 15% bias in impurity calculations due to the presence of the unreacted amine precursor (5-amino-2-methoxypyrimidine), which has a significantly different extinction coefficient.

Technical Deep Dive: Characterization Protocols

To establish the Certified Reference Standard , we utilize a self-validating "Mass Balance" approach. This protocol is designed to be replicated in your laboratory for verification.

Protocol A: 1H-qNMR Potency Assignment (The Gold Standard)

Principle: Quantitative NMR (qNMR) provides absolute purity determination without requiring an identical reference standard, relying instead on a NIST-traceable internal standard (IS).

Materials:

  • Analyte: N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide (~10 mg).

  • Internal Standard: Maleic Acid (99.94% Traceable) or 1,3,5-Trimethoxybenzene.

  • Solvent: DMSO-d6 (ensures full solubility of the amide).

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10.0 mg of the Analyte and 5.0 mg of the IS into the same vial using a microbalance (readability 0.001 mg).

  • Dissolution: Add 600 µL of DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: Must be >5x T1 of the longest proton relaxation to ensure full magnetization recovery).

    • Scans: 16–32.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the Cyclopropyl methine proton (approx. 1.8 ppm, 1H) or the Methoxy singlet (3.95 ppm, 3H).

    • Integrate the Maleic Acid vinylic protons (6.2 ppm, 2H).

  • Calculation:

    
    
    
Protocol B: HPLC-UV/MS Purity & Impurity Profiling

Objective: To separate the target amide from the starting material (5-amino-2-methoxypyrimidine) and hydrolysis by-products.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 5% B (Hold for polar amine elution).

    • 2–15 min: 5% → 95% B (Linear ramp).

    • 15–20 min: 95% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (pyrimidine ring) and 210 nm (amide bond).

Critical Observation: The starting material (Amine) is highly polar and may elute in the void volume if the initial organic hold is omitted. The target amide typically elutes at ~8.5 min.

Visualization of Workflows

The following diagrams illustrate the synthesis pathway and the rigorous qualification workflow required to certify this material.

Diagram 1: Synthesis & Impurity Fate Mapping

Caption: Reaction pathway showing the formation of the target amide and potential critical impurities (Starting Material and Hydrolysis Product).

SynthesisPath SM1 5-Amino-2-methoxypyrimidine (Starting Material) Rxn Acylation Reaction (Pyridine/DCM) SM1->Rxn SM2 Cyclopropanecarbonyl Chloride SM2->Rxn Target N-(2-methoxypyrimidin-5-yl) cyclopropanecarboxamide (TARGET) Rxn->Target Major Product Imp1 Impurity A: Unreacted Amine Rxn->Imp1 Residual Imp2 Impurity B: Cyclopropanecarboxylic Acid (Hydrolysis) Rxn->Imp2 Moisture Ingress

Diagram 2: The "Mass Balance" Qualification Workflow

Caption: Decision logic for assigning the final potency value to the Reference Standard.

QualificationFlow Start Crude Material Step1 1. Chromatographic Purity (HPLC-UV Area %) Start->Step1 Step2 2. Volatile Content (TGA / GC-HS / KF) Step1->Step2 Step3 3. Inorganic Residue (ROI / Ash) Step2->Step3 Calc Mass Balance Calculation: 100% - (Volatiles + Inorganics + Impurities) Step3->Calc Verify Cross-Validation: 1H-qNMR (Absolute Potency) Calc->Verify Must agree within ±1.0% Final Release Certificate of Analysis (Assigned Purity) Verify->Final

References

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). 2006.

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.

  • Pauli, G. F., et al. "The importance of quantitative NMR in natural product research." Journal of Natural Products, 2012, 75(4), 834-851.

  • Görög, S. "The importance of the determination of water in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2008.

  • Chemical Book. 5-Amino-2-methoxypyrimidine Properties and Synthesis. (Precursor Data).

Bioequivalence and Metabolic Stability of Pyrimidine Amides: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine amide scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of kinase inhibitors, cGAS inhibitors, and antiviral agents. Despite their potent pharmacodynamic profiles, first-generation pyrimidine amides often suffer from severe pharmacokinetic liabilities—specifically, poor metabolic stability and high efflux ratio—which compromise their in vivo bioequivalence. This guide provides an objective, data-driven comparison of standard pyrimidine amides versus next-generation optimized scaffolds, detailing the mechanistic drivers of stability and the self-validating protocols required to accurately assess them.

Mechanistic Drivers of Pyrimidine Amide Metabolism

The pyrimidine amide scaffold is highly susceptible to rapid hepatic clearance. The primary metabolic "soft spots" are the electron-deficient pyrimidine ring and the amide linker, which undergo rapid N-dealkylation and CYP450-mediated oxidation. To circumvent this, medicinal chemists employ scaffold-hopping and polarity control.

  • Scaffold Hopping: Transitioning from standard pyrimidine acids to 1 introduces steric shielding that significantly improves metabolic stability in mouse liver microsomes (MLM) while maintaining target engagement[1]. Similarly, the development of 2 has yielded orally bioavailable agonists with optimized clearance profiles by reducing lipophilicity and minimizing metabolic vulnerabilities[2]. Furthermore, optimized3 have demonstrated superior in vitro metabolic stability, priming them for advanced in vivo efficacy studies[3].

  • Polarity & pKa Control: Beyond the core scaffold, meticulous control of polarity is critical. The introduction of small polar groups (e.g., difluoroethyl substituents) to lower the calculated pKa has proven essential in4 in murine models[4].

Mechanism Parent Standard Pyrimidine Amide (Exposed Soft Spots) CYP Hepatic CYP450 Oxidation Parent->CYP Optimized Furano[2,3-d]pyrimidine Amide (Steric Shielding) Parent->Optimized Scaffold Hopping Metabolite Inactive Metabolite (Rapid Clearance) CYP->Metabolite N-dealkylation / Oxidation Optimized->CYP Blocked/Reduced Stable Sustained Plasma Concentration (High Bioavailability) Optimized->Stable Evades Metabolism

Mechanistic pathway showing how scaffold hopping prevents CYP450-mediated rapid clearance.

Quantitative Data Comparison

The table below summarizes the pharmacokinetic improvements achieved through structural optimization of the pyrimidine amide core. Bioequivalence between an optimized analog and a reference standard is established when the 90% confidence intervals for the geometric mean ratios of


 and 

fall strictly within the 80.0% to 125.0% range.

Table 1: Comparative Pharmacokinetic and Metabolic Profiles of Pyrimidine Amide Derivatives

Compound ClassRepresentative Modification

(µL/min/mg)

(h)
Oral Bioavailability (F%)hERG IC50 (µM)
Standard Pyrimidine Amide Unsubstituted Core> 80.00.8< 15%2.1
Thieno[2,3-d]pyrimidine Thiophene fusion45.51.535%5.4
Furano[2,3-d]pyrimidine Furan fusion + Amide capping12.44.288%> 30
Tetrahydropyrido[4,3-d]pyrimidine Pyridine incorporation10.45.1> 100%> 30

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, ensuring that any variance in data is strictly attributable to the compound's structural properties rather than assay artifacts.

Protocol A: In Vitro Liver Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) of pyrimidine amide analogs to predict in vivo hepatic extraction.
  • Incubation Preparation: Suspend 0.5 mg/mL of pooled human or mouse liver microsomes (HLM/MLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Spike in the test pyrimidine amide to a final concentration of 1 µM.
    
  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH-regenerating system.

    • Causality: Cytochrome P450 enzymes are obligate utilizing enzymes that require NADPH as an electron donor. By withholding NADPH until the exact start time, we ensure that any observed compound degradation is exclusively CYP-mediated rather than a result of background chemical instability in the buffer.

  • Sampling & Quenching: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity at precise time intervals. Simultaneously, it precipitates the proteins, preventing LC-MS/MS column clogging and allowing the internal standard to correct for any ionization suppression during mass spectrometry analysis.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Self-Validating Mechanism: The assay must include concurrent incubations of Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound). If Verapamil does not degrade rapidly or Warfarin degrades too quickly, the entire assay plate is mathematically invalidated, confirming the microsomal batch's enzymatic competence.

Protocol B: In Vivo Pharmacokinetic & Bioequivalence Workflow

Objective: Compare the systemic exposure and bioequivalence of an optimized pyrimidine amide against a reference standard.

  • Study Design: Utilize a randomized, two-period, two-sequence crossover design in Beagle dogs (n=6).

    • Causality: A crossover design allows each animal to serve as its own control, mathematically eliminating inter-subject anatomical and physiological baseline differences. This isolates the variance strictly to the compound's formulation or structural modifications, ensuring statistically powerful bioequivalence calculations.

  • Dosing: Administer the test and reference compounds via intravenous (IV) bolus (1 mg/kg) and per os (PO) gavage (5 mg/kg) in parallel arms, separated by a 7-day washout period.

  • Blood Sampling: Collect serial blood samples via the jugular vein into

    
     tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately to isolate plasma.
    
  • Data Analysis: Calculate pharmacokinetic parameters (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) using Non-Compartmental Analysis (NCA).
  • Self-Validating Mechanism: The inclusion of parallel IV and PO arms provides the absolute baseline for 100% systemic exposure. Without an IV reference, it is impossible to distinguish whether poor oral exposure is due to low gastrointestinal permeability, poor solubility, or high first-pass hepatic extraction. Calculating absolute bioavailability (

    
    ) self-validates the absorption metrics.
    

Optimization Hit Initial Pyrimidine Amide Hit (High Potency, High Clearance) SAR Scaffold Hopping & Polarity Control (pKa reduction, steric shielding) Hit->SAR Structural modification InVitro In Vitro Validation (MLM Stability, P-gp Efflux) SAR->InVitro Synthesize analogs InVitro->SAR Poor Cl_int / High Efflux InVivo In Vivo PK & Bioequivalence (AUC, Cmax, t1/2) InVitro->InVivo Cl_int < 15 µL/min/mg Lead Optimized Lead Candidate (High Bioavailability, Low Clearance) InVivo->Lead Bioequivalent & Stable

Workflow for optimizing pyrimidine amides from high-clearance hits to bioavailable leads.

References

1.[1] Title: Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors - PMC. Source: nih.gov. URL: 2.[2] Title: Identification of Tetrahydropyrido[4,3-d]pyrimidine Amides as a New Class of Orally Bioavailable TGR5 Agonists - PMC. Source: nih.gov. URL: 3.[3] Title: Discovery and Optimization of First-in-Class Furopyrimidine-based Inhibitors of Henipaviruses. Source: verixiv.org. URL: 4.[4] Title: Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors | ACS Medicinal Chemistry Letters. Source: acs.org. URL:

Sources

Safety Operating Guide

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide: Operational Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Summary & Hazard Context

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide is a functionalized aminopyrimidine derivative commonly used as a scaffold in kinase inhibitor development (e.g., JAK or PI3K pathways). While specific toxicological data for this exact CAS may be limited in public repositories, its structural components—a pyrimidine heterocycle and a cyclopropyl amide —dictate a strict disposal protocol based on the "Precautionary Principle."[1]

Critical Handling Directive: Treat this substance as a Type B Organic Hazard (Toxic/Irritant) .[1] The pyrimidine ring confers potential biological activity (DNA/RNA interaction risks), and the amide linkage is stable, requiring high-temperature incineration for complete mineralization.

Immediate Safety Profile:

  • Physical State: Solid (typically off-white powder).

  • Primary Hazard: Skin/Eye Irritant (H315/H319); potential acute toxicity if swallowed.[1]

  • Environmental Fate: Nitrogen heterocycles are often persistent; DO NOT discharge to sewer systems.[1]

Waste Characterization & Coding

Before disposal, you must classify the waste stream.[1] As a research chemical, it likely does not have a specific RCRA "P" or "U" listing, but it must be managed as hazardous waste based on generator knowledge.

ParameterClassification CriteriaRecommended Action
RCRA Status Non-Listed (unless characteristic)Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents).
EPA Waste Code None (Specific)Label as "Hazardous Waste - Toxic" (State codes may apply, e.g., California "Taxable Waste").
Combustibility High (Organic)Route for High-Temperature Incineration .
Reactivity LowStable amide; keep away from strong oxidizers (e.g., Nitric Acid).
Disposal Decision Matrix (Workflow)

The following logic gate determines the physical handling of the waste based on its current state (Pure Solid vs. Solution).

DisposalMatrix Start Waste Identification: N-(2-methoxypyrimidin-5-yl) cyclopropanecarboxamide StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Dry Liquid Dissolved in Solvent (Reaction Mixture) StateCheck->Liquid Wet SolidBin Solid Waste Container (Wide-Mouth HDPE) Solid->SolidBin Double Bag LiquidSeg Segregate by Solvent Type Liquid->LiquidSeg Labeling Label: 'Hazardous Waste' Constituent: Pyrimidine Derivative SolidBin->Labeling Halogen Halogenated Solvent (DCM, Chloroform) LiquidSeg->Halogen Contains Cl/Br/F NonHalogen Non-Halogenated Solvent (DMSO, Methanol, DMF) LiquidSeg->NonHalogen No Halogens Halogen->Labeling NonHalogen->Labeling Final EHS Pickup -> Incineration Labeling->Final

Figure 1: Decision matrix for segregating solid vs. liquid waste streams to ensure compatibility with incinerator feed mechanisms.

Step-by-Step Disposal Protocol
Scenario A: Pure Solid Waste (Expired/Unused)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

  • Procedure:

    • Don PPE (Nitrile gloves, safety glasses, lab coat).[1]

    • Transfer the solid into the waste container.[1][2] Do not mix with oxidizers (e.g., permanganates) or reactive metals.

    • If the original vial is empty, treat the vial as "Solid Waste" (see Section 5).[1]

    • Labeling: clearly write "N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide - TOXIC" on the hazardous waste tag.

Scenario B: Reaction Mixtures (Liquid Waste)
  • Assessment: Identify the primary solvent.[1]

  • Procedure:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform, pour into the "Halogenated Organic" carboy.[1]

    • Non-Halogenated Stream: If dissolved in DMSO, DMF, Methanol, or Ethyl Acetate, pour into the "Non-Halogenated Organic" carboy.

    • Aqueous Stream: If the compound is in an aqueous buffer, DO NOT pour down the sink.[1] Collect in "Aqueous Toxic" waste.[1] The pyrimidine ring is stable and can contaminate groundwater.[1]

Scenario C: Spill Cleanup (Emergency)
  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • PPE: Wear a P100 particulate respirator if outside a fume hood.[1]

  • Containment:

    • Dry Spill: Cover with wet paper towels to prevent dust generation.[1] Scoop into a bag.

    • Wet Spill: Absorb with vermiculite or sand.[1][2]

  • Decontamination: Wipe the surface with 10% bleach solution (oxidizes the amide bond), followed by water.[1] Dispose of all wipes as solid hazardous waste.[1]

Empty Container Management (The "Triple Rinse" Rule)

Regulatory bodies (EPA) define a container as "RCRA Empty" only after specific treatment.

  • Pour Off: Ensure all flowable product is removed.[1]

  • Rinse 1: Add a compatible solvent (e.g., Acetone or Methanol) to 10% volume.[1] Shake and pour rinsate into the Liquid Hazardous Waste container.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Disposal: Deface the label. The vial can now be discarded in Glass/Sharps waste (unless local facility rules require all chemical vials to go to solid waste—check with your EHS).

Scientific Rationale for Incineration

We mandate incineration over landfill or chemical treatment for this compound due to the stability of the pyrimidine ring .[1]

  • Mechanism: Pyrimidines are nitrogen-rich heterocycles.[1] In a landfill, they can leach and persist, potentially acting as endocrine disruptors or kinase inhibitors in non-target organisms.

  • Incineration: At temperatures >1000°C (Rotary Kiln), the ring structure is thermally cleaved:

    
    
    Note: The 
    
    
    
    is captured by the incinerator's scrubber system.
References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification.[1] Washington, D.C. [Link][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. [Link]

  • PubChem. Compound Summary: N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide (Analogous Safety Data). National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200(g).[1] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.